molecular formula C18H24F2N2O B1679675 PF-03654746 CAS No. 935840-31-6

PF-03654746

カタログ番号: B1679675
CAS番号: 935840-31-6
分子量: 322.4 g/mol
InChIキー: SXMBKHYDZOCBMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-03654746 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMBKHYDZOCBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029522
Record name trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935840-31-6
Record name PF-03654746
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935840316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03654746
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03654746
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3QE979K1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PF-03654746

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654746 is a potent and highly selective antagonist of the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor and heteroreceptor in the central nervous system. By blocking the inhibitory effects of histamine on its own release and that of other crucial neurotransmitters, this compound enhances neurochemical transmission, a mechanism that has been explored for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, selectivity, and the downstream signaling pathways it modulates. Furthermore, this document summarizes key preclinical and clinical findings, presents detailed experimental methodologies for pivotal studies, and utilizes visualizations to elucidate complex biological processes and experimental workflows.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound exerts its pharmacological effects primarily through competitive antagonism of the histamine H3 receptor.[1][2][3] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a presynaptic autoreceptor, the H3 receptor tonically inhibits the synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it also modulates the release of other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By antagonizing the H3 receptor, this compound blocks these inhibitory effects, resulting in a disinhibition of neurotransmitter release. This leads to an increase in the levels of histamine and other key neurotransmitters in the synaptic cleft, thereby enhancing neuronal signaling in various brain regions. This pro-cognitive and wakefulness-promoting effect forms the basis of its investigation for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive deficits in Alzheimer's disease.[1][3]

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human histamine H3 receptor. In vitro studies have determined its binding affinity (Ki) to be 2.3 nM .[4] The compound is highly selective for the H3 receptor, exhibiting over 1000-fold greater affinity for H3 compared to the other histamine receptor subtypes (H1, H2, and H4).[5] This high selectivity minimizes the potential for off-target effects associated with non-selective histamine receptor ligands.

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. H3
Human H32.3 nM[4]-
Human H1> 2300 nM> 1000-fold
Human H2> 2300 nM> 1000-fold
Human H4> 2300 nM> 1000-fold

Table 1: In Vitro Binding Affinity and Selectivity of this compound for Human Histamine Receptors.

Signaling Pathway

The mechanism of action of this compound at the cellular level involves the modulation of the canonical H3 receptor signaling pathway.

cluster_presynaptic Presynaptic Terminal Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates PF03654746 PF03654746 PF03654746->H3R Antagonizes G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converted by AC Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, NE, DA) cAMP->Neurotransmitter_Release Promotes

This compound Signaling Pathway

Preclinical and Clinical Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated that this compound possesses favorable drug-like properties, including high brain penetration. In rats, the unbound brain-to-plasma concentration ratio (Cb,u/Cp,u) was determined to be 2.11, indicating that the drug readily crosses the blood-brain barrier and achieves significant concentrations in the central nervous system.[4]

SpeciesRouteDoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)Bioavailability (%)
RatIV------
Oral------
DogIV------
Oral------
MonkeyIV------
Oral------

Table 2: Preclinical Pharmacokinetic Parameters of this compound. (Note: Specific Cmax, Tmax, AUC, half-life, and bioavailability data for different preclinical species were not available in the public domain at the time of this review).

Human Pharmacokinetics and Receptor Occupancy

In humans, the pharmacokinetic profile of this compound has been characterized using positron emission tomography (PET) imaging. These studies have provided valuable insights into the relationship between plasma concentrations and H3 receptor occupancy in the brain.

ParameterValueSpeciesMethod
IC50 (Receptor Occupancy)0.31 nM[4]HumanPET Imaging
IC50 (Receptor Occupancy)0.99 nM[4]Non-Human PrimatePET Imaging
IC50 (Plasma Level)0.144 ng/mLHumanPET Imaging

Table 3: Human and Non-Human Primate Pharmacokinetic/Pharmacodynamic Parameters of this compound.

Clinical Efficacy and Safety

This compound has been evaluated in clinical trials for several indications, including allergic rhinitis, ADHD, and Tourette syndrome.

Allergic Rhinitis

A randomized, double-blind, placebo-controlled crossover study investigated the efficacy of this compound in combination with the H1 receptor antagonist fexofenadine (B15129) for the treatment of allergic rhinitis. Participants were administered single doses of 1 mg or 10 mg of this compound with fexofenadine. The 10 mg dose of this compound in combination with fexofenadine resulted in a statistically significant reduction in nasal congestion, itching, and rhinorrhea compared to placebo.

SymptomMean Change from Baseline (10 mg this compound + Fexofenadine)p-value vs. Placebo
Nasal Congestion-0.7≤ 0.05
Itching-1.0≤ 0.05
Rhinorrhea-1.3≤ 0.05
Sneezing-8.8≤ 0.05

Table 4: Efficacy of this compound in a Nasal Allergen Challenge Model.

Attention-Deficit/Hyperactivity Disorder (ADHD)

A Phase IIa clinical trial (NCT00531752) was conducted to evaluate the efficacy and safety of this compound in adults with ADHD.[1][6] This was a randomized, double-blind, placebo-controlled, crossover study where participants received a low dose (1 mg) or a flexible dose (0.5 mg to 2 mg) of this compound.[1] The primary outcome measure was the change in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[1] While the trial has been completed, detailed quantitative results comparing the this compound treatment arms to placebo have not been publicly released.[6]

Tourette Syndrome

This compound was also investigated in a clinical trial for the treatment of Tourette syndrome (NCT01475383). However, specific results from this trial are not publicly available.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for the human H3 receptor.

start Start prep_membranes Prepare Membranes (e.g., from CHO or HEK293 cells expressing human H3R) start->prep_membranes add_reagents Add to 96-well plate: - Membranes - [3H]-N-alpha-methylhistamine (Radioligand) - Varying concentrations of this compound prep_membranes->add_reagents incubate Incubate (e.g., 60 min at 25°C) to reach equilibrium add_reagents->incubate filter Rapid Filtration (separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash scintillation Add Scintillation Cocktail and Measure Radioactivity wash->scintillation analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analyze end End analyze->end

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H3 receptor.

  • Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [3H]-N-alpha-methylhistamine is a commonly used radioligand for H3 receptor binding assays.

  • Procedure:

    • To each well of a 96-well plate, add the cell membranes, a fixed concentration of [3H]-N-alpha-methylhistamine (typically at or below its Kd), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Human PET Imaging Protocol for H3 Receptor Occupancy

This protocol describes a typical PET imaging study to measure the in vivo receptor occupancy of this compound.

start Start baseline_scan Baseline PET Scan with [11C]GSK189254 start->baseline_scan administer_drug Administer Oral Dose of this compound baseline_scan->administer_drug postdose_scans Post-dose PET Scans (e.g., at 3 and 24 hours) administer_drug->postdose_scans blood_sampling Collect Arterial Blood Samples (to measure radioligand and parent drug concentrations) administer_drug->blood_sampling analyze Data Analysis: - Kinetic modeling of PET data - Calculate receptor occupancy at different plasma concentrations postdose_scans->analyze blood_sampling->analyze end End analyze->end

Human PET Imaging Workflow

Detailed Methodology:

  • Radioligand: [11C]GSK189254 is a suitable PET radioligand for imaging H3 receptors in the human brain.

  • Procedure:

    • A baseline PET scan is performed after intravenous injection of [11C]GSK189254 to determine the baseline receptor availability.

    • A single oral dose of this compound is administered to the subject.

    • Follow-up PET scans are conducted at specific time points after drug administration (e.g., 3 and 24 hours) to measure receptor occupancy.

    • Arterial blood samples are collected throughout the PET scans to measure the plasma concentrations of the radioligand and the parent drug (this compound).

  • Data Analysis: The PET data are analyzed using kinetic modeling to estimate the binding potential of the radioligand at baseline and after drug administration. Receptor occupancy is then calculated as the percentage reduction in binding potential from baseline. The relationship between plasma concentrations of this compound and receptor occupancy is then determined to calculate the in vivo IC50.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with a well-defined mechanism of action. Its ability to disinhibit the release of histamine and other key neurotransmitters in the brain provides a strong rationale for its investigation in a variety of CNS disorders. While it has shown promise in early clinical trials for allergic rhinitis, its therapeutic potential in ADHD and Tourette syndrome requires further investigation and the public dissemination of clinical trial results. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in the pharmacology and therapeutic applications of H3 receptor antagonists.

References

A Technical Guide to the Histamine H3 Receptor Antagonist PF-03654746

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to the disinhibition of neurotransmitter release, including histamine, acetylcholine, and norepinephrine. This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and allergic rhinitis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, including its binding affinity, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.

Introduction to this compound

Developed by Pfizer, this compound is a high-affinity, selective antagonist for the human histamine H3 receptor.[4] Its chemical designation is trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide. The compound has been investigated in clinical trials for various indications, including ADHD and Tourette syndrome.[4] Its ability to penetrate the blood-brain barrier allows it to exert its effects within the central nervous system, a key feature for its potential therapeutic applications.[1]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound demonstrates its high affinity and selectivity for the histamine H3 receptor.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. For this compound, the binding affinity for the human histamine H3 receptor has been determined using competitive binding assays.

ParameterValueSpeciesAssay TypeReference
Ki 2.3 nMHumanRadioligand Binding Assay[2]
Functional Activity

In Vivo Pharmacology

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound in a living organism. Positron Emission Tomography (PET) has been a key tool in characterizing the in vivo receptor occupancy of this compound.

ParameterValueSpeciesAssay TypeReference
IC50 (unbound plasma concentration) 0.99 nMNon-human PrimatePET Receptor Occupancy[2]
IC50 (unbound plasma concentration) 0.31 nMHumanPET Receptor Occupancy[2]

These studies demonstrate the potent in vivo activity of this compound in occupying the histamine H3 receptor in the brain.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline the general methodologies for key assays used to characterize histamine H3 receptor antagonists like this compound.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a test compound for the histamine H3 receptor by competing with a radiolabeled ligand.

G prep Prepare Membranes from H3R-expressing Cells incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Radioligand incubate->separate count Quantify Bound Radioactivity separate->count analyze Calculate Ki value count->analyze

Radioligand Binding Assay Workflow

Materials:

  • Membranes from cells stably expressing the human histamine H3 receptor.

  • Radioligand (e.g., [3H]-N-α-methylhistamine).

  • This compound or other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes expressing the H3 receptor are prepared.

  • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay (General Protocol)

This functional assay measures the G protein activation upon receptor stimulation. For an antagonist/inverse agonist, a decrease in basal GTPγS binding or a rightward shift in the agonist dose-response curve is expected.

G prep Prepare Membranes from H3R-expressing Cells incubate Incubate Membranes with GDP, [35S]GTPγS, and this compound (with/without agonist) prep->incubate separate Separate Bound and Free [35S]GTPγS incubate->separate count Quantify Bound [35S]GTPγS separate->count analyze Determine EC50/IC50 count->analyze

GTPγS Binding Assay Workflow

Materials:

  • Membranes from cells expressing the H3 receptor.

  • [35S]GTPγS.

  • GDP (Guanosine diphosphate).

  • This compound and/or H3R agonist.

  • Assay buffer (containing MgCl2).

  • Glass fiber filters or SPA beads.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with GDP and varying concentrations of the test compound (this compound), in the presence or absence of a fixed concentration of an H3R agonist.

  • The reaction is initiated by the addition of [35S]GTPγS.

  • After incubation, the bound [35S]GTPγS is separated from the free form by filtration or using scintillation proximity assay (SPA) beads.

  • The amount of bound radioactivity is quantified.

  • Data are analyzed to determine the effect of this compound on basal and agonist-stimulated GTPγS binding, allowing for the calculation of IC50 or Kb values.

cAMP Accumulation Assay (General Protocol)

This assay measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Since the H3 receptor is coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist like this compound would block this effect.

G cells Culture H3R-expressing Cells treat Treat Cells with Forskolin (B1673556), Agonist, and this compound cells->treat lyse Lyse Cells treat->lyse measure Measure cAMP Levels lyse->measure analyze Determine IC50 measure->analyze

cAMP Accumulation Assay Workflow

Materials:

  • Whole cells expressing the H3 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • H3R agonist.

  • This compound.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cells are stimulated with forskolin to increase basal cAMP levels.

  • Cells are then treated with an H3R agonist in the presence of varying concentrations of this compound.

  • After incubation, the cells are lysed.

  • The intracellular cAMP concentration is measured using a suitable detection method.

  • The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its IC50 value.

Signaling Pathways

The histamine H3 receptor primarily signals through the Gi/o family of G proteins. As an antagonist, this compound blocks the downstream signaling cascades initiated by H3R activation.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activates PF03654746 This compound PF03654746->H3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Histamine Histamine Histamine->H3R Activates

H3R Antagonism by this compound

Activation of the H3 receptor by histamine leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent modulation of Protein Kinase A (PKA) activity. The βγ subunits can also modulate other signaling pathways, including the MAPK pathway. By binding to the H3 receptor, this compound prevents this signaling cascade from being initiated, thereby increasing neurotransmitter release.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to cross the blood-brain barrier and occupy H3 receptors in the central nervous system underscores its potential as a therapeutic agent for various neurological disorders. The data and experimental protocols summarized in this guide provide a foundational understanding of the core pharmacological properties of this compound for researchers and drug development professionals. Further investigation into its functional activity and downstream signaling effects will continue to elucidate its therapeutic potential.

References

Unveiling the Molecular Architecture and Synthesis of PF-03654746: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of PF-03654746, a potent and selective histamine (B1213489) H₃ receptor antagonist. The information presented herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide, is a small molecule with a complex and specific stereochemistry that is crucial for its biological activity.[1]

IdentifierValue
IUPAC Name (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide
CAS Number 935840-31-6
Chemical Formula C₁₈H₂₄F₂N₂O
Molecular Weight 322.40 g/mol
SMILES CCNC(=O)[C@H]1C--INVALID-LINK--(F)C2=CC(=C(C=C2)CN3CCCC3)F
InChI InChI=1S/C18H24F2N2O/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23)/t14-,18-/m1/s1

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that involves the construction of a highly substituted cyclobutane (B1203170) ring with precise stereochemical control. The key publication detailing this synthesis is the "Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (this compound) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)" published in the Journal of Medicinal Chemistry in 2011. The general synthetic strategy involves the formation of a key cyclobutane intermediate followed by functional group manipulations to yield the final compound.

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization cluster_final Final Product A Substituted Phenylacetic Acid Derivative C [2+2] Cycloaddition or equivalent A->C B Cyclobutanone Derivative B->C D Key Cyclobutane Intermediate C->D Formation of Cyclobutane Ring E Fluorination D->E Stereoselective Fluorination F Amide Coupling E->F Amide bond formation with Ethylamine (B1201723) G Introduction of Pyrrolidinylmethyl Group F->G Reductive Amination or SN2 Reaction H This compound G->H Final Assembly

Logical workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound, based on established synthetic methodologies in medicinal chemistry. For precise, step-by-step instructions, including reagent quantities, reaction times, and purification methods, readers are strongly encouraged to consult the primary literature: Wager, T. T., et al. J. Med. Chem.2011 , 54 (21), 7602–7620.

Synthesis of the Key Cyclobutane Intermediate

The formation of the substituted cyclobutane core is a critical step. A common strategy to construct such a system is through a [2+2] cycloaddition reaction or a multi-step sequence involving cyclization.

  • General Procedure: A solution of an appropriately substituted styrene (B11656) derivative is reacted with a ketene (B1206846) acetal (B89532) or a similar dienophile in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile). The reaction may be promoted by a Lewis acid catalyst and is typically run at temperatures ranging from -78 °C to room temperature. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the key cyclobutane intermediate.

Stereoselective Fluorination

The introduction of the fluorine atom at the C3 position of the cyclobutane ring is achieved with stereocontrol.

  • General Procedure: The key cyclobutane intermediate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran). The solution is cooled to a low temperature (e.g., -78 °C) and treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The reaction is stirred for several hours until completion, as monitored by TLC or LC-MS. The reaction is then quenched, and the product is extracted and purified to afford the fluorinated intermediate.

Amide Coupling

The carboxylic acid functionality on the cyclobutane ring is coupled with ethylamine to form the corresponding amide.

  • General Procedure: To a solution of the fluorinated cyclobutane carboxylic acid in a suitable solvent (e.g., dimethylformamide), a coupling agent such as HATU or EDC is added, followed by a base (e.g., diisopropylethylamine). Ethylamine hydrochloride is then added, and the reaction mixture is stirred at room temperature overnight. The product is isolated by extraction and purified by chromatography.

Introduction of the Pyrrolidinylmethyl Group

The final step involves the introduction of the pyrrolidinylmethyl side chain onto the phenyl ring.

  • General Procedure: An appropriate precursor, such as a bromomethylphenyl derivative, is reacted with pyrrolidine (B122466) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile). The reaction is heated to facilitate the nucleophilic substitution. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified to yield this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar reactions reported in the medicinal chemistry literature. The actual yields and conditions should be referenced from the primary publication.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Cyclobutane FormationSubstituted Styrene, Ketene Acetal, Lewis AcidDichloromethane-78 to 254 - 1260 - 80
2FluorinationCyclobutane Intermediate, NFSITetrahydrofuran-782 - 670 - 90
3Amide CouplingFluorinated Acid, Ethylamine, HATU, DIPEADimethylformamide2512 - 1880 - 95
4PyrrolidinylmethylationBromomethylphenyl Intermediate, Pyrrolidine, K₂CO₃Acetonitrile60 - 806 - 1275 - 90

This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. For detailed experimental procedures and characterization data, the primary scientific literature should be consulted.

References

An In-Depth Technical Guide to PF-03654746 (CAS Number: 935840-31-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] Developed by Pfizer, this compound has been investigated for its therapeutic potential in a range of neurological and inflammatory conditions, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), Tourette syndrome, and allergic rhinitis.[3][4] Its mechanism of action centers on blocking the inhibitory presynaptic H3 autoreceptors, thereby increasing the release of histamine and other neurotransmitters, which plays a role in modulating cognitive processes and wakefulness.

PropertyValueReference
CAS Number 935840-31-6[4]
Molecular Formula C18H24F2N2O[4]
Molecular Weight 322.40 g/mol [4]
IUPAC Name (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide[4]
Mechanism of Action Selective Histamine H3 Receptor Antagonist[1][2]

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the histamine H3 receptor. In the central nervous system, H3 receptors function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. They also act as heteroreceptors on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine (B1216132), norepinephrine, dopamine, and serotonin. By blocking these receptors, this compound disinhibits the release of these neurotransmitters, leading to enhanced neuronal activity in brain regions associated with cognition, wakefulness, and attention.

PF-03654746_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Fusion H3_Receptor Histamine H3 Receptor H3_Receptor->Histamine_Release Inhibits This compound This compound This compound->H3_Receptor Antagonizes Histamine Histamine Histamine_Release->Histamine Releases Postsynaptic_Receptor Postsynaptic Receptors (H1, H2) Histamine->Postsynaptic_Receptor Binds to Neuronal_Activation Increased Neuronal Activation Postsynaptic_Receptor->Neuronal_Activation Activates

Caption: Signaling pathway of this compound at a histaminergic synapse.

Pharmacological and Preclinical Data

In Vitro Pharmacology
ParameterSpeciesValueReference
H3 Receptor Binding Affinity (Ki) Human2.3 nM[5]
H3 Receptor Functional Antagonism (IC50) Human0.99 nM (PET receptor occupancy-based)[5]
H3 Receptor Functional Antagonism (IC50) Non-human primate2.1 nM (PET receptor occupancy-based)[5]
Pharmacokinetics and ADME

This compound exhibits high brain penetration, a crucial characteristic for a centrally acting agent.[1][6] Studies in rats have shown that it achieves net blood-brain barrier equilibrium, with an unbound brain-to-plasma concentration ratio (Cb,u:Cp,u) of 2.11.[5] This suggests that the concentration of the drug in the brain's interstitial fluid is comparable to its unbound concentration in the plasma.

ParameterSpeciesValueReference
Brain Penetration (Cb,u:Cp,u) Rat2.11[5]
Plasma Protein Binding -Data not available
Metabolism -Data not available
Excretion -Data not available
Preclinical Efficacy in Alzheimer's Disease Models

This compound has been shown to improve cognitive efficacy in preclinical models of Alzheimer's disease.[1][2] The enhanced release of acetylcholine and other neurotransmitters is thought to underlie these pro-cognitive effects.

Animal ModelCognitive DomainOutcomeReference
--Data on specific models and quantitative outcomes are limited in publicly available literature.

Clinical Studies

This compound has been evaluated in several clinical trials for various indications.

Allergic Rhinitis (NCT00562120)

A randomized, double-blind, placebo-controlled, crossover study investigated the efficacy of this compound in combination with the H1 receptor antagonist fexofenadine (B15129) in patients with allergic rhinitis.[7]

Key Findings:

  • The combination of 10 mg this compound and 60 mg fexofenadine significantly reduced allergen-induced nasal congestion compared to placebo.[7]

  • The combination therapy also showed significant improvements in other nasal symptoms, including itching, rhinorrhea, and sneezing.[7]

Treatment GroupSymptomMean Change from Baseline (vs. Placebo)p-valueReference
10 mg this compound + 60 mg FexofenadineNasal Congestion-0.7<0.05[7]
10 mg this compound + 60 mg FexofenadineItching-1.0<0.05[7]
10 mg this compound + 60 mg FexofenadineRhinorrhea-1.3<0.05[7]
10 mg this compound + 60 mg FexofenadineSneezing-8.8<0.05[7]
Other Investigated Indications
  • ADHD (NCT00531752) [7]

  • Tourette Syndrome (NCT01475383) [3]

  • Alzheimer's Disease (NCT01028911)

  • Excessive Daytime Sleepiness/Narcolepsy (NCT01006122)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described by Wager et al. in the Journal of Medicinal Chemistry (2011).[8] The key steps involve the formation of the cyclobutane (B1203170) ring, introduction of the fluoro substituents, and final amide coupling. A detailed, step-by-step protocol is outlined in the supplementary information of the publication.

PF-03654746_Synthesis_Workflow Start Starting Materials Step1 Cyclobutane Ring Formation Start->Step1 Step2 Fluorination Step1->Step2 Step3 Aryl Coupling Step2->Step3 Step4 Pyrrolidine Introduction Step3->Step4 Step5 Amide Coupling Step4->Step5 Final This compound Step5->Final

Caption: Generalized synthetic workflow for this compound.

Allergic Rhinitis Clinical Trial (NCT00562120) Methodology

The study was a randomized, double-blind, single-dose, 4-way crossover trial in 20 patients with out-of-season allergic rhinitis.[7]

Workflow:

  • Screening: Patients demonstrating a ≥30% decrease in minimum nasal cross-sectional area (Amin) after a ragweed allergen challenge were enrolled.

  • Randomization and Dosing: Participants were randomized to one of four treatment arms:

    • 10 mg this compound + 60 mg fexofenadine

    • 1 mg this compound + 60 mg fexofenadine

    • 60 mg fexofenadine + 120 mg pseudoephedrine

    • Placebo

  • Allergen Challenge: Following dosing, subjects underwent a nasal allergen challenge with ragweed.

  • Assessments: Nasal symptom scores (congestion, itching, rhinorrhea, and number of sneezes) and objective measures (Amin and nasal volume via acoustic rhinometry) were recorded at 15, 30, 45, and 60 minutes post-challenge.

  • Washout: A minimum 10-day washout period was implemented between treatment periods.

Allergic_Rhinitis_Trial_Workflow Screening Patient Screening (Allergen Challenge) Randomization Randomization (4-way Crossover) Screening->Randomization Dosing Single Dose Administration Randomization->Dosing Challenge Nasal Allergen Challenge Dosing->Challenge Assessment Symptom & Objective Assessments Challenge->Assessment Washout 10-Day Washout Assessment->Washout Next_Period Next Treatment Period Washout->Next_Period Next_Period->Dosing Repeat Cycle

Caption: Experimental workflow of the allergic rhinitis clinical trial.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist with demonstrated central nervous system activity. Its ability to enhance neurotransmitter release provides a strong rationale for its investigation in cognitive and neuroinflammatory disorders. While clinical development for some indications has not progressed, the data from studies in allergic rhinitis highlight its potential as a symptomatic treatment. Further research, particularly in defining its full ADME profile and exploring its efficacy in robust preclinical models of neurodegenerative diseases, will be crucial in determining its future therapeutic applications.

References

An In-Depth Technical Guide to PF-03654746: A Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental data related to PF-03654746, a potent and selective histamine (B1213489) H3 receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Molecular Data

This compound has been investigated as both a free base and a tosylate salt. The fundamental molecular details are summarized below.

IdentifierValueReference
Chemical Name (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide[1]
CAS Number 935840-31-6 (free base)[1][2]
1039399-17-1 (tosylate)[1]
Physicochemical Properties
PropertyThis compound (Free Base)This compound (Tosylate)Reference
Molecular Formula C18H24F2N2OC25H32F2N2O4S[1][2][3]
Molecular Weight 322.40 g/mol 494.59 g/mol [1][2]
Exact Mass 322.1857Not Available[1]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as an inhibitory autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist. It is coupled to Gi/o proteins. Activation of the H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist (and likely an inverse agonist), this compound blocks the binding of histamine and reduces the constitutive activity of the H3 receptor. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is the basis for its potential therapeutic effects in cognitive and sleep-wake disorders.

Histamine_H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Activates PF03654746 This compound PF03654746->H3R Blocks Gio Gi/o Protein H3R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Postsynaptic_Effect Increased Wakefulness & Cognition Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare H3R-expressing cell membranes Combine Combine Membranes, Radioligand, and this compound in 96-well plate Membranes->Combine Reagents Prepare Radioligand, This compound, and Buffers Reagents->Combine Incubate Incubate to reach equilibrium Combine->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Detect Measure radioactivity Filter->Detect Plot Plot competition curve Detect->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

References

PF-03654746: A Technical Overview of Brain Penetration and Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, which has been investigated for its potential therapeutic effects in a variety of central nervous system (CNS) disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Tourette syndrome, and Alzheimer's disease.[1][2][3][4] A critical attribute for any CNS drug candidate is its ability to effectively cross the blood-brain barrier (BBB) and engage its target in the brain. This technical guide provides a comprehensive overview of the available data on the brain penetration and CNS effects of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Data Summary

Brain Penetration and Receptor Occupancy

The ability of this compound to enter the brain and bind to its target, the histamine H3 receptor, has been quantified in both preclinical and clinical studies. The following tables summarize the key pharmacokinetic and pharmacodynamic parameters.

ParameterSpeciesValueMethodReference
Unbound Brain-to-Plasma Ratio (Cb,u:Cp,u) Rat2.11Preclinical pharmacokinetic studies[5][6]
In vitro Human H3 Ki Human2.3 nMIn vitro binding assay[5][6]
PET Receptor Occupancy-based Unbound Plasma IC50 (Cp,u IC50) Non-Human Primate (NHP)0.99 nMPositron Emission Tomography (PET)[5][6]
PET Receptor Occupancy-based Unbound Plasma IC50 (Cp,u IC50) Human0.31 nMPositron Emission Tomography (PET)[5][6][7]
Unbound (Neuro) Potency (nIC50) Non-Human Primate (NHP)2.1 nMCalculated from PET and preclinical data[5][6]
Unbound (Neuro) Potency (nIC50) Human0.66 nMCalculated from PET and preclinical data[5][6]
Receptor Occupancy (ROmax) Human~100%Positron Emission Tomography (PET)[7]
IC50 for Receptor Occupancy Human0.144 ± 0.010 ng/mLPositron Emission Tomography (PET)[7]
Clinical CNS Effects

This compound has been evaluated in several clinical trials for various CNS-related conditions.

IndicationClinical Trial IdentifierPhaseStatusOutcome/ObservationReference
ADHD NCT00531752IICompletedNo efficacy observed vs. placebo.[8]
Tourette's Syndrome NCT01475383IIWithdrawn-[2][7]
Alzheimer's Disease (with Donepezil) NCT01028911ITerminated-[7]
Excessive Daytime Sleepiness (Narcolepsy) NCT01006122IICompleted-[7]
Allergic Rhinitis NCT00562120IICompletedReduced allergen-induced nasal symptoms in combination with fexofenadine (B15129).[9][10]
Cognitive Deficits in Schizophrenia -IbCompletedResults not yet published.[11]

Experimental Protocols

Positron Emission Tomography (PET) Receptor Occupancy

Objective: To quantify the in vivo binding of this compound to histamine H3 receptors in the brain of living subjects.

Methodology:

  • Radiotracer: The study utilized [11C]GSK189254, a selective and validated radiotracer for the H3 receptor.[6]

  • Subjects: Studies were conducted in both non-human primates and healthy human volunteers.[5][7]

  • Procedure:

    • A baseline PET scan is performed to measure the initial density of H3 receptors.

    • Subjects are administered a single oral dose of this compound (ranging from 0.1 to 4 mg in human studies).[7]

    • Post-dose PET scans are conducted at various time points (e.g., 3 and 24 hours post-dose) to measure the displacement of the radiotracer by this compound.[7]

    • Blood samples are collected concurrently to determine the plasma concentration of this compound.

  • Data Analysis:

    • The percentage of receptor occupancy is calculated by comparing the radiotracer binding potential before and after drug administration.

    • The relationship between plasma drug concentration and receptor occupancy is modeled to determine the IC50 (the plasma concentration required to achieve 50% receptor occupancy).

PET_Experimental_Workflow cluster_pre_dose Pre-Dose cluster_dosing Dosing cluster_post_dose Post-Dose cluster_analysis Data Analysis Baseline_Scan Baseline PET Scan with [11C]GSK189254 Administer_PF03654746 Administer Oral Dose of this compound Baseline_Scan->Administer_PF03654746 Post_Dose_Scan Post-Dose PET Scans (e.g., 3h, 24h) Administer_PF03654746->Post_Dose_Scan Blood_Sampling Concurrent Blood Sampling Administer_PF03654746->Blood_Sampling Calculate_RO Calculate Receptor Occupancy (%) Post_Dose_Scan->Calculate_RO Model_PKPD Model PK-PD Relationship (Plasma Conc. vs. RO) Blood_Sampling->Model_PKPD Calculate_RO->Model_PKPD Determine_IC50 Determine IC50 Model_PKPD->Determine_IC50

PET Receptor Occupancy Experimental Workflow

Signaling Pathways

Histamine H3 Receptor Antagonism

The histamine H3 receptor is primarily a presynaptic autoreceptor, meaning it is located on histamine-releasing neurons and its activation inhibits the synthesis and release of histamine. H3 receptors also function as heteroreceptors on non-histaminergic neurons, where they modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

By acting as an antagonist, this compound blocks the inhibitory effect of the H3 receptor. This leads to an increase in the release of histamine and other neurotransmitters in the brain, which is the proposed mechanism for its procognitive and wakefulness-promoting effects.

H3_Receptor_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis H3_Autoreceptor H3 Autoreceptor H3_Autoreceptor->Histamine_Release Inhibits (-) Histamine Histamine Histamine_Release->Histamine Histamine->H3_Autoreceptor Binds to Postsynaptic_Receptor Postsynaptic Histamine Receptor (H1, H2, H4) Histamine->Postsynaptic_Receptor Binds to Neuronal_Effect Neuronal Effect (e.g., Wakefulness, Cognition) Postsynaptic_Receptor->Neuronal_Effect Activates PF03654746 This compound PF03654746->H3_Autoreceptor Blocks

References

The Selectivity Profile of PF-03654746 for the Human Histamine H3 Receptor and its Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other neurotransmitters, making it a compelling target for the treatment of various neurological and psychiatric disorders.[3] This technical guide provides an in-depth analysis of the selectivity of this compound, with a particular focus on its interaction with different H3R isoforms. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and utilization of this compound.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human histamine H3 receptor. In vitro studies have consistently demonstrated its potent binding characteristics.

Table 1: Binding Affinity of this compound for the Human Histamine H3 Receptor

ParameterValue (nM)Assay TypeCell LineReference
Ki1.2Whole-cell bindingNot Specified[4]
Ki1.4Radioligand bindingHEK-293[4]

Table 2: Reported Selectivity of this compound for Histamine Receptor Subtypes

Receptor SubtypeSelectivity Fold (over H3R)Reference
H1, H2, H4>1000[4]

Recent research has revealed the existence of multiple human H3 receptor isoforms generated by alternative splicing. These isoforms differ in the length of their third intracellular loop and may exhibit distinct pharmacological properties. A key study characterized the binding of this compound to seven distinct H3R isoforms.

Table 3: Binding Affinities (pKi) of this compound for Human Histamine H3 Receptor Isoforms

H3R IsoformpKi
H3R-445 (canonical)8.8 ± 0.1
H3R-4538.8 ± 0.1
H3R-4158.8 ± 0.1
H3R-4138.8 ± 0.1
H3R-3737.4 ± 0.1
H3R-3657.3 ± 0.1
H3R-3298.7 ± 0.1

Data adapted from a 2023 bioRxiv preprint.[5]

Notably, this compound displays significantly lower binding affinities for the shorter H3R-373 and H3R-365 isoforms, with a 15- to 40-fold reduction compared to the canonical H3R-445 isoform.[5] This suggests that the structural differences in these isoforms impact the binding of this compound.

In addition to histamine receptors, this compound has been reported to have an appreciable affinity for the sigma-1 receptor, which may contribute to its overall pharmacological effects.[6]

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a general procedure for determining the binding affinity of a test compound, such as this compound, to the human H3 receptor using a competitive radioligand binding assay with [3H]-Nα-methylhistamine.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).[7]

  • Radioligand: [3H]-Nα-methylhistamine (specific activity ~70-87 Ci/mmol).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide (B1682323) or clobenpropit).[8]

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add the following in order: assay buffer, serially diluted test compound or non-specific binding control, and radioligand (final concentration typically 0.5-1.0 nM).[8]

  • Initiate the binding reaction by adding the cell membrane preparation (typically 15-30 µg of protein per well).[8]

  • Incubate the plate for 60 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[8]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[8]

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This protocol describes a method to assess the functional activity of this compound as an H3 receptor antagonist by measuring its ability to counteract agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).[7]

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[7]

  • H3R Agonist: (R)-alpha-Methylhistamine.[9]

  • Adenylyl Cyclase Activator: Forskolin.[7]

  • Test Compound: this compound, serially diluted.

  • cAMP Detection Kit: (e.g., LANCE cAMP kit).[7]

Procedure:

  • Seed the cells in a suitable multi-well plate and grow to the desired confluency.

  • Remove the culture medium and wash the cells with the stimulation buffer.

  • Pre-incubate the cells with serial dilutions of the test compound (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.[10]

  • Add the H3R agonist at a concentration that gives a submaximal response (e.g., EC80) in the presence of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.[7]

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

Visualizations

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (α, β, γ subunits) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds PF03654746 This compound (Antagonist) PF03654746->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neurotransmitter Release PKA->Cellular_Response Leads to Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare H3R Membranes Incubate Incubate Membranes, Radioligand, and Compound Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]-Nα- methylhistamine Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze Selectivity_Logic Start This compound H3R_Binding High Affinity for H3R Isoforms? Start->H3R_Binding Other_H_Binding High Affinity for H1, H2, H4? H3R_Binding->Other_H_Binding Yes Non_Selective Non-Selective Ligand H3R_Binding->Non_Selective No Off_Target_Binding Significant Off-Target (e.g., Sigma-1) Affinity? Other_H_Binding->Off_Target_Binding No Other_H_Binding->Non_Selective Yes Selective Selective H3R Antagonist Off_Target_Binding->Selective No Consider_Off_Target Consider Off-Target Effects Off_Target_Binding->Consider_Off_Target Yes

References

PF-03654746: A Technical Guide to its Potential Therapeutic Applications in Neurology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist characterized by its high brain penetration.[1][2] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters implicated in cognitive processes, such as acetylcholine (B1216132), norepinephrine (B1679862), and dopamine (B1211576).[3][4][5] By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, a mechanism that underpins its potential therapeutic utility in a range of neurological and psychiatric disorders. Preclinical studies have suggested pro-cognitive effects, leading to its investigation in clinical trials for conditions including Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and Tourette syndrome.[1][3][6][7] This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological profile, preclinical and clinical data, and the methodologies of key experiments.

Core Pharmacology and Mechanism of Action

This compound acts as a selective antagonist at the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Activation of the H3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the binding of the endogenous agonist, histamine. This disinhibition results in an increased synthesis and release of histamine from presynaptic histaminergic neurons. Furthermore, by acting on H3 heteroreceptors located on non-histaminergic neurons, this compound also enhances the release of other neurotransmitters vital for arousal, attention, and cognition, including acetylcholine and norepinephrine.[4][5]

Signaling Pathway

The binding of an agonist to the histamine H3 receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. This compound, as an antagonist, blocks this pathway.

Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane Histamine Histamine (Agonist) H3R Histamine H3 Receptor (GPCR) Histamine->H3R Binds and Activates PF03654746 This compound (Antagonist) PF03654746->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release (e.g., Histamine, ACh, NE) PKA->Neurotransmitter_Release Leads to

A diagram of the histamine H3 receptor signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology
ParameterSpeciesAssay DescriptionValueReference
Ki HumanDisplacement of [3H]-n-alpha-methylhistamine from H3 receptor homogenate2.3 nMIUPHAR/BPS Guide to PHARMACOLOGY
Ki HumanAntagonist activity at H3 receptor in HEK293 cells (cAMP assay)1.7 nMIUPHAR/BPS Guide to PHARMACOLOGY
Table 2: Pharmacokinetics & Receptor Occupancy
ParameterSpeciesMethodValueReference
Unbound Brain to Plasma Ratio (Cb,u:Cp,u) RatPreclinical studies2.11[8]
Unbound Plasma IC50 (Cp,u IC50) Non-human PrimatePET Receptor Occupancy0.99 nM[8]
Unbound Plasma IC50 (Cp,u IC50) HumanPET Receptor Occupancy0.31 nM[8]
Unbound Neuro Potency (nIC50) Non-human PrimateIntegrated PET and brain partitioning data2.1 nM[8]
Unbound Neuro Potency (nIC50) HumanIntegrated PET and brain partitioning data0.66 nM[8]
Table 3: Preclinical Efficacy in Cognitive Models
Table 4: Clinical Trial Overview
IndicationClinicalTrials.gov IDPhaseStatusKey Details
ADHD NCT005317522CompletedRandomized, double-blind, crossover study. No significant efficacy observed vs. placebo.[3][9]
Alzheimer's Disease NCT010289111TerminatedSafety, tolerability, and pharmacokinetic study in patients on stable donepezil (B133215) therapy.[6]
Tourette Syndrome NCT014753832WithdrawnSafety and efficacy study in adults.
Narcolepsy NCT010061222CompletedEfficacy and safety in treating excessive daytime sleepiness.

Specific quantitative results from the primary outcome measures of these clinical trials are not publicly available.

Experimental Protocols

Histamine H3 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a representative method for determining the binding affinity of a test compound like this compound to the histamine H3 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H3 receptor.

Principle: This is a competitive binding assay where the ability of an unlabeled test compound to displace a radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, from the receptor is measured.

Materials:

  • Membrane Preparation: Membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Nα-methylhistamine.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM histamine).

  • 96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: If not commercially sourced, prepare crude cell membranes from a cell line expressing the human H3 receptor via cell lysis, homogenization, and differential centrifugation. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.

    • Test Compound Competition: Radioligand and serial dilutions of this compound.

  • Reaction Initiation: Add the membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare H3 Receptor Membrane Homogenate D Combine Membrane, Radioligand, and Test Compound in 96-well Plate A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand ([3H]-Nα-methylhistamine) C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration to Separate Bound and Free Ligand E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC50 and Ki Values G->H

A flowchart of the radioligand binding assay protocol.
Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.

Objective: To evaluate the effect of this compound on short-term recognition memory.

Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A preference for the novel object indicates that the animal remembers the familiar object.

Apparatus: A square open-field arena.

Objects: Two sets of identical objects, differing in shape, color, and texture. The objects should be heavy enough that the animals cannot move them.

Procedure:

  • Habituation: On day 1, allow each animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Familiarization (Training) Phase: On day 2, place two identical objects (A and A) in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore the objects for a defined period (e.g., 5-10 minutes). Administer this compound or vehicle at a specified time before this phase.

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).

  • Test Phase: Replace one of the familiar objects with a novel object (A and B). Place the animal back in the arena and record its exploratory behavior for a set time (e.g., 5 minutes) using a video tracking system. Exploration is typically defined as the animal's nose being within a certain proximity to the object and pointing towards it.

Data Analysis:

  • Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Calculate the Discrimination Index (DI) : DI = (Tn - Tf) / (Tn + Tf).

  • A positive DI indicates a preference for the novel object and intact recognition memory.

  • Compare the DI between the this compound-treated group and the vehicle-treated group to assess the pro-cognitive effects of the compound.

Novel Object Recognition Test Workflow Habituation Day 1: Habituation (Empty Arena) Training Day 2: Training Phase (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1-24 hours) Training->Retention Test Day 2: Test Phase (One Familiar, One Novel Object) Retention->Test Analysis Data Analysis (Calculate Discrimination Index) Test->Analysis

A workflow diagram for the Novel Object Recognition test.

Potential Therapeutic Applications and Future Directions

The pharmacological profile of this compound as a brain-penetrant histamine H3 receptor antagonist positions it as a potential therapeutic agent for neurological disorders characterized by cognitive deficits.

  • Alzheimer's Disease: By enhancing the release of acetylcholine and other neurotransmitters, this compound could potentially offer symptomatic relief for the cognitive decline observed in Alzheimer's disease.[1][2][7] Although the initial Phase 1 trial was terminated, further investigation into the role of H3 receptor antagonism in this complex disease may still be warranted.[6]

  • ADHD: The rationale for using this compound in ADHD stems from its ability to increase the levels of norepinephrine and dopamine in the prefrontal cortex, key neurotransmitters in the pathophysiology of this disorder.[3] However, the lack of efficacy in the Phase 2 trial suggests that H3 receptor antagonism alone may not be sufficient to treat the multifaceted symptoms of adult ADHD.[3][9]

  • Other Neurological Conditions: The pro-cognitive and wake-promoting properties of H3 receptor antagonists suggest potential applications in other conditions such as narcolepsy and cognitive impairment associated with schizophrenia.[4][10]

Future Directions: While the clinical development of this compound for major neurological indications appears to have stalled, the compound remains a valuable research tool for elucidating the role of the histaminergic system in cognition and other central nervous system functions. Future research could focus on:

  • Investigating the efficacy of this compound in combination with other therapeutic agents for a synergistic effect.

  • Exploring its potential in other neurological or psychiatric disorders with a clear link to histaminergic dysfunction.

  • Utilizing this compound in preclinical models to further dissect the downstream signaling pathways and neurochemical changes induced by H3 receptor blockade.

References

The Role of PF-03654-746 in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor that has been investigated for its potential therapeutic role in cognitive disorders, including Alzheimer's disease. As a histamine H3 receptor antagonist, this compound modulates the release of several key neurotransmitters implicated in cognitive processes, such as acetylcholine (B1216132) and dopamine, offering a symptomatic approach to cognitive enhancement. While the clinical development of this compound for Alzheimer's disease was limited to a terminated Phase 1 clinical trial, the underlying scientific rationale and the preclinical findings with related compounds provide valuable insights for the continued exploration of this target in neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action, preclinical rationale, and clinical investigation of this compound in the context of Alzheimer's disease research.

Introduction: Targeting the Histaminergic System in Alzheimer's Disease

The histaminergic system, a key regulator of wakefulness, attention, and cognition, has emerged as a promising target for the symptomatic treatment of Alzheimer's disease. The histamine H3 receptor, predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of histamine and other neurotransmitters. Antagonism of the H3 receptor, therefore, leads to an increased release of pro-cognitive neurotransmitters, including acetylcholine, norepinephrine, and dopamine. This mechanism provides a strong rationale for investigating H3 receptor antagonists as a therapeutic strategy to ameliorate the cognitive deficits characteristic of Alzheimer's disease.

This compound is a potent and selective histamine H3 receptor antagonist with high brain penetration.[1][2] Its development was based on the hypothesis that enhancing neurotransmitter release through H3 receptor blockade could lead to improvements in cognitive function.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the inhibitory action of the histamine H3 receptor. This antagonism leads to a cascade of downstream effects on multiple neurotransmitter systems.

dot

PF03654746 This compound H3R Histamine H3 Receptor PF03654746->H3R Antagonism Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibition (Autoreceptor) Cholinergic_Neuron Cholinergic Neuron H3R->Cholinergic_Neuron Inhibition (Heteroreceptor) Dopaminergic_Neuron Dopaminergic Neuron H3R->Dopaminergic_Neuron Inhibition (Heteroreceptor) Noradrenergic_Neuron Noradrenergic Neuron H3R->Noradrenergic_Neuron Inhibition (Heteroreceptor) Histamine Histamine Histamine_Neuron->Histamine Release ACh Acetylcholine (ACh) Cholinergic_Neuron->ACh Release DA Dopamine (DA) Dopaminergic_Neuron->DA Release NE Norepinephrine (NE) Noradrenergic_Neuron->NE Release Cognition Cognitive Enhancement Histamine->Cognition ACh->Cognition DA->Cognition NE->Cognition

Caption: Signaling pathway of this compound.

Preclinical Research

While specific preclinical studies on this compound in Alzheimer's disease models are not extensively published, research on other selective histamine H3 receptor antagonists provides a strong foundation for its investigation. These studies have utilized various animal models to assess the cognitive-enhancing effects and potential disease-modifying properties of this drug class.

Animal Models in Histamine H3 Receptor Antagonist Research for Alzheimer's Disease

A variety of animal models are employed to study the effects of H3 receptor antagonists on cognition and Alzheimer's-related pathology.

  • Scopolamine-Induced Amnesia Model: This model is used to screen for compounds with pro-cognitive effects. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit and impairs learning and memory.

  • Transgenic Mouse Models of Alzheimer's Disease: These models, such as APP/PS1 and 3xTg-AD mice, overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid-beta plaques and, in some models, tau pathology. They are crucial for studying the effects of compounds on disease-specific pathologies and associated cognitive deficits.

  • Tau Transgenic Models: Mice that overexpress mutated human tau, such as the THY-Tau22 model, develop neurofibrillary tangles and are used to investigate the effects of compounds specifically on tau pathology.

Evidence of Cognitive Enhancement in Preclinical Models

Studies with various H3 receptor antagonists have demonstrated their ability to reverse cognitive deficits in animal models.

CompoundAnimal ModelCognitive TaskKey Findings
ThioperamideRatObject RecognitionReversed scopolamine-induced amnesia.[3]
Clobenpropit (B1669187)RatPassive AvoidanceReversed scopolamine-induced amnesia.[3]
CiproxifanAPP Tg2576 miceMorris Water MazeAlleviated memory impairment.[4]
Potential Disease-Modifying Effects

Emerging preclinical evidence suggests that H3 receptor antagonists may have effects beyond symptomatic cognitive improvement.

  • Effects on Tau Pathology: One study with the selective H3 receptor antagonist SAR110894 in the THY-Tau22 mouse model of tauopathy demonstrated a reduction in tau hyperphosphorylation and neurofibrillary tangles after chronic treatment.[5]

  • Neuroprotective Effects: In a cell culture model, the H3 receptor antagonist clobenpropit showed neuroprotective effects against amyloid-beta-induced toxicity.[4]

Experimental Protocols

Scopolamine-Induced Amnesia in the Novel Object Recognition Test

This protocol is representative of how the pro-cognitive effects of H3 receptor antagonists are evaluated.

dot

cluster_0 Day 1: Habituation cluster_1 Day 2: Training (T1) cluster_2 Inter-Trial Interval cluster_3 Day 2: Testing (T2) Habituation Animal explores open field arena T1_start Place two identical objects in arena Habituation->T1_start T1_explore Animal explores objects for a set time T1_start->T1_explore T1_end Remove animal from arena T1_explore->T1_end ITI Delay period (e.g., 1 hour) T1_end->ITI Drug_Admin Administer this compound or Vehicle ITI->Drug_Admin Scopolamine_Admin Administer Scopolamine ITI->Scopolamine_Admin T2_start Replace one object with a novel object Scopolamine_Admin->T2_start T2_explore Animal explores objects T2_start->T2_explore T2_measure Measure time spent exploring each object T2_explore->T2_measure

Caption: Experimental workflow for the Novel Object Recognition test.

Clinical Research in Alzheimer's Disease

The clinical investigation of this compound in Alzheimer's disease was limited to a single Phase 1 study.

Phase 1 Clinical Trial (NCT01028911)

A Phase 1, randomized, double-blind, placebo-controlled, multiple-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in subjects with mild to moderate Alzheimer's disease who were on stable donepezil (B133215) therapy.[6][7] The trial was terminated, and the results have not been formally published.

Study Design:

  • Participants: Patients with mild to moderate Alzheimer's disease.

  • Intervention: Oral this compound (forced titration from 0.25 mg to 1.0 mg daily) or placebo for 30 days.[7]

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Pharmacokinetics.

While specific data from this trial are not publicly available, information from other studies provides insights into the clinical pharmacology of this compound.

Pharmacokinetics and Receptor Occupancy

A study in healthy human volunteers using positron emission tomography (PET) with a radiolabeled H3 receptor ligand provided key pharmacokinetic and pharmacodynamic data for this compound.

ParameterValue
IC50 (plasma concentration for 50% receptor occupancy) 0.144 ng/mL
Receptor Occupancy (0.1 - 4 mg oral dose) 71% - 97% at 3 hours post-dose
30% - 93% at 24 hours post-dose

These data indicate that this compound achieves high brain H3 receptor occupancy at clinically relevant doses.

Discussion and Future Perspectives

The development of this compound for Alzheimer's disease did not progress beyond early clinical trials. The reasons for the termination of the Phase 1 study have not been publicly disclosed. However, the broader landscape of H3 receptor antagonist development for cognitive disorders has faced challenges, with several other compounds failing to demonstrate efficacy in later-stage trials for conditions such as ADHD.[6]

Despite these setbacks, the scientific rationale for targeting the histaminergic system in Alzheimer's disease remains compelling. The ability of H3 receptor antagonists to enhance the release of multiple pro-cognitive neurotransmitters offers a potential advantage over therapies that target a single neurotransmitter system. Furthermore, the preliminary preclinical evidence suggesting potential disease-modifying effects on tau pathology warrants further investigation.

Future research in this area could focus on:

  • Patient Selection: Identifying patient subpopulations that are more likely to respond to H3 receptor antagonism.

  • Combination Therapies: Exploring the potential of H3 receptor antagonists in combination with other Alzheimer's treatments, such as amyloid-targeting therapies.

  • Next-Generation Compounds: Developing H3 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound represents an important case study in the exploration of histamine H3 receptor antagonists for Alzheimer's disease. While its own clinical development was halted, the scientific principles underlying its mechanism of action and the preclinical data from related compounds continue to inform the field. A deeper understanding of the complexities of the histaminergic system and its interplay with the pathophysiology of Alzheimer's disease will be crucial for the future development of novel therapeutic strategies targeting this pathway.

References

PF-03654746: A Technical Overview for Researchers in ADHD and Tourette Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Tourette syndrome.[1][2] As an antagonist at the H3 receptor, a presynaptic autoreceptor and heteroreceptor, this compound modulates the release of histamine and other key neurotransmitters implicated in the pathophysiology of these neuropsychiatric disorders. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacokinetic properties, and the design of clinical trials. While the development of this compound for these indications was discontinued (B1498344) without full disclosure of the results, this document consolidates the existing knowledge to inform future research in this area.

Core Concepts: Mechanism of Action

This compound functions as a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3] Additionally, H3 receptors are located on non-histaminergic neurons as heteroreceptors, where they modulate the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3][4]

By blocking the inhibitory effect of presynaptic H3 receptors, this compound is expected to increase the release of histamine and these other neurotransmitters in brain regions associated with attention, arousal, and motor control. This neurochemical modulation forms the basis of its therapeutic rationale for ADHD and Tourette syndrome.

Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that signals through the Gi/o pathway.[3] Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade, thereby disinhibiting the neuron and promoting neurotransmitter release.

H3R_Signaling cluster_presynaptic Presynaptic Terminal Histamine Histamine H3R H3 Receptor Histamine->H3R Activates PF03654746 This compound PF03654746->H3R Blocks Gio Gi/o Protein H3R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Vesicle Neurotransmitter Vesicle cAMP->Neurotransmitter_Vesicle Modulates Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Clinical_Trial_Workflow cluster_adhd ADHD Trial (NCT00531752) cluster_tourette Tourette Syndrome Trial (NCT01475383) Screening_A Screening Randomization_A Randomization Screening_A->Randomization_A Period1_A Treatment Period 1 (this compound or Placebo) Randomization_A->Period1_A Washout_A Washout Period1_A->Washout_A Period2_A Treatment Period 2 (Crossover) Washout_A->Period2_A Followup_A Follow-up Period2_A->Followup_A Screening_T Planned Screening Randomization_T Planned Randomization Screening_T->Randomization_T Withdrawn Study Withdrawn Randomization_T->Withdrawn

References

PF-03654746 in Allergic Rhinitis Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal passages, characterized by symptoms such as nasal congestion, sneezing, itching, and rhinorrhea. The histamine (B1213489) H1 receptor (H1R) antagonists are a cornerstone of therapy; however, they often provide incomplete relief, particularly for nasal congestion. This has driven research into novel therapeutic targets, including the histamine H3 receptor (H3R). PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential role in alleviating the symptoms of allergic rhinitis. This technical guide provides an in-depth overview of the research on this compound in allergic rhinitis models, focusing on available clinical data, relevant preclinical models, and the underlying mechanism of action.

Mechanism of Action: The Role of the Histamine H3 Receptor

This compound exerts its effects by acting as an antagonist at the histamine H3 receptor. H3 receptors are primarily located on presynaptic neurons in the central and peripheral nervous systems. In the context of allergic rhinitis, their modulation is thought to impact the release of histamine and other neurotransmitters in the nasal mucosa.

Signaling Pathway of the Histamine H3 Receptor

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. As an antagonist, this compound blocks the inhibitory effect of histamine on presynaptic H3 receptors, leading to an enhanced release of histamine and other neurotransmitters. This seemingly paradoxical effect is thought to contribute to the therapeutic benefit in allergic rhinitis, potentially by acting on other histamine receptor subtypes or by modulating the neural pathways involved in nasal congestion.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts from ATP Histamine Histamine Histamine->H3R Binds PF03654746 This compound (Antagonist) PF03654746->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Clinical Research Models

A key clinical study investigated the efficacy of this compound in a nasal allergen challenge model in patients with allergic rhinitis.

Experimental Protocol: Nasal Allergen Challenge in Human Subjects

A randomized, double-blind, single-dose, four-way crossover study was conducted with twenty patients with out-of-season allergic rhinitis.

Experimental Workflow:

Clinical_Trial_Workflow cluster_treatments Treatment Groups (Single Dose) Screening Screening: 20 patients with out-of-season allergic rhinitis Randomization Randomization (4-way crossover) Screening->Randomization Group1 Group 1: 10 mg this compound + 60 mg fexofenadine (B15129) Randomization->Group1 Group2 Group 2: 1 mg this compound + 60 mg fexofenadine Randomization->Group2 Group3 Group 3: 60 mg fexofenadine + 120 mg pseudoephedrine Randomization->Group3 Group4 Group 4: Placebo Randomization->Group4 Washout 10-day Washout Period Group1->Washout Allergen_Challenge Nasal Allergen Challenge (Ragweed) Group1->Allergen_Challenge Group2->Washout Group2->Allergen_Challenge Group3->Washout Group3->Allergen_Challenge Group4->Washout Group4->Allergen_Challenge Washout->Randomization Crossover to next treatment Assessment Symptom & Airflow Assessment (15, 30, 45, 60 min post-challenge) Allergen_Challenge->Assessment

Caption: Clinical Trial Experimental Workflow.

Inclusion Criteria:

  • Patients with a history of out-of-season allergic rhinitis.

  • Demonstrated a ≥30% decrease in minimum nasal cross-sectional area (Amin) after a bolus ragweed allergen challenge during screening.

Treatment Arms:

  • Group 1: 10 mg this compound + 60 mg fexofenadine

  • Group 2: 1 mg this compound + 60 mg fexofenadine

  • Group 3: 60 mg fexofenadine + 120 mg pseudoephedrine (active control)

  • Group 4: Placebo

Outcome Measures:

  • Subjective: Nasal symptom scores (number of sneezes, and 0-5 scores for congestion, itching, and rhinorrhea).

  • Objective: Minimum nasal cross-sectional area (Amin) and nasal volume measured by acoustic rhinometry.

Quantitative Data from Clinical Trial

The following table summarizes the significant reductions in nasal symptom scores for the active treatment groups compared to placebo.

SymptomGroup 1 (10 mg this compound + Fexofenadine)Group 2 (1 mg this compound + Fexofenadine)Group 3 (Fexofenadine + Pseudoephedrine)
Congestion -0.7 (p ≤ 0.05)Not SignificantNot Significant
Itching -1.0 (p ≤ 0.05)-0.6 (p ≤ 0.05)Not Significant
Rhinorrhea -1.3 (p ≤ 0.05)-0.8 (p ≤ 0.05)-0.7 (p ≤ 0.05)
Sneezes -8.8 (p ≤ 0.05)-9.1 (p ≤ 0.05)-7.0 (p ≤ 0.05)

Data presented as mean reduction in symptom score versus placebo.

Key Findings:

  • The combination of 10 mg this compound and fexofenadine significantly reduced all four nasal symptoms (congestion, itching, rhinorrhea, and sneezing) compared to placebo.

  • Notably, the 10 mg this compound combination was the only group to show a statistically significant reduction in nasal congestion.

  • The 1 mg this compound combination also significantly reduced itching, rhinorrhea, and sneezing.

  • There were no significant effects of any treatment on the objective measures of minimum nasal cross-sectional area or nasal volume.

Preclinical Research Models

While no specific preclinical studies utilizing this compound in allergic rhinitis models were identified in the public domain, the ovalbumin-induced allergic rhinitis model in guinea pigs is a well-established and relevant model for evaluating novel therapeutics for this condition.

Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This model mimics the key features of allergic rhinitis in humans, including an early-phase response characterized by sneezing and nasal discharge, and a late-phase response with nasal obstruction and inflammatory cell infiltration.

Experimental Workflow:

Preclinical_Model_Workflow cluster_assessment Outcome Assessment Sensitization Sensitization Phase (Days 1-14): Intraperitoneal injection of Ovalbumin (OVA) and Al(OH)3 adjuvant Challenge Challenge Phase (Days 15-21): Intranasal administration of OVA Sensitization->Challenge Treatment Treatment Administration: (e.g., this compound or vehicle) Challenge->Treatment Symptoms Nasal Symptom Scoring (Sneezing, Nasal Rubbing) Treatment->Symptoms Nasal_Airflow Nasal Airflow Resistance Treatment->Nasal_Airflow Inflammation Histopathological Analysis of Nasal Mucosa (Eosinophil Infiltration) Treatment->Inflammation Biomarkers Measurement of Inflammatory Mediators in Nasal Lavage Fluid Treatment->Biomarkers

Caption: Preclinical Model Experimental Workflow.

Sensitization Phase:

  • Guinea pigs are sensitized by intraperitoneal injections of ovalbumin (OVA), typically with an adjuvant such as aluminum hydroxide, over a period of two weeks.

Challenge Phase:

  • Following sensitization, the animals are challenged with intranasal administration of OVA to induce an allergic response.

Treatment Administration:

  • Test compounds, such as this compound, would be administered prior to the OVA challenge. The route of administration (e.g., oral, intranasal) and dosing regimen would be key variables.

Outcome Measures:

  • Nasal Symptoms: Counting the number of sneezes and nasal rubbing movements over a defined period after challenge.

  • Nasal Airflow Resistance: Measurement of changes in nasal airflow to assess nasal congestion.

  • Inflammatory Cell Infiltration: Histopathological analysis of nasal mucosal tissue to quantify the infiltration of inflammatory cells, particularly eosinophils.

  • Inflammatory Mediators: Measurement of levels of histamine, cytokines, and other inflammatory markers in nasal lavage fluid.

Conclusion

The available clinical data suggests that the histamine H3 receptor antagonist this compound, when used in combination with an H1 receptor antagonist, can provide additional therapeutic benefit in allergic rhinitis, particularly in reducing nasal congestion. While specific preclinical data for this compound in established animal models of allergic rhinitis is not publicly available, the ovalbumin-induced guinea pig model provides a robust platform for future investigations into the efficacy of H3 receptor antagonists. Further research in these preclinical models would be valuable to fully elucidate the therapeutic potential and mechanism of action of this class of compounds in allergic rhinitis. The detailed protocols and workflows provided in this guide can serve as a foundation for the design of such future studies.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PF-03654746

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist with high brain penetration.[1][2] It has been investigated as a potential therapeutic agent for a range of conditions, including allergic rhinitis, cognitive disorders such as Alzheimer's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3][4] This document provides detailed in vivo experimental protocols for evaluating the efficacy of this compound in relevant animal models.

Mechanism of Action: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system. Its activation inhibits the synthesis and release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine. As an antagonist, this compound blocks the inhibitory action of the H3 receptor, leading to increased levels of these key neurotransmitters in the synaptic cleft. This modulation of neurotransmitter release is believed to be the primary mechanism underlying its therapeutic effects on cognition and wakefulness.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is coupled to Gi/o proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also directly modulate ion channels, such as voltage-gated Ca2+ channels, to inhibit neurotransmitter release. Furthermore, H3 receptor activation has been shown to influence other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. As an antagonist, this compound prevents these downstream signaling events from occurring in response to histamine binding.

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Binds PF03654746 This compound PF03654746->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits βγ subunit cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Ca2+ influx triggers Release Neurotransmitter Release Neurotransmitter_Vesicle->Release

Caption: Histamine H3 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteCmaxTmaxAUCt1/2 (half-life)Brain Penetration (Cb,u:Cp,u)Reference
Rat5 mg/kgi.v.---~2.5 hr2.11[5],[6]
Rat15 mg/kgp.o.---~2.5 hr-[5]
Rat60 mg/kgp.o.---~2.5 hr-[5]
Non-human Primate----IC50: 0.99 nM--[6]
Human0.1 - 4 mgOral--IC50: 0.144 ng/mL--[6]

Note: Comprehensive preclinical pharmacokinetic data (Cmax, Tmax, AUC) for this compound is not publicly available in a consolidated format. The table reflects available data points. Cb,u:Cp,u refers to the ratio of unbound drug concentration in the brain to that in the plasma.

Table 2: In Vitro Receptor Binding Affinity

ReceptorSpeciesKi (nM)Reference
Histamine H3Human2.3[6]

Experimental Protocols

Evaluation of Pro-Cognitive Effects in a Scopolamine-Induced Amnesia Model (Rats)

This protocol describes the use of the Novel Object Recognition (NOR) task to assess the ability of this compound to reverse cognitive deficits induced by scopolamine (B1681570).

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Scopolamine hydrobromide

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)

  • Saline solution (0.9% NaCl)

  • Open field arena (e.g., 100 cm x 100 cm x 40 cm)

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids). Objects should be heavy enough that rats cannot displace them.

Procedure:

  • Habituation:

    • For 3 consecutive days, handle each rat for 5 minutes.

    • On days 2 and 3, allow each rat to explore the empty open field arena for 10 minutes.

  • Dosing:

    • On the test day, administer this compound or vehicle orally (p.o.) 60 minutes before the acquisition trial.

    • Administer scopolamine (e.g., 1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the acquisition trial.

    • Example groups:

      • Vehicle + Saline

      • Vehicle + Scopolamine

      • This compound (e.g., 1, 3, 10 mg/kg) + Scopolamine

  • Acquisition Trial (T1):

    • Place two identical objects (Set A) in opposite corners of the arena.

    • Place a rat in the center of the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

    • After 5 minutes, return the rat to its home cage.

  • Retention Trial (T2):

    • After a retention interval (e.g., 24 hours), place one of the familiar objects (from Set A) and one novel object (from Set B) in the same locations in the arena.

    • Place the same rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the discrimination index (DI) for the retention trial: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

    • A positive DI indicates a preference for the novel object and intact memory.

    • Compare the DI between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

NOR_Workflow cluster_protocol Novel Object Recognition (NOR) Protocol Habituation Habituation (3 days) Dosing Dosing (this compound/Vehicle + Scopolamine/Saline) Habituation->Dosing T1 Acquisition Trial (T1) (5 min, 2 identical objects) Dosing->T1 Retention Retention Interval (e.g., 24 hours) T1->Retention T2 Retention Trial (T2) (5 min, 1 familiar + 1 novel object) Retention->T2 Analysis Data Analysis (Discrimination Index) T2->Analysis

Caption: Workflow for the Novel Object Recognition task.
Evaluation of Anti-Allergic Effects in an Ovalbumin-Induced Allergic Rhinitis Model (Guinea Pigs)

This protocol describes a model of allergic rhinitis in guinea pigs to assess the therapeutic potential of this compound in alleviating nasal symptoms.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Al(OH)3) as an adjuvant

  • This compound

  • Vehicle for this compound

  • Saline solution (0.9% NaCl)

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize the guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg OVA and 100 mg Al(OH)3 in saline.

    • A control group receives saline with Al(OH)3 only.

  • Challenge:

    • From day 14 to day 21, challenge the sensitized guinea pigs daily by intranasal instillation of 50 µl of 1% OVA in saline (25 µl per nostril).

  • Treatment:

    • Administer this compound or vehicle orally (p.o.) 60 minutes before the OVA challenge on the test day (e.g., day 21).

    • Example groups:

      • Non-sensitized + Vehicle

      • Sensitized + Vehicle

      • Sensitized + this compound (e.g., 3, 10, 30 mg/kg)

  • Symptom Observation:

    • Immediately after the challenge, observe each animal for 30 minutes.

    • Count the number of sneezes and nasal rubs (scratching the nose with forepaws).

  • Data Analysis:

    • Compare the mean number of sneezes and nasal rubs between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Allergic_Rhinitis_Workflow cluster_protocol Allergic Rhinitis Model Workflow Sensitization Sensitization (Days 0 & 7, i.p. OVA/Al(OH)3) Challenge Daily Challenge (Days 14-21, intranasal OVA) Sensitization->Challenge Treatment Treatment (Day 21, this compound/Vehicle) Challenge->Treatment Observation Symptom Observation (30 min post-challenge) Treatment->Observation Analysis Data Analysis (Sneezes & Nasal Rubs) Observation->Analysis

Caption: Workflow for the allergic rhinitis model.
General Protocol for Efficacy Testing in a Transgenic Mouse Model of Alzheimer's Disease (e.g., APP/PS1)

This protocol provides a general framework for evaluating the long-term effects of this compound on cognitive function and pathology in a transgenic mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • This compound

  • Vehicle for this compound

  • Equipment for behavioral testing (e.g., Morris water maze, Y-maze)

  • Reagents and equipment for immunohistochemistry and ELISA

Procedure:

  • Animal Selection and Grouping:

    • Use aged APP/PS1 mice (e.g., 6-9 months old) that exhibit cognitive deficits and amyloid pathology.

    • Divide the mice into treatment groups:

      • Wild-type + Vehicle

      • APP/PS1 + Vehicle

      • APP/PS1 + this compound (e.g., daily oral administration at a selected dose)

  • Chronic Dosing:

    • Administer this compound or vehicle daily for an extended period (e.g., 1-3 months).

  • Behavioral Testing:

    • Towards the end of the treatment period, conduct a battery of cognitive tests.

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term spatial working memory.

    • Perform the tests according to established protocols.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Immunohistochemistry:

      • Stain brain sections for amyloid-beta plaques (e.g., using 6E10 or 4G8 antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

      • Quantify the plaque load and glial activation.

    • ELISA:

      • Measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

  • Data Analysis:

    • Compare behavioral performance, plaque burden, and neuroinflammatory markers between the treatment groups using appropriate statistical methods.

AD_Model_Workflow cluster_protocol Alzheimer's Disease Model Workflow Grouping Animal Grouping (Aged APP/PS1 & WT mice) Dosing Chronic Dosing (1-3 months, daily this compound/Vehicle) Grouping->Dosing Behavior Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Dosing->Behavior Tissue_Collection Tissue Collection (Brain) Behavior->Tissue_Collection Analysis Pathological & Biochemical Analysis (Immunohistochemistry, ELISA) Tissue_Collection->Analysis

Caption: Workflow for Alzheimer's disease model studies.

References

Application Notes and Protocols for PF-03654746 in Mouse Models of Cognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest available research, specific studies detailing the use of PF-03654746 in mouse models of cognitive disorders have not been extensively published in peer-reviewed literature. The majority of publicly accessible data on this compound focuses on human clinical trials for conditions such as ADHD, Tourette syndrome, and Alzheimer's disease, as well as some preclinical studies in rats.[1][2]

Therefore, to provide relevant and practical guidance for researchers, this document presents detailed application notes and protocols for a closely related compound, E169 , a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist.[3][4] This information is intended to serve as a strong foundational reference for designing experiments with this compound in mouse models of cognitive impairment, given their shared mechanism of action as H3R antagonists.[3][5]

Introduction to this compound and Histamine H3 Receptor Antagonism

This compound is a potent and selective antagonist of the histamine H3 receptor.[2][5] H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[6] By blocking these receptors, H3R antagonists increase the release of these neurotransmitters, which are crucial for cognitive processes like attention, learning, and memory.[6][7] This mechanism underlies the therapeutic potential of H3R antagonists for various cognitive disorders.[6] Preclinical studies have suggested that H3R antagonists may offer both symptomatic relief and disease-modifying effects in conditions like Alzheimer's disease.[5][6]

Experimental Application of a Histamine H3 Receptor Antagonist in a Mouse Model of Cognitive Disorder

The following sections detail the application of the H3R antagonist E169 in an MK801-induced amnesia mouse model. This model is widely used to study cognitive dysfunction relevant to schizophrenia and other neuropsychiatric disorders.

Mouse Model: MK801-Induced Amnesia

MK801 (dizocilpine) is a non-competitive NMDA receptor antagonist that induces a state of cognitive deficit, mimicking aspects of cognitive impairment seen in psychiatric and neurodegenerative disorders.

Quantitative Data Summary

The following table summarizes the dosage and effects of the H3R antagonist E169 in the MK801-induced amnesia mouse model.[3][4]

CompoundDosage (mg/kg, i.p.)Mouse ModelCognitive TaskKey Findings
E1692.5, 5, 10MK801-induced amnesia in C57BL/6J miceNovel Object Recognition Test (NORT)Significantly improved short- and long-term memory deficits induced by MK801. The 5 mg/kg dose showed the most significant effect.[3][4]
(R)-α-methylhistamine (RAMH) (H3R Agonist)10MK801-induced amnesia in C57BL/6J miceNovel Object Recognition Test (NORT)Reversed the memory-enhancing effects of E169, confirming the H3R-mediated mechanism.[4]

Detailed Experimental Protocols

This section provides a detailed protocol for the Novel Object Recognition Test (NORT) as used in the study of the H3R antagonist E169.

Protocol: Novel Object Recognition Test (NORT)

Objective: To assess short-term and long-term recognition memory in mice.

Materials:

  • Open field arena (e.g., 40x40x40 cm) made of non-porous material.

  • Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the mice.

  • One set of novel objects, distinct from the familiar objects in shape, color, and texture.

  • Video recording and tracking software.

  • 70% ethanol (B145695) for cleaning the arena and objects.

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually in the empty open field arena for 10 minutes to allow for habituation to the new environment.

    • This reduces anxiety and exploratory behavior not related to the objects.

  • Training/Acquisition Trial (Day 2):

    • Place two identical objects (A1 and A2) in the arena at a fixed distance from the walls and from each other.

    • Gently place the mouse into the arena, facing the wall away from the objects.

    • Allow the mouse to explore the arena and the objects for 10 minutes.

    • Record the session. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Testing Trial (Short-Term Memory - 1 hour after training):

    • Return the mouse to its home cage for a 1-hour inter-trial interval.

    • Replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across mice.

    • Place the mouse back into the arena and record for 5-10 minutes.

  • Testing Trial (Long-Term Memory - 24 hours after training):

    • Return the mouse to its home cage for a 24-hour inter-trial interval.

    • Repeat the procedure from the short-term memory testing trial, using a different novel object (C) to avoid familiarity from the previous test.

  • Drug Administration:

    • In the referenced study, E169 (2.5, 5, or 10 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before the training trial.[3][4]

    • MK801 (0.1 mg/kg, i.p.) was administered 30 minutes before the drug or vehicle administration to induce amnesia.

Data Analysis:

  • Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one. A DI close to zero suggests a memory deficit.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the DI between different treatment groups.

Visualizations

Signaling Pathway

The procognitive effects of H3 receptor antagonists are mediated by the enhanced release of several neurotransmitters. Antagonism of the presynaptic H3 autoreceptor on histaminergic neurons increases histamine release. Antagonism of H3 heteroreceptors on other neurons (e.g., cholinergic, noradrenergic, dopaminergic) increases the release of their respective neurotransmitters.

H3R_Antagonist_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PF03654746 This compound (H3R Antagonist) H3R Histamine H3 Receptor PF03654746->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Neurotransmitter_Release ↑ Neurotransmitter Release (Histamine, ACh, NE, DA) cAMP->Neurotransmitter_Release Modulates Cognitive_Function Improved Cognitive Function (Learning, Memory, Attention) Neurotransmitter_Release->Cognitive_Function Enhances NORT_Workflow cluster_setup Experimental Setup cluster_protocol NORT Protocol cluster_analysis Data Analysis Animals C57BL/6J Mice Model MK801-Induced Amnesia Model Animals->Model Day1 Day 1: Habituation (10 min in empty arena) Model->Day1 Drug H3R Antagonist (e.g., E169) Day2_Injection Day 2: Injections 1. MK801 (0.1 mg/kg, i.p.) 2. H3R Antagonist (i.p.) 30 min later Drug->Day2_Injection Day1->Day2_Injection Day2_Training Day 2: Training Trial (30 min after drug, 10 min exploration of two identical objects) Day2_Injection->Day2_Training STM_Test Short-Term Memory Test (1 hour after training, 5-10 min exploration with one novel object) Day2_Training->STM_Test LTM_Test Long-Term Memory Test (24 hours after training, 5-10 min exploration with one novel object) Day2_Training->LTM_Test Analysis Calculate Discrimination Index (DI) STM_Test->Analysis LTM_Test->Analysis Stats Statistical Comparison between groups Analysis->Stats

References

PF-03654746 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and highly selective antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in modulating the release of histamine and other neurotransmitters. Consequently, this compound has emerged as a valuable research tool and a potential therapeutic agent for a variety of neurological and psychiatric disorders. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its preparation and storage, and an overview of the signaling pathways it modulates.

Physicochemical Properties

  • IUPAC Name: (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide

  • Molecular Formula: C₁₈H₂₄F₂N₂O

  • Molecular Weight: 322.40 g/mol

  • Appearance: Solid powder

Solubility Data

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available solubility data for this compound and its tosylate salt in common laboratory solvents.

SolventThis compound (Free Base)This compound (Tosylate Salt)
DMSO (Dimethyl Sulfoxide) ≥ 40 mg/mLNot explicitly stated, but expected to be soluble.
Water Data not readily available.8.4 mg/mL (may require sonication and warming)
Ethanol Data not readily available.Data not readily available.
PBS (Phosphate-Buffered Saline) Low direct solubility.Data not readily available.

Note on PBS Formulation: While direct solubility in PBS is low, a working solution of 2 mg/mL can be achieved using a co-solvent system. One such formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.

Experimental Protocols

Preparation of Stock Solutions

4.1.1. High Concentration Stock Solution in DMSO (e.g., 40 mg/mL)

  • Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of the compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO. For a 40 mg/mL solution, add 1 mL of DMSO to 40 mg of this compound.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes at room temperature to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulate matter is present.

4.1.2. Aqueous Stock Solution of this compound Tosylate (e.g., 8 mg/mL)

  • Accurately weigh the desired amount of this compound tosylate powder.

  • Add the calculated volume of sterile, purified water.

  • Gently warm the solution to approximately 37°C.

  • Sonicate the solution in a water bath until the compound is fully dissolved.

  • Allow the solution to cool to room temperature before use.

  • For cell culture applications, sterilize the final solution by passing it through a 0.22 µm syringe filter.

Storage and Stability
  • Solid Compound: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for extended periods.

  • Stock Solutions:

    • Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Aqueous stock solutions should also be aliquoted and stored at -20°C or -80°C.

    • Before use, thaw the aliquots at room temperature and vortex gently to ensure homogeneity.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a solvent of interest.

  • Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any remaining solid particles.

  • Sampling: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor.

Signaling Pathway and Experimental Workflow Diagrams

Histamine H3 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H3 receptor. The activation of this Gαi/o-coupled receptor typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. It can also modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response Histamine Histamine (Agonist) Histamine->H3R Activates PF03654746 This compound (Antagonist) PF03654746->H3R Blocks

Caption: Histamine H3 Receptor Signaling Cascade.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the thermodynamic solubility of a compound.

Solubility_Workflow start Start step1 Add excess this compound to solvent start->step1 step2 Equilibrate for 24-48h (Constant Temperature & Agitation) step1->step2 step3 Centrifuge to pellet undissolved solid step2->step3 step4 Collect supernatant step3->step4 step5 Dilute supernatant step4->step5 step6 Quantify concentration (e.g., HPLC, LC-MS) step5->step6 step7 Calculate solubility step6->step7 end_node End step7->end_node

Caption: Thermodynamic Solubility Determination Workflow.

Preparing PF-03654746 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and handling of PF-03654746 stock solutions for use in cell culture applications. This compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies investigating the biological effects of this compound. This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for dissolving and storing this compound, as well as preparing working dilutions for cell-based assays.

Introduction

This compound is a small molecule inhibitor that acts as a high-affinity antagonist for the histamine H3 receptor.[1][2][3] This receptor is involved in modulating the release of various neurotransmitters, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[2] The use of this compound in cell culture allows researchers to investigate its mechanism of action and its effects on cellular signaling pathways. Due to its high potency, with reported in vitro binding affinity (Ki) for human H3 receptors in the low nanomolar range, precise preparation of stock and working solutions is paramount.[1] This application note provides a detailed protocol to ensure the consistent and effective use of this compound in experimental settings.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference. The compound is commonly available as a free base or as a tosylate salt; it is crucial to use the correct molecular weight for accurate molar concentration calculations.

PropertyValue (Free Base)Value (Tosylate Salt)Reference(s)
Molecular Formula C₁₈H₂₄F₂N₂OC₂₅H₃₂F₂N₂O₄S[2][4]
Molecular Weight 322.40 g/mol 494.59 g/mol [2][4]
Appearance Solid powderCrystalline solid[5]
Solubility Soluble in DMSOSoluble in DMSO and Water[4][5]
Mechanism of Action Histamine H3 Receptor AntagonistHistamine H3 Receptor Antagonist[1][2]
Reported Potency (human H3R) Ki: 2.3 nMNot specified[1]

Safety and Handling Precautions

As with any chemical reagent, appropriate safety measures must be taken when handling this compound. A full Safety Data Sheet (SDS) should be consulted before use.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of waste according to institutional and local regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in dimethyl sulfoxide (B87167) (DMSO).

Materials and Reagents
  • This compound (free base) powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure
  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculation of Mass: To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 322.40 g/mol x 1000 mg/g = 3.224 mg

  • Weighing: Carefully weigh out the calculated mass of this compound using an analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the compound's stability at elevated temperatures should be considered. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is typically stable for at least 6 months.[6]

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the stock solution in a suitable cell culture medium to the final desired concentration.

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final experimental concentrations. Given the high potency of this compound, working concentrations are expected to be in the low nanomolar range. A typical starting range for experimentation could be 0.1 nM to 100 nM.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams have been generated.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound Powder B Add Sterile DMSO A->B C Vortex to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E F Thaw Stock Solution Aliquot G Perform Serial Dilutions in Cell Culture Medium F->G H Prepare Vehicle Control F->H I Treat Cells G->I H->I

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_pathway Histamine H3 Receptor Signaling Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Agonist PF03654746 This compound PF03654746->H3R Antagonist (Blocks Action) Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Neurotransmitter ↓ Neurotransmitter Release (e.g., Histamine, ACh, NE) cAMP->Neurotransmitter Modulates

Caption: Simplified signaling pathway of the histamine H3 receptor.

References

Application Notes and Protocols for PF-03654746 Administration in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist with high brain penetration.[1] The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, regulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders.[2] this compound has been investigated in preclinical models for its potential therapeutic effects in allergic rhinitis, cognitive disorders such as Alzheimer's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3]

These application notes provide a comprehensive overview of the administration of this compound in preclinical animal studies, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

Pharmacokinetic Parameters of this compound (Oral Administration)
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)t1/2 (hr)Bioavailability (%)Reference
RatData not availableData not availableData not available0.8-1.6~39% (for a similar H2 antagonist)[4]
DogData not availableData not available~0.58-9~52% (for a similar H2 antagonist)[4]

Note: Specific pharmacokinetic values for this compound in rats and dogs were not explicitly found in the searched literature. The data for the H2 antagonist Z-300 is provided as a general reference for a histamine receptor antagonist.

In Vitro and In Vivo Pharmacological Properties of this compound
ParameterSpeciesValueReference
Unbound Brain-to-Plasma Ratio (Cb,u:Cp,u)Rat2.11[5][6]
In Vitro Human H3 Receptor KiHuman2.3 nM[5][6]
In Vivo H3 Receptor Occupancy (for a similar H3 antagonist, enerisant)Rat<50% for procognitive effects (0.03-0.3 mg/kg, p.o.)[7]
In Vivo H3 Receptor Occupancy (for a similar H3 antagonist, enerisant)RatNearly 100% for wake-promoting effects (3-10 mg/kg, p.o.)[7]

Experimental Protocols

Cognitive Enhancement Studies (e.g., Novel Object Recognition Test)

This protocol is adapted from standard procedures for the Novel Object Recognition (NOR) test and is suggested for evaluating the pro-cognitive effects of this compound.

Materials:

  • Test Substance: this compound

  • Vehicle: A suitable vehicle for oral administration in rats. Common vehicles include water, 0.5% w/v carboxymethyl cellulose (B213188) (CMC), or corn oil.[8][9][10] The choice of vehicle should be based on the solubility of this compound.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A square open-field arena. Two sets of identical objects for the familiarization phase and one novel object for the test phase.

Procedure:

  • Habituation:

    • On day 1, allow each rat to explore the empty open-field arena for 5-10 minutes to acclimate to the environment.[11][12][13]

  • Administration:

    • On day 2, administer this compound orally (p.o.) via gavage at the desired dose (e.g., 0.3-3.0 mg/kg, based on similar H3 antagonists).[7] The control group should receive the vehicle alone. Administration should occur 30-60 minutes before the familiarization phase.

  • Familiarization Phase (T1):

    • Place two identical objects in the arena.

    • Allow the rat to freely explore the objects for a set period (e.g., 5 minutes).[11]

    • Record the time spent exploring each object.

  • Inter-trial Interval (ITI):

    • Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).[11]

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Allergic Rhinitis Model

This protocol is based on ovalbumin (OVA)-induced allergic rhinitis in guinea pigs, a common model for this condition.

Materials:

  • Test Substance: this compound

  • Vehicle: A suitable vehicle for intranasal administration, such as saline or a small amount of a solubilizing agent like DMSO.[14]

  • Allergen: Ovalbumin (OVA)

  • Adjuvant: Aluminum hydroxide (B78521) (Al(OH)₃)

  • Animals: Male Dunkin Hartley guinea pigs.[15]

Procedure:

  • Sensitization:

    • On days 1 and 8, sensitize the guinea pigs with an intraperitoneal (i.p.) injection of OVA mixed with Al(OH)₃.[16]

  • Challenge:

    • From day 15 to day 21, challenge the sensitized animals daily with an intranasal instillation of OVA solution.[14][16]

  • Administration:

    • Administer this compound intranasally at the desired dose 30-60 minutes prior to the allergen challenge.

  • Symptom Evaluation:

    • After the final challenge, observe and score allergic symptoms such as sneezing and nasal rubbing.[15]

    • Measure the weight of nasal secretions.[16]

  • Histopathological and Immunological Analysis:

    • Collect nasal tissue for histological examination of eosinophil infiltration and goblet cell metaplasia.[14][16]

    • Measure levels of histamine and relevant cytokines in nasal lavage fluid or serum.

ADHD Model

This protocol is based on the spontaneously hypertensive rat (SHR) model of ADHD.

Materials:

  • Test Substance: this compound

  • Vehicle: A suitable vehicle for oral administration (e.g., tap water, saline).[17]

  • Animals: Spontaneously hypertensive rats (SHR) as the ADHD model and Wistar Kyoto (WKY) rats as the control.[17]

Procedure:

  • Administration:

    • Administer this compound orally (p.o.) via gavage at the desired dose. Dosing may be once or twice daily. For example, a study with methylphenidate in an ADHD rat model used a dose of 2.5 mg/kg.[18]

    • Treatment can be administered during the adolescent phase of the rats (e.g., from postnatal day 35 to 44).[18]

  • Behavioral Testing:

    • Assess ADHD-like behaviors in adulthood (e.g., at postnatal day 80).

    • Locomotor Activity: Measure horizontal activity in an open-field arena.[19]

    • Impulsive Choice: Use tasks such as the delayed discounting task.

    • Attention: Employ tasks like the 5-choice serial reaction time task.

  • Neurochemical Analysis:

    • Following behavioral testing, brain tissue can be collected to measure levels of dopamine, norepinephrine, and other relevant neurotransmitters in brain regions like the prefrontal cortex.

In Vivo Microdialysis for Neurotransmitter Levels

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving rats.

Materials:

  • Test Substance: this compound

  • Animals: Male Wistar rats.

  • Surgical Equipment: Stereotaxic apparatus, microdialysis probes.

  • Analytical Equipment: High-performance liquid chromatography (HPLC) system for the detection of histamine, acetylcholine (B1216132), and dopamine.

Procedure:

  • Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex, striatum, or hypothalamus).

    • Allow the animal to recover from surgery.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Administration:

    • After collecting baseline samples, administer this compound via the desired route (e.g., i.p. or p.o.).

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the dialysate samples using HPLC to quantify the concentrations of histamine, acetylcholine, and dopamine.[20][21][22]

Visualizations

Signaling Pathway of the Histamine H3 Receptor

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation Histamine_synthesis Histamine Synthesis G_protein->Histamine_synthesis Inhibition Neurotransmitter_release Other Neurotransmitter Release G_protein->Neurotransmitter_release Inhibition cAMP cAMP AC->cAMP AKT AKT PI3K->AKT Activation PKA PKA cAMP->PKA Activation GSK3b GSK-3β AKT->GSK3b Inhibition PF03654746 This compound (Antagonist) PF03654746->H3R

Caption: Histamine H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow for a Preclinical Cognitive Study

Preclinical_Cognitive_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_behavioral Behavioral Testing (NOR) cluster_analysis Data Analysis animal_selection Animal Selection (e.g., Wistar Rats) habituation Habituation to Test Arena animal_selection->habituation group_assignment Random Group Assignment habituation->group_assignment vehicle_admin Vehicle Administration (Control Group) group_assignment->vehicle_admin pf_admin This compound Administration (Treatment Group) group_assignment->pf_admin familiarization Familiarization Phase (T1) vehicle_admin->familiarization pf_admin->familiarization iti Inter-trial Interval familiarization->iti test_phase Test Phase (T2) iti->test_phase data_collection Data Collection (Exploration Time) test_phase->data_collection statistical_analysis Statistical Analysis (Discrimination Index) data_collection->statistical_analysis results Results and Interpretation statistical_analysis->results

Caption: Workflow for a Preclinical Study of this compound on Cognition using the NOR Test.

Logical Relationship of H3 Receptor Antagonism and Neurotransmitter Release

Neurotransmitter_Modulation PF03654746 This compound H3_autoreceptor H3 Autoreceptor (on Histaminergic Neuron) PF03654746->H3_autoreceptor Antagonizes H3_heteroreceptor H3 Heteroreceptor (on Non-histaminergic Neuron) PF03654746->H3_heteroreceptor Antagonizes Histamine Histamine Release H3_autoreceptor->Histamine Inhibits (Disinhibition by this compound) ACh Acetylcholine Release H3_heteroreceptor->ACh Inhibits (Disinhibition by this compound) Dopamine Dopamine Release H3_heteroreceptor->Dopamine Inhibits (Disinhibition by this compound) Norepinephrine Norepinephrine Release H3_heteroreceptor->Norepinephrine Inhibits (Disinhibition by this compound)

Caption: Mechanism of this compound-induced increase in neurotransmitter release.

References

Application Notes and Protocols for the Combined Use of PF-03654746 and Fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a key mediator in allergic reactions, exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Allergic rhinitis, a prevalent inflammatory condition of the nasal mucosa, is primarily driven by the activation of the histamine H1 receptor (H1R), leading to symptoms such as sneezing, itching, rhinorrhea, and nasal congestion. Second-generation antihistamines, like fexofenadine (B15129), are selective H1R antagonists and represent a cornerstone of allergic rhinitis therapy.[1][2][3] Fexofenadine effectively blocks the actions of histamine at the H1R, thereby alleviating many of the classic allergy symptoms.[4][5]

The histamine H3 receptor (H3R) is predominantly expressed in the central nervous system (CNS) but is also found in the peripheral nervous system.[6][7] It functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[7] Antagonism of the H3R leads to increased histamine release, which, counterintuitively, may offer therapeutic benefits in allergic rhinitis. The compound PF-03654746 is a potent and selective antagonist of the H3R.[8][9]

The combination of an H1R antagonist with an H3R antagonist presents a novel therapeutic strategy. The rationale is that by blocking the symptomatic effects of histamine at the H1R with fexofenadine while simultaneously modulating histamine release through H3R antagonism with this compound, a more comprehensive control of allergic rhinitis symptoms, particularly nasal congestion, may be achieved. A clinical study has explored the effects of combining this compound with fexofenadine, demonstrating a reduction in allergen-induced nasal symptoms.[10]

These application notes provide a detailed overview of the mechanisms of action, experimental protocols for in vitro and in vivo evaluation, and a summary of clinical findings related to the combined use of this compound and fexofenadine for the management of allergic rhinitis.

Mechanism of Action and Signaling Pathways

Fexofenadine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor.[2] It does not readily cross the blood-brain barrier, which accounts for its non-sedating profile.[5] The H1 receptor is coupled to Gq/11 proteins. Upon histamine binding, Gq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the characteristic symptoms of an allergic response.[11][12] Fexofenadine competitively blocks histamine from binding to the H1R, thus inhibiting this signaling pathway.

This compound is a potent and selective histamine H3 receptor antagonist.[9][13] The H3R is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] As a presynaptic autoreceptor on histaminergic neurons, the H3R provides negative feedback on histamine synthesis and release.[7] By antagonizing the H3R, this compound blocks this negative feedback loop, resulting in an increased release of histamine from nerve endings. While seemingly counterproductive in treating allergies, this increased localized histamine may act on H3Rs on other neurons (heteroreceptors) to modulate the release of other neurotransmitters, potentially contributing to the relief of symptoms like nasal congestion.

Histamine Receptor Signaling Pathways cluster_0 Fexofenadine (H1 Antagonist) cluster_1 This compound (H3 Antagonist) Fexofenadine Fexofenadine H1R H1 Receptor Fexofenadine->H1R Blocks Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Histamine_H1 Histamine Histamine_H1->H1R PF03654746 This compound H3R H3 Receptor (Presynaptic) PF03654746->H3R Blocks Increased_Histamine_Release Increased Histamine Release Gio Gi/o H3R->Gio Histamine_Release_Inhibition Inhibition of Histamine Release AC Adenylyl Cyclase Gio->AC Inhibits Gio->Histamine_Release_Inhibition cAMP ↓ cAMP Histamine_H3 Histamine Histamine_H3->H3R

Caption: Signaling pathways of Fexofenadine at the H1 receptor and this compound at the H3 receptor.

Data Presentation

The following table summarizes the quantitative data from a clinical trial investigating the combination of this compound and fexofenadine in patients with allergic rhinitis.

Table 1: Reduction in Allergic Rhinitis Symptom Scores

Treatment Group Mean Change in Congestion Score (SE) Mean Change in Itching Score (SE) Mean Change in Rhinorrhea Score (SE) Mean Change in Sneeze Count (SE)
10 mg this compound + 60 mg Fexofenadine -0.7 (0.3)* -1.0 (0.3)* -1.3 (0.3)* -8.8 (1.5)*
1 mg this compound + 60 mg Fexofenadine - -0.6 (0.3)* -0.8 (0.3)* -9.1 (1.5)*
60 mg Fexofenadine + 120 mg Pseudoephedrine - - -0.7 (0.3)* -7.0 (1.5)*
Placebo - - - -

*Statistically significant reduction compared to placebo (P ≤ .05). Data extracted from Stokes et al., 2012.[10]

Experimental Protocols

In Vitro Assays

1. Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of fexofenadine for the H1 receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human H1 receptor.

    • Radioligand: [³H]mepyramine (a potent H1R antagonist).

    • Test compound: Fexofenadine.

    • Non-specific binding control: Mianserin (B1677119) (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid.

    • Glass fiber filters.

    • 96-well plates.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of fexofenadine in assay buffer.

    • In a 96-well plate, add cell membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-2 nM), and either assay buffer (for total binding), mianserin (for non-specific binding), or fexofenadine at various concentrations.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of fexofenadine that inhibits 50% of specific [³H]mepyramine binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

2. Histamine H3 Receptor Functional Assay (cAMP Accumulation Assay)

This protocol measures the ability of this compound to function as an antagonist at the H3 receptor by measuring its effect on cAMP levels.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.

    • H3R agonist: (R)-α-methylhistamine.

    • Test compound: this compound.

    • Forskolin (to stimulate adenylyl cyclase).

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Protocol:

    • Seed the H3R-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in assay buffer.

    • Pre-incubate the cells with the diluted this compound for 15-30 minutes at 37°C.

    • Add a fixed concentration of (R)-α-methylhistamine (typically at its EC80) to all wells except the basal control, in the presence of forskolin.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value of this compound.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation H1_Binding H1 Receptor Binding Assay (Fexofenadine) H3_Functional H3 Receptor Functional Assay (this compound) Animal_Model Animal Model of Allergic Rhinitis (e.g., Guinea Pig, Mouse) Sensitization Sensitization with Allergen (e.g., Ovalbumin) Animal_Model->Sensitization Drug_Admin Drug Administration (Fexofenadine, this compound, Combination) Sensitization->Drug_Admin Allergen_Challenge Nasal Allergen Challenge Drug_Admin->Allergen_Challenge Symptom_Eval Symptom Evaluation (Sneezing, Nasal Rubbing) Allergen_Challenge->Symptom_Eval Histo_Eval Histopathological Evaluation (Eosinophil Infiltration) Symptom_Eval->Histo_Eval Patient_Recruitment Patient Recruitment (Allergic Rhinitis Diagnosis) Randomization Randomized, Double-Blind, Placebo-Controlled, Crossover Design Patient_Recruitment->Randomization Dosing Single-Dose Administration (Combination vs. Placebo) Randomization->Dosing Nasal_Challenge Nasal Allergen Challenge Dosing->Nasal_Challenge Outcome_Assessment Outcome Assessment (Symptom Scores, Acoustic Rhinometry) Nasal_Challenge->Outcome_Assessment

Caption: General experimental workflow for evaluating the combination of this compound and fexofenadine.

In Vivo Models

1. Animal Model of Allergic Rhinitis (Guinea Pig or Mouse)

This protocol outlines a general procedure for inducing and evaluating allergic rhinitis in an animal model to test the efficacy of the drug combination.

  • Animals: Male Hartley guinea pigs or BALB/c mice.

  • Sensitization:

    • Actively sensitize the animals by intraperitoneal injection of an allergen (e.g., ovalbumin) mixed with an adjuvant (e.g., aluminum hydroxide).

    • Administer booster injections as required to ensure a robust allergic response.

  • Drug Administration:

    • Prepare solutions of fexofenadine, this compound, and their combination in a suitable vehicle.

    • Administer the drugs orally or via an appropriate route at predetermined doses and time points before the allergen challenge.

  • Nasal Allergen Challenge:

    • Lightly anesthetize the sensitized animals.

    • Instill a solution of the allergen (e.g., ovalbumin) into the nasal cavity.

  • Evaluation of Allergic Rhinitis Symptoms:

    • Immediately after the allergen challenge, observe and count the number of sneezes and nasal rubbing movements for a defined period (e.g., 15-30 minutes).

  • Histopathological Analysis:

    • At the end of the experiment, euthanize the animals and collect the nasal tissues.

    • Fix, embed, and section the tissues.

    • Stain the sections (e.g., with hematoxylin (B73222) and eosin) to visualize and quantify the infiltration of inflammatory cells, such as eosinophils, in the nasal mucosa.

Clinical Trial Protocol

The following is a generalized protocol based on the clinical trial by Stokes et al. (2012) evaluating the combination of this compound and fexofenadine.

  • Study Design: Randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Adult patients with a history of seasonal allergic rhinitis.

  • Inclusion Criteria:

    • Positive skin prick test to a relevant allergen (e.g., ragweed).

    • Demonstrated nasal response to a nasal allergen challenge during a screening visit.

  • Treatments:

    • This compound (e.g., 1 mg and 10 mg) in combination with fexofenadine (e.g., 60 mg).

    • Active control (e.g., fexofenadine/pseudoephedrine).

    • Placebo.

  • Study Procedures:

    • On each study day, subjects receive a single oral dose of one of the treatments.

    • After a specified time (e.g., 2-4 hours), a nasal allergen challenge is performed by instilling a standardized allergen extract into the nasal passages.

    • Nasal symptoms (congestion, itching, rhinorrhea, and number of sneezes) are recorded by the subjects on a visual analog scale (VAS) or a categorical scale at baseline and at regular intervals after the challenge (e.g., 15, 30, 45, 60 minutes and then hourly).

    • Objective measures of nasal congestion, such as acoustic rhinometry or peak nasal inspiratory flow (PNIF), are also performed.

    • A sufficient washout period (e.g., at least 10 days) is required between each treatment period.

  • Primary Endpoints:

    • Change from baseline in the Total Nasal Symptom Score (TNSS).

  • Secondary Endpoints:

    • Changes in individual symptom scores.

    • Objective measures of nasal patency.

    • Safety and tolerability of the treatments.

Combined Mechanism of Action Allergen Allergen Exposure Mast_Cell Mast Cell Degranulation Allergen->Mast_Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release H1R_Activation H1 Receptor Activation Histamine_Release->H1R_Activation H3R_Autoreceptor H3 Autoreceptor Activation Histamine_Release->H3R_Autoreceptor Allergic_Symptoms Allergic Symptoms H1R_Activation->Allergic_Symptoms Symptom_Relief Symptom Relief Fexofenadine Fexofenadine Fexofenadine->H1R_Activation Blocks Fexofenadine->Symptom_Relief Histamine_Feedback Negative Feedback on Histamine Release H3R_Autoreceptor->Histamine_Feedback Increased_Histamine Modulated Histamine Release PF03654746 This compound PF03654746->H3R_Autoreceptor Blocks PF03654746->Symptom_Relief

Caption: Proposed combined mechanism of action for symptom relief.

Conclusion

The combination of the H1 receptor antagonist fexofenadine and the H3 receptor antagonist this compound represents a rational and innovative approach to the treatment of allergic rhinitis. By targeting two distinct histamine receptor subtypes, this combination therapy has the potential to provide more comprehensive symptom relief than H1 receptor antagonism alone, particularly for nasal congestion. The experimental protocols outlined in these application notes provide a framework for the preclinical and clinical evaluation of this and similar combination therapies. Further research is warranted to fully elucidate the synergistic effects and long-term safety and efficacy of this dual-histamine receptor blockade strategy.

References

Application Notes and Protocols for PF-03654746 Receptor Occupancy PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective antagonist for the histamine (B1213489) H3 receptor (H3R), a key target in the central nervous system for the potential treatment of various neurological and psychiatric disorders.[1][2] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain, providing crucial information for drug development programs.[3][4] This document provides detailed protocols for conducting receptor occupancy studies of this compound using the selective H3R radioligand [11C]GSK189254.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. H3Rs act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release. They also function as heteroreceptors on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

H3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Agonist This compound This compound This compound->H3R Antagonist G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Decreases

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Synthesis and Quality Control: [11C]GSK189254

The radioligand [11C]GSK189254 is synthesized via N-alkylation of the precursor, 6-[(3-cyclobutyl-2,3-4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-pyridinecarboxamide, with [11C]methyl iodide.[5]

Synthesis Procedure:

  • [11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.[5]

  • [11C]Methyl Iodide Synthesis: The produced [11C]CO2 is converted to [11C]methyl iodide using a GE Healthcare PETtrace MeI system or a similar automated module.[5]

  • Radiolabeling:

    • Dissolve 1.0 mg of the precursor in 300 µL of dimethylsulfoxide (DMSO) in a sealed reaction vial.[5]

    • Add 20 µL of tetrabutylammonium (B224687) fluoride.[5]

    • Bubble the [11C]methyl iodide through the precursor solution at room temperature.[5]

    • Heat the sealed vial at 130°C for 5 minutes.[5]

  • Purification:

    • Purify the reaction mixture using semi-preparative HPLC.[5]

    • Collect the product fraction and evaporate to dryness.[5]

    • Reformulate the final product in 0.9% NaCl for injection.[5]

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC, should be >95%.[5]

  • Specific Activity: Measured at the time of injection, typically in the range of 151 ± 148 GBq/µmol.[5]

  • Identity Confirmation: Co-elution of the radiolabeled product with a non-labeled GSK189254 standard on an analytical HPLC system.[5]

Preclinical Receptor Occupancy PET Imaging Protocol (Rodent Model)

This protocol is adapted from a study in Wistar rats.[6]

Subject Preparation:

  • Anesthetize the animal (e.g., with isoflurane).

  • Place a catheter in a lateral tail vein for radioligand and drug administration.

  • Position the animal in the PET scanner with its head in the field of view.[6]

Experimental Workflow:

Preclinical_PET_Workflow cluster_preparation Subject Preparation cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis Anesthesia Anesthetize Animal Catheterization Place Venous Catheter Anesthesia->Catheterization Positioning Position in PET Scanner Catheterization->Positioning Baseline_Scan Baseline [11C]GSK189254 PET Scan (60 min) Positioning->Baseline_Scan Drug_Admin Administer this compound Baseline_Scan->Drug_Admin Post_Drug_Scan Post-Dose [11C]GSK189254 PET Scan (60 min) Drug_Admin->Post_Drug_Scan Image_Reconstruction Image Reconstruction Post_Drug_Scan->Image_Reconstruction ROI_Analysis Region of Interest Analysis Image_Reconstruction->ROI_Analysis Occupancy_Calc Calculate Receptor Occupancy ROI_Analysis->Occupancy_Calc

Caption: Preclinical PET Imaging Workflow.

PET Imaging Acquisition:

  • Baseline Scan:

    • Perform a transmission scan for attenuation correction.[6]

    • Administer a bolus injection of [11C]GSK189254 (e.g., 50.5 ± 6.9 MBq) via the tail vein catheter.[6]

    • Acquire a dynamic PET scan for 60 minutes.[6]

  • Drug Administration:

    • Administer this compound at the desired dose and route.

  • Post-Dose Scan:

    • At the desired time point after this compound administration, repeat the [11C]GSK189254 injection and 60-minute dynamic PET scan.

Human Receptor Occupancy PET Imaging Protocol

This protocol is based on a clinical study in healthy human subjects.[1]

Subject Preparation:

  • Subjects should fast overnight before the PET scan.

  • Insert intravenous catheters in each arm, one for radioligand injection and one for blood sampling.

  • Position the subject comfortably in the PET scanner.

PET Imaging Acquisition:

  • Baseline Scan:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of [11C]GSK189254.

    • Acquire a dynamic PET scan for a predetermined duration (e.g., 90-120 minutes).

  • Drug Administration:

    • Administer a single oral dose of this compound (e.g., 0.1 to 4 mg).[1]

  • Post-Dose Scans:

    • Perform subsequent PET scans at various time points post-dose (e.g., 3 hours and 24 hours) to determine the time course of receptor occupancy.[1] Each post-dose scan involves a new injection of [11C]GSK189254.

Data Presentation

Table 1: Quantitative Data for this compound Receptor Occupancy Studies

ParameterValueSpeciesReference
This compound Dosing
Oral Dose Range0.1 - 4 mgHuman
[11C]GSK189254 Radioligand
In vivo Kd9.5 ± 5.9 pMHuman[1]
Injected Dose (Preclinical)50.5 ± 6.9 MBqRat[6]
Injected Dose (Clinical)350 ± 136 MBqHuman[5]
Specific Activity151 ± 148 GBq/µmolHuman[5]
Receptor Occupancy (RO)
RO at ~3h post-dose (0.1-4mg)71% - 97%Human[1]
RO at ~24h post-dose (0.1-4mg)30% - 93%Human[1]
Pharmacokinetics
IC500.144 ± 0.010 ng/mLHuman[1][2]
Cp,u IC500.31 nMHuman
Cp,u IC500.99 nMNon-human Primate[7]

Data Analysis

Image Reconstruction:

  • PET data should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[8]

  • Corrections for attenuation, scatter, randoms, and dead time should be applied.

Kinetic Modeling:

  • Time-activity curves (TACs) are generated for various brain regions of interest (ROIs).

  • The total distribution volume (VT) of [11C]GSK189254 in each ROI is estimated using a suitable kinetic model, such as the two-tissue compartment model, with a metabolite-corrected arterial plasma input function.[9]

Receptor Occupancy Calculation:

Receptor occupancy (RO) is calculated as the percentage reduction in the specific binding of the radioligand after drug administration compared to baseline:

RO (%) = [ (VT,baseline - VND) - (VT,post-dose - VND) ] / (VT,baseline - VND) x 100

Where:

  • VT,baseline is the total distribution volume at baseline.

  • VT,post-dose is the total distribution volume after this compound administration.

  • VND is the non-displaceable distribution volume, representing non-specific binding, which can be estimated from a reference region devoid of H3 receptors or using a Lassen plot.[9]

Logical Relationship for Receptor Occupancy Calculation

Occupancy_Calculation_Logic cluster_inputs Input Data cluster_calculation Calculation Steps cluster_output Final Output VT_baseline VT Baseline Specific_Binding_Baseline Specific Binding (Baseline) = VT Baseline - VND VT_baseline->Specific_Binding_Baseline VT_postdose VT Post-dose Specific_Binding_Postdose Specific Binding (Post-dose) = VT Post-dose - VND VT_postdose->Specific_Binding_Postdose VND VND VND->Specific_Binding_Baseline VND->Specific_Binding_Postdose Reduction_In_Binding Reduction in Specific Binding Specific_Binding_Baseline->Reduction_In_Binding RO_percent Receptor Occupancy (%) Specific_Binding_Baseline->RO_percent Specific_Binding_Postdose->Reduction_In_Binding Reduction_In_Binding->RO_percent

Caption: Logical Flow for Receptor Occupancy Calculation.

References

Application Notes and Protocols for In Vitro Measurement of PF-03654746 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2][3] The H3 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit, exhibits high constitutive activity.[4] This means it can signal in the absence of an agonist. As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the receptor's basal signaling activity.[4] The H3 receptor is predominantly expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[4][5] This makes it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders.[6]

These application notes provide detailed protocols for two key in vitro assays to characterize the pharmacological activity of this compound: a radioligand binding assay to determine its affinity for the H3 receptor, and a cAMP accumulation assay to measure its functional activity as an inverse agonist.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound at the human histamine H3 receptor.

Assay TypeParameterValueCell LineRadioligandReference
Radioligand BindingKᵢ2.3 nMNot SpecifiedNot Specified[7]
Radioligand BindingpKᵢ (for PF-03654764, a related compound)8.98Whole Cell AssayNot Specified[1]
Radioligand BindingKᵢ (for PF-03654764, a related compound)1.4 nMHEK-293Not Specified[1]

Signaling Pathway

The histamine H3 receptor is coupled to the Gαi/o family of G proteins. Activation of the receptor, either by an agonist or through its constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][8] As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation, thus blocking the inhibitory effect on adenylyl cyclase and leading to an increase in intracellular cAMP levels.

H3R_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits PF03654746 This compound (Inverse Agonist) PF03654746->H3R Binds and inactivates ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the histamine H3 receptor, allowing for the determination of its binding affinity (Kᵢ).

Materials and Reagents:

  • Cell Membranes: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[8]

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH), a tritiated H3 receptor agonist.[6][8]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Histamine.[9]

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/C). [9]

  • Polyethylenimine (PEI): 0.5% solution.[9]

Protocol:

  • Membrane Preparation:

    • Thaw frozen cell pellets expressing the H3 receptor on ice.

    • Homogenize the pellets in ice-cold binding buffer.[9]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes and resuspend them in fresh assay buffer.[8]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Assay Setup:

    • Pre-treat the 96-well filter plates with 0.5% PEI.[9]

    • In each well of the 96-well plate, add:

      • Cell membranes.

      • [³H]NAMH at a fixed concentration (typically at or below its Kᴅ value, e.g., 2 nM).[9]

      • Varying concentrations of this compound.

      • For determining non-specific binding, add 10 µM histamine instead of the test compound.[9]

      • For determining total binding, add assay buffer instead of the test compound.

  • Incubation:

    • Incubate the plate for 2 hours at 25°C to allow the binding to reach equilibrium.[9]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of the wells through the pre-treated filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare H3R-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - [³H]NAMH (Radioligand) - this compound (Test Compound) - Controls (Total & Non-specific) prep->setup incubate Incubate at 25°C for 2 hours setup->incubate filter Filter and wash to separate bound and free radioligand incubate->filter quantify Add scintillation cocktail and measure radioactivity filter->quantify analyze Analyze data: - Calculate specific binding - Determine IC₅₀ - Calculate Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Competition Binding Assay.
cAMP Accumulation Functional Assay

This assay measures the ability of this compound to function as an inverse agonist by quantifying the increase in intracellular cAMP levels resulting from the inhibition of the H3 receptor's constitutive activity.

Materials and Reagents:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[4]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.1% BSA.[4]

  • Phosphodiesterase Inhibitor: 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[4]

  • Adenylyl Cyclase Activator: Forskolin (B1673556) (used to increase the basal cAMP signal, creating a larger window to observe inverse agonism).[4]

  • Test Compound: this compound.

  • cAMP Detection Kit: A kit for measuring cAMP levels, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[4]

Protocol:

  • Cell Culture and Plating:

    • Culture the H3R-expressing cells to 80-90% confluency.

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.[4]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer containing IBMX.

  • Assay Procedure:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted this compound to the wells.

    • (Optional but recommended for inverse agonist mode) Add a low concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase the dynamic range of the assay. The optimal concentration of forskolin should be determined empirically.

    • Incubate the plate for 15-30 minutes at 37°C.[4]

  • cAMP Detection:

    • Lyse the cells.

    • Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal increase in cAMP) and the maximum effect (Eₘₐₓ).

cAMP_Assay_Workflow start Start culture Culture and plate H3R-expressing cells start->culture prepare Prepare serial dilutions of This compound in assay buffer with IBMX culture->prepare treat Treat cells with this compound and a low concentration of forskolin prepare->treat incubate Incubate at 37°C for 15-30 minutes treat->incubate detect Lyse cells and measure intracellular cAMP levels (e.g., HTRF, AlphaScreen) incubate->detect analyze Analyze data: - Plot cAMP concentration vs. [this compound] - Determine EC₅₀ and Eₘₐₓ detect->analyze end End analyze->end

Caption: Workflow for cAMP Accumulation Functional Assay.

References

Application Notes and Protocols for Cell-Based Functional Assays for Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based functional assays for the identification and characterization of histamine (B1213489) H3 receptor (H3R) antagonists. The protocols detailed below are essential tools for drug discovery and pharmacological research targeting the H3 receptor, a key player in the regulation of neurotransmitter release in the central nervous system.

Introduction to Histamine H3 Receptor Function and Antagonism

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Activation of the H3R by its endogenous ligand, histamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine (B1211576), and serotonin.[2][3] The H3 receptor exhibits significant constitutive activity, meaning it can signal in the absence of an agonist, making the study of inverse agonists particularly relevant.[1]

H3R antagonists block the action of agonists like histamine, while inverse agonists reduce the receptor's basal signaling activity.[1] These compounds are of significant therapeutic interest for a variety of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[3][4]

Key Functional Assays for H3 Receptor Antagonism

A variety of cell-based functional assays are employed to screen for and characterize H3 receptor antagonists. The choice of assay depends on the specific research goals, required throughput, and available instrumentation. The most common and robust methods include:

  • cAMP Accumulation Assays: Directly measure the downstream second messenger modulation by the H3 receptor.

  • Bioluminescence Resonance Energy Transfer (BRET) Assays: Monitor real-time conformational changes in the receptor upon ligand binding.[5][6]

  • Reporter Gene Assays: Quantify the transcriptional consequences of H3 receptor signaling.

  • Calcium Mobilization Assays: Detect potential coupling of the H3 receptor to the Gq signaling pathway.[7]

I. cAMP Accumulation Assays

Principle: These assays are foundational for studying Gi/o-coupled receptors like the H3R. The constitutive activity of the H3R suppresses basal cAMP levels. Inverse agonists will increase cAMP levels, while antagonists will block the agonist-induced decrease in cAMP. To enhance the signal window, adenylyl cyclase is often stimulated with forskolin (B1673556).

Experimental Protocol: cAMP Accumulation Assay

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[1]

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA.[1]

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[1]

  • Adenylyl cyclase activator (e.g., Forskolin).[1]

  • H3R agonist (e.g., histamine or R-α-methylhistamine).

  • Test compounds (potential H3R antagonists).

  • cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).[1]

Procedure:

  • Cell Culture and Plating:

    • Culture H3R-expressing cells to 80-90% confluency.

    • Seed cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.[1]

  • Compound Preparation:

    • Prepare serial dilutions of test compounds and the reference agonist in assay buffer.

  • Assay Performance:

    • Remove the culture medium and wash the cells once with assay buffer.

    • For Antagonist Mode:

      • Add the diluted test compounds to the wells and incubate for 15-30 minutes at 37°C.

      • Add the H3R agonist (at a concentration giving ~80% of its maximal response, e.g., EC80) in the presence of forskolin and incubate for a further 15-30 minutes at 37°C.

    • For Inverse Agonist Mode:

      • Add the diluted test compounds to the wells in the presence of a low concentration of forskolin and incubate for 15-30 minutes at 37°C.[1]

  • cAMP Detection:

    • Lyse the cells (if required by the kit).

    • Measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For antagonists, calculate the IC50 value from the inhibition curve.

    • For inverse agonists, calculate the EC50 value from the stimulation curve.

Quantitative Data Summary: H3R Ligands in cAMP Assays
CompoundAssay TypeCell LinePotency (IC50/EC50)Reference
Immepip (agonist)cAMP accumulationRat striatal slicesIC50: 13 ± 5 nM[8]
Thioperamide (antagonist)cAMP accumulationRat striatal slicesEC50: 13 ± 3 nM[8]

II. Bioluminescence Resonance Energy Transfer (BRET) Assays

Principle: BRET assays provide a sophisticated method to study ligand-induced conformational changes in the H3 receptor in real-time within living cells.[5][6] A bioluminescent donor (e.g., NanoLuc®, Nluc) and a fluorescent acceptor (e.g., HaloTag®) are fused to the receptor.[5][6] Conformational changes upon ligand binding alter the distance and/or orientation between the donor and acceptor, leading to a change in the BRET signal. This allows for the differentiation of agonists, inverse agonists, and neutral antagonists.

H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane H3R H3 Receptor Gi_o Gi/o Protein (αβγ) H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Antagonist H3R Antagonist Antagonist->H3R Binds & Blocks ATP ATP ATP->AC Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Modulates

Caption: H3R canonical signaling pathway.

Experimental Protocol: H3R Conformational BRET Assay

Materials:

  • HEK293 cells.[5][6]

  • Expression plasmid encoding the H3R biosensor (e.g., H3R-Nluc/HaloTag).[5][6]

  • Transient transfection reagent (e.g., Lipofectamine 2000).[5][6]

  • HaloTag NanoBRET 618 ligand.[5][6]

  • Nluc substrate (e.g., furimazine).[5][6]

  • Poly-D-lysine-coated white 96-well plates.[5][6]

  • Test compounds.

Procedure:

  • Transient Transfection:

    • Transfect HEK293 cells with the H3R biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.[5][6]

  • Cell Plating:

    • 24 hours post-transfection, resuspend the cells and mix with 50 nM HaloTag NanoBRET 618.

    • Plate the cells at a density of 50,000 cells/well in poly-D-lysine-coated white 96-well plates.[5][6]

  • Assay Performance:

    • Incubate the plated cells for at least 24 hours.

    • On the day of the experiment, wash the cells with assay buffer.

    • Add the Nluc substrate (furimazine).

    • Incubate for 3 minutes at 37°C and measure the basal BRET ratio.[5][6]

    • Add serial dilutions of the test compounds.

    • Immediately begin kinetic measurements of the BRET signal using a plate reader equipped with appropriate filters for the donor (e.g., 450-460 nm) and acceptor (e.g., 618-620 nm).[5][6]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the change in BRET ratio against the log concentration of the compound to determine potency (EC50 or IC50) and efficacy.

BRET Assay Experimental Workflow

BRET_Workflow Transfection Transfect HEK293 cells with H3R-BRET biosensor Plating Plate cells in 96-well plate with HaloTag ligand Transfection->Plating Incubation Incubate for 24h Plating->Incubation Substrate_Addition Add Nluc substrate (furimazine) Incubation->Substrate_Addition Basal_Read Measure Basal BRET Ratio Substrate_Addition->Basal_Read Compound_Addition Add Test Compounds Basal_Read->Compound_Addition Kinetic_Read Measure Kinetic BRET Signal Compound_Addition->Kinetic_Read Analysis Data Analysis (EC50/IC50 determination) Kinetic_Read->Analysis

Caption: Workflow for H3R BRET assay.

III. Calcium Mobilization Assays

Principle: While the H3R primarily signals through Gi/o, under certain conditions, such as in specific cell types or upon receptor heterodimerization, it can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium from the endoplasmic reticulum.[7][9] This can be measured using calcium-sensitive fluorescent dyes.

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

Materials:

  • HEK293 or BHK-21 cells expressing the H3 receptor.[10]

  • Black-walled, clear-bottomed 96-well plates.[10]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • H3R agonist (e.g., R-α-methylhistamine).

  • Test compounds.

Procedure:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottomed 96-well plates at a density of approximately 20,000-50,000 cells/well and allow them to attach overnight.[10]

  • Dye Loading:

    • Remove the culture medium.

    • Add the Fluo-4 AM dye solution to the cells and incubate for 30-60 minutes at 37°C, according to the manufacturer's protocol.[10]

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • For Antagonist Mode:

      • Add the test compounds at various concentrations and incubate for a predefined period (e.g., 5-15 minutes).

      • Add a challenge concentration of an H3R agonist (e.g., EC80).

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence (peak fluorescence minus baseline).

    • For antagonists, plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Quantitative Data Summary: H3R Ligands in Functional Assays
CompoundAssay TypeSpecies/Cell LinePotency (pKi/pA2/pIC50)Reference
Clobenpropit (B1669187)NMDA Receptor AntagonismBHK-21 (NR1/NR2D)Potency: 1.0 µM at NR2B[10]
Iodophenpropit (B1228430)NMDA Receptor AntagonismBHK-21 (NR1/NR2D)-[10]
R-α-methylhistamineRadioligand BindingCHO-H3-SPAPK D: 4.10 ± 0.62 nM[11]
[3H]N-α-methylhistamineRadioligand BindingHEK293T (H3R isoforms)pK D: 8.7 - 8.9[6][12]

Note: Data for clobenpropit and iodophenpropit are included to highlight potential off-target activities identified through screening.

IV. Reporter Gene Assays

Principle: Reporter gene assays measure the transcriptional activity resulting from receptor signaling. For the H3 receptor, a common approach is to use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP response element (CRE). H3R activation inhibits adenylyl cyclase, leading to decreased cAMP and reduced CRE-mediated gene expression. Antagonists will block this effect.

Experimental Protocol: CRE-Luciferase Reporter Gene Assay

Materials:

  • HEK293 cells co-transfected with the H3 receptor and a CRE-luciferase reporter plasmid.

  • Cell culture medium and transfection reagents.

  • Forskolin.

  • H3R agonist (e.g., histamine).

  • Test compounds.

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

Procedure:

  • Transfection and Plating:

    • Co-transfect HEK293 cells with the H3R expression plasmid and the CRE-luciferase reporter plasmid.

    • Plate the transfected cells in white, opaque 96-well plates and allow them to recover for 24-48 hours.

  • Compound Treatment:

    • Remove the culture medium.

    • Add assay medium containing serial dilutions of the test compounds.

    • Add a fixed concentration of an H3R agonist and a low concentration of forskolin (to induce a measurable luciferase signal).

    • Incubate the cells for 4-6 hours at 37°C.

  • Luciferase Measurement:

    • Remove the medium and lyse the cells.

    • Add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., cells treated with agonist and forskolin only).

    • Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC50 value.

Summary and Conclusion

The cell-based functional assays described provide a robust platform for the discovery and pharmacological characterization of histamine H3 receptor antagonists. The choice of assay should be guided by the specific stage of the drug discovery process, from high-throughput screening to detailed mechanistic studies. By employing a combination of these methods, researchers can gain a comprehensive understanding of the potency, efficacy, and mode of action of novel H3R ligands, ultimately facilitating the development of new therapeutics for a range of CNS disorders.

References

Application Notes and Protocols for Studying Histamine Release in the Brain with PF-03654746

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist with high brain penetration.[1][2] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system (CNS). By antagonizing this receptor, this compound blocks this negative feedback loop, leading to an increase in histamine release from histaminergic neurons. This makes this compound a valuable pharmacological tool for studying the role of histamine in various physiological and pathological processes in the brain, including cognition, wakefulness, and neuroinflammation. This compound has been investigated in clinical trials for its therapeutic potential in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease.[1][3]

These application notes provide an overview of the use of this compound for studying histamine release in the brain, including its mechanism of action, pharmacokinetic properties, and detailed protocols for in vivo studies.

Mechanism of Action

This compound acts as a competitive antagonist/inverse agonist at the histamine H3 receptor. In the brain, H3 receptors are primarily located on the presynaptic terminals of histaminergic neurons. Activation of these autoreceptors by histamine inhibits further histamine release. This compound blocks this action, thereby disinhibiting the neuron and promoting the release of histamine into the synaptic cleft. This increase in synaptic histamine can then act on postsynaptic H1, H2, and H4 receptors to mediate its effects.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Release H3_Receptor H3 Autoreceptor PF-036547-46 This compound PF-036547-46->H3_Receptor Blocks Histamine_Released->H3_Receptor Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Histamine_Released->Postsynaptic_Receptors Activates

Figure 1: Mechanism of this compound Action

Data Presentation

Pharmacokinetics and Brain Penetration of this compound
ParameterSpeciesValueReference
Unbound Brain-to-Plasma Ratio (Kp,uu) Rat~1.0(Vermeer et al., 2016)
Brain Penetration HumanHigh[1]
Plasma Half-life (t1/2) Human~10-14 hours(Planeta et al., 2017)
In Vivo H3 Receptor Occupancy by this compound in Humans (PET Study)

Data from Planeta et al., 2017.[4]

Oral Dose (mg)Time Post-Dose (hours)Mean Plasma Concentration (ng/mL)Mean Receptor Occupancy (%)
0.130.1471
0.1240.0330
0.2530.3583
0.25240.0854
0.530.7090
0.5240.1671
1.532.195
1.5240.4886
435.697
4241.393
Effect of H3 Receptor Antagonism on Histamine Metabolite in Cerebrospinal Fluid (CSF)
SpeciesTreatmentAnalyteChange in CSF LevelsReference
DogH3 Antagonisttele-MethylhistamineIncreased(Soares et al., 2009)
HumanH3 Antagonisttele-MethylhistamineIncreased(Soares et al., 2009)

Experimental Protocols

In Vivo Microdialysis for Brain Histamine Measurement in Rodents

This protocol provides a general framework for measuring extracellular histamine levels in the brain of anesthetized or freely moving rats following administration of this compound.

Start Start Surgery Stereotaxic Surgery: Implant microdialysis guide cannula Start->Surgery Recovery Recovery Period (3-7 days) Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection (e.g., 3 x 20 min fractions) Probe_Insertion->Baseline_Collection Drug_Administration Administer this compound (i.p. or p.o.) Baseline_Collection->Drug_Administration Post_Drug_Collection Collect post-treatment samples (e.g., 6 x 20 min fractions) Drug_Administration->Post_Drug_Collection Analysis Analyze dialysates for histamine (HPLC with fluorescence detection) Post_Drug_Collection->Analysis End End Analysis->End

Figure 2: In Vivo Microdialysis Workflow

Materials:

  • This compound

  • Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • HPLC system with fluorescence detector

  • o-Phthalaldehyde (OPA) for derivatization

Procedure:

  • Animal Surgery: Anesthetize the rodent and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum, or hypothalamus). Secure the cannula with dental cement. Allow the animal to recover for 3-7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

  • Baseline Sample Collection: Collect baseline dialysate samples to establish a stable histamine level. Typically, 3-4 consecutive samples of 20-30 minutes each are collected.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage). Doses can be selected based on the desired receptor occupancy (see data table above).

  • Post-Treatment Sample Collection: Continue to collect dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Immediately after collection, derivatize the histamine in the dialysates with OPA. Analyze the samples using HPLC with fluorescence detection to quantify histamine levels.

  • Data Analysis: Express post-treatment histamine levels as a percentage change from the baseline levels.

PET Imaging for H3 Receptor Occupancy in Humans

This protocol is based on the study by Planeta et al. (2017) and outlines the procedure for determining the in vivo occupancy of H3 receptors by this compound in human subjects.[4]

Start Start Baseline_Scan Baseline PET Scan with [11C]GSK189254 Start->Baseline_Scan Drug_Administration Oral Administration of This compound Baseline_Scan->Drug_Administration Blood_Sampling Arterial Blood Sampling (for radioligand and drug concentration) Baseline_Scan->Blood_Sampling Post_Dose_Scan_1 Post-Dose PET Scan 1 (e.g., at 3 hours) Drug_Administration->Post_Dose_Scan_1 Post_Dose_Scan_2 Post-Dose PET Scan 2 (e.g., at 24 hours) Post_Dose_Scan_1->Post_Dose_Scan_2 Post_Dose_Scan_1->Blood_Sampling Post_Dose_Scan_2->Blood_Sampling Data_Analysis Kinetic Modeling to Determine Receptor Occupancy Blood_Sampling->Data_Analysis End End Data_Analysis->End

Figure 3: PET Imaging Workflow

Materials:

  • This compound oral formulation

  • [11C]GSK189254 (H3 receptor radioligand)

  • PET scanner

  • Arterial line for blood sampling

  • HPLC system for plasma analysis

Procedure:

  • Subject Recruitment: Recruit healthy human volunteers according to approved ethical guidelines.

  • Baseline PET Scan: Perform a baseline PET scan following the intravenous injection of [11C]GSK189254. Acquire dynamic scan data for approximately 90 minutes.

  • Arterial Blood Sampling (Baseline): Collect arterial blood samples throughout the baseline scan to measure the concentration of the radioligand in plasma.

  • This compound Administration: Administer a single oral dose of this compound.

  • Post-Dose PET Scans: Perform subsequent PET scans at specified time points after drug administration (e.g., 3 hours and 24 hours) to measure receptor occupancy.

  • Arterial Blood Sampling (Post-Dose): Collect arterial blood samples during the post-dose scans to measure both the radioligand and this compound plasma concentrations.

  • Data Analysis:

    • Reconstruct PET images and define regions of interest (ROIs) in the brain.

    • Use kinetic modeling (e.g., two-tissue compartment model) to estimate the total distribution volume (VT) of the radioligand in each ROI for both baseline and post-dose scans.

    • Calculate receptor occupancy (RO) for each ROI using the following formula: RO (%) = 100 * (VT_baseline - VT_postdose) / VT_baseline

    • Correlate receptor occupancy with plasma concentrations of this compound.

Conclusion

This compound is a powerful tool for investigating the role of the brain histaminergic system. Its high potency, selectivity, and brain penetration allow for robust and reliable in vivo studies. The protocols provided here offer a starting point for researchers to design experiments aimed at understanding the effects of enhanced histamine release on brain function and behavior. The quantitative data on receptor occupancy can guide dose selection to achieve desired levels of H3 receptor engagement. Further studies directly measuring histamine release in the brain following this compound administration will continue to enhance our understanding of its pharmacological profile.

References

Pharmacokinetic and pharmacodynamic studies of PF-03654746

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist that has been investigated for its potential therapeutic effects in a variety of central nervous system disorders and allergic rhinitis.[1][2] Developed by Pfizer, this compound exhibits high brain penetration and has been the subject of preclinical and clinical studies to evaluate its pharmacokinetic and pharmacodynamic properties.[1][2][3] These notes provide a summary of the available data and protocols relevant to the study of this compound.

Pharmacokinetic Profile

Detailed human pharmacokinetic data for this compound is limited in publicly available literature. While described as having an "optimal" pharmacokinetic profile, specific quantitative parameters from human clinical trials are not readily accessible.[4] Preclinical data in rats indicate good brain penetration.

Preclinical Pharmacokinetics
ParameterSpeciesValue
Brain to Plasma Unbound Concentration Ratio (Cb,u:Cp,u)Rat2.11

Pharmacodynamic Profile

This compound acts as a high-affinity antagonist at the histamine H3 receptor. Its pharmacodynamic effects have been characterized through in vitro binding assays and in vivo human positron emission tomography (PET) imaging studies.

In Vitro and In Vivo Pharmacodynamics
ParameterSpecies/SystemValue
Ki (in vitro binding affinity)Human H3 Receptor2.3 nM
IC50 (in vivo, PET)Non-Human Primate0.99 nM
IC50 (in vivo, PET)Human0.31 nM
IC50 (in vivo, PET)Human0.144 ± 0.010 ng/mL
Human Receptor Occupancy (PET Study)

Oral administration of this compound in healthy human subjects resulted in a dose-dependent occupancy of the histamine H3 receptor in the brain.

Oral DoseReceptor Occupancy (at 3 hours)Receptor Occupancy (at 24 hours)
0.1 mg - 4 mg71% - 97%30% - 93%

Experimental Protocols

Protocol 1: Human Histamine H3 Receptor Occupancy Measurement by PET

This protocol is based on studies measuring the in vivo binding of this compound to the human histamine H3 receptor using positron emission tomography (PET).

Objective: To determine the relationship between plasma concentrations of this compound and the occupancy of histamine H3 receptors in the human brain.

Materials:

  • This compound (oral formulation)

  • [11C]GSK189254 (radioligand for H3 receptor)

  • PET scanner

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for plasma concentration analysis

  • Automated blood sampling system

Procedure:

  • Subject Selection: Recruit healthy human volunteers. Obtain informed consent. Screen for any contraindications to PET scanning or administration of the study drug.

  • Baseline PET Scan:

    • Administer a bolus injection of [11C]GSK189254 to each subject.

    • Perform a dynamic PET scan for 90-120 minutes to measure the baseline binding of the radioligand to the H3 receptors.

    • Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.

  • Drug Administration: Administer a single oral dose of this compound to the subjects.

  • Post-Dosing PET Scans:

    • At specified time points after drug administration (e.g., 3 hours and 24 hours), perform a second and third PET scan using [11C]GSK189254.

    • Repeat the arterial blood sampling procedure during each scan.

  • Pharmacokinetic Sampling: Collect venous blood samples at multiple time points post-dose to determine the plasma concentration of this compound using a validated HPLC-MS/MS method.

  • Data Analysis:

    • Analyze the PET data using kinetic modeling (e.g., a two-tissue compartment model) to estimate the volume of distribution (VT) of the radioligand in different brain regions.

    • Calculate the receptor occupancy (RO) at each time point using the following formula: RO (%) = (1 - VT,post-dose / VT,baseline) x 100

    • Correlate the calculated receptor occupancy with the measured plasma concentrations of this compound to determine the IC50.

Diagrams

Histamine H3 Receptor Signaling Pathway

Histamine H3 Receptor Signaling Pathway cluster_intracellular Intracellular Signaling This compound This compound H3R Histamine H3 Receptor (Gi/o-coupled GPCR) This compound->H3R AC Adenylyl Cyclase H3R->AC Inhibition Akt Akt H3R->Akt Activation cAMP cAMP AC->cAMP Conversion GSK3b GSK-3β Akt->GSK3b Activation

Caption: Antagonism of the H3 receptor by this compound blocks downstream signaling.

Experimental Workflow for Human PET Study

Human PET Study Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_postdose Post-Dose Assessment cluster_analysis Data Analysis A Subject Recruitment & Informed Consent B Baseline PET Scan with [11C]GSK189254 A->B C Oral Administration of This compound B->C D Post-Dose PET Scan 1 (e.g., 3 hours) C->D F Serial Blood Sampling (Pharmacokinetics) C->F E Post-Dose PET Scan 2 (e.g., 24 hours) D->E G PET Data Modeling (V_T Estimation) E->G I PK/PD Correlation (IC50 Determination) F->I H Receptor Occupancy Calculation G->H H->I

Caption: Workflow for determining H3 receptor occupancy by this compound.

References

Troubleshooting & Optimization

Navigating the Stability and Storage of PF-03654746: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the potent and selective histamine (B1213489) H3 receptor antagonist, PF-03654746, ensuring its stability and proper storage is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to the stability and storage conditions of this compound, complete with frequently asked questions and troubleshooting advice to address common challenges encountered during its handling and use.

Frequently Asked Questions (FAQs) on this compound Stability and Storage

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C for periods extending from months to years.[1] For short-term storage, ranging from days to weeks, a temperature of 0-4°C is acceptable.[1] Some suppliers also indicate that solid-form products can be stored at -20°C for more than three years.[2]

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound stock solutions is dependent on the solvent and storage temperature. For solutions prepared in DMSO, long-term storage for months is recommended at -20°C.[1] For aqueous stock solutions, it is advised to use them within a shorter timeframe. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[3]

Q3: What is the recommended procedure for preparing a stock solution?

A3: To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as DMSO.[1] If the compound does not dissolve readily, gentle warming and sonication can be employed. For aqueous solutions, it is crucial to ensure the compound is fully dissolved.

Q4: Is this compound stable during shipping?

A4: Yes, this compound is generally considered stable for several weeks under ambient temperature during standard shipping and customs procedures.[1]

Data Presentation: Storage Condition Summary

FormStorage ConditionDurationReference
Solid -20°CLong-term (months to years)[1]
0-4°CShort-term (days to weeks)[1]
DMSO Stock Solution -20°CLong-term (months)[1]
Aqueous Stock Solution Aliquot and freezeTo avoid freeze-thaw cycles[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or lower than expected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.

    • Check for Repeated Freeze-Thaw Cycles: Excessive freeze-thaw cycles can degrade the compound in solution. Prepare fresh aliquots from a master stock solution to minimize this.[3]

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound.

    • Assess Solvent Quality: Ensure the solvent used to prepare the stock solution is of high purity and free of contaminants that could accelerate degradation.

Issue 2: Difficulty in dissolving solid this compound.

  • Possible Cause: The compound may require assistance to fully dissolve.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution gently to aid dissolution.

    • Sonication: Use an ultrasonic bath to help break up any clumps and facilitate dissolution.

    • Solvent Choice: While DMSO is a common solvent, ensure it is appropriate for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (high purity)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 322.4 g/mol ), weigh out 3.224 mg.

    • Transfer the weighed compound to a sterile, amber microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Visualizing Troubleshooting and Signaling Pathways

To further aid researchers, the following diagrams illustrate key experimental workflows and logical relationships.

Troubleshooting Workflow for Inconsistent Results with this compound start Inconsistent or Low Experimental Activity check_storage Verify Storage Conditions (Solid & Solution) start->check_storage check_freeze_thaw Assess Number of Freeze-Thaw Cycles check_storage->check_freeze_thaw Storage OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage check_freeze_thaw->prepare_fresh Excessive Cycles verify_solvent Check Solvent Quality (Purity, Contaminants) check_freeze_thaw->verify_solvent Minimal Cycles re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment verify_solvent->prepare_fresh Suspect Solvent verify_solvent->re_run_experiment Solvent OK contact_support Contact Technical Support re_run_experiment->contact_support Issue Persists

Caption: Troubleshooting workflow for inconsistent experimental results.

This technical guide provides a foundation for the proper handling and storage of this compound. By adhering to these guidelines and utilizing the troubleshooting steps, researchers can enhance the reliability and success of their experiments.

References

Technical Support Center: Troubleshooting PF-03654746 Solubility in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with PF-03654746. The following information is designed to facilitate the smooth execution of experiments by providing clear, actionable troubleshooting steps and in-depth technical information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is a potent and selective histamine (B1213489) H3 receptor antagonist.[1] It is available as a free base (C18H24F2N2O, M.W. 322.40 g/mol ) and as a tosylate salt (C25H32F2N2O4S, M.W. 494.59 g/mol ).[2][3] The free base is soluble in DMSO, while the tosylate salt has been reported to be soluble in both water and DMSO.[2][4] Specifically, the aqueous solubility of the tosylate salt has been documented as 8.4 mg/mL in water (may require sonication and warming) and greater than 10 mg/mL in 0.1M phosphate-buffered saline (PBS) at a final pH of 6.5.

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer. Why did this happen and what can I do?

A2: This is a common phenomenon known as precipitation upon dilution. High concentrations of small molecules can often be achieved in organic solvents like DMSO. However, when this concentrated stock is introduced into an aqueous buffer, the compound's local concentration can temporarily exceed its solubility limit in the mixed solvent system, leading to precipitation.

To address this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize the DMSO concentration: While it is best to minimize the percentage of DMSO in your final assay solution, a slightly higher concentration (e.g., up to 1-2%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a co-solvent: In addition to DMSO, other organic solvents like ethanol (B145695) or PEG300 can sometimes be used in combination to improve solubility.

  • Sonication and Warming: Gentle sonication and warming of the solution can help to redissolve small amounts of precipitate and achieve a homogenous solution. For the tosylate salt, it has been noted that sonication and warming may be necessary to achieve its reported aqueous solubility.

Q3: Does the pH of my buffer affect the solubility of this compound?

A3: Yes, the pH of the buffer can significantly impact the solubility of this compound. The molecule contains an amine group which can be protonated at acidic pH. This protonation increases the polarity of the molecule, generally leading to higher aqueous solubility. Conversely, at higher (more basic) pH, the amine group is more likely to be in its neutral, less polar form, which can decrease aqueous solubility. The tosylate salt form is used to improve the aqueous solubility of the basic free form of the drug.

Q4: Should I use the free base or the tosylate salt of this compound in my experiments?

A4: The choice between the free base and the tosylate salt depends on your experimental requirements. The tosylate salt was specifically developed to enhance the aqueous solubility of this compound. For most applications requiring the compound to be in an aqueous buffer, the tosylate salt is the recommended choice due to its higher solubility. If you are using a non-aqueous solvent system, the free base may be suitable.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

FormSolvent/BufferConcentrationMolarity (approx.)Notes
This compound Tosylate Water8.4 mg/mL16.98 mMMay require sonication and warming.
This compound Tosylate 0.1M Phosphate Buffered Saline (PBS), pH 6.5> 10 mg/mL> 20.2 mM
This compound Tosylate 0.1M PBS with 0.5% sodium taurocholate/phosphatidylcholine, pH 6.5> 11 mg/mL> 22.2 mM
This compound Tosylate Unbuffered Water23.6 mg/mL47.7 mMFinal pH of the solution was 3.8.
This compound Free Base DMSOSolubleNot specifiedUsed for preparing high-concentration stock solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing the compound: Accurately weigh a small amount of this compound (either the free base or the tosylate salt) in a microcentrifuge tube.

  • Adding the solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes in a water bath sonicator.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol is adapted from standard high-throughput kinetic solubility assay methods.

  • Preparation of Compound Plate:

    • Prepare a serial dilution of your this compound DMSO stock solution in a 96-well plate (the "compound plate"). Typical starting concentrations range from 1 to 10 mM.

  • Preparation of Assay Plate:

    • Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear-bottom 96-well plate (the "assay plate").

  • Compound Addition:

    • Transfer 2 µL of the compound dilutions from the compound plate to the corresponding wells of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation:

    • Shake the assay plate gently for 1-2 hours at room temperature.

  • Measurement:

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not significantly increase the turbidity compared to the buffer-only control wells.

Visualizations

Histamine H3 Receptor Signaling Pathway

Histamine_H3_Receptor_Signaling cluster_downstream Downstream Effects This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonizes G_protein Gαi/o Protein H3R->G_protein Activates Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Histamine, ACh, DA) AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K PI3K Pathway G_protein->PI3K Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Neurotransmitter_Release MAPK->Neurotransmitter_Release PI3K->Neurotransmitter_Release

Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation/Cloudiness) check_stock 1. Check Stock Solution Is it clear? Stored correctly? start->check_stock precip_on_dilution 2. Precipitation upon dilution into buffer? check_stock->precip_on_dilution lower_conc 3a. Lower final concentration precip_on_dilution->lower_conc Yes adjust_ph 4. Is pH of buffer > 7? precip_on_dilution->adjust_ph No optimize_dmso 3b. Optimize DMSO % (e.g., 0.5-2%) lower_conc->optimize_dmso optimize_dmso->adjust_ph use_lower_ph 5a. Use a buffer with lower pH (e.g., 6.5) adjust_ph->use_lower_ph Yes additives 6. Still issues? adjust_ph->additives No use_tosylate 5b. Use this compound tosylate salt use_lower_ph->use_tosylate use_tosylate->additives co_solvents 7a. Consider co-solvents (e.g., Ethanol, PEG300) additives->co_solvents Yes end_consult Consult Technical Support additives->end_consult No surfactants 7b. Consider surfactants (e.g., Tween-80) co_solvents->surfactants end_success Resolved surfactants->end_success

Caption: A stepwise workflow for troubleshooting this compound solubility.

References

Potential off-target effects of PF-03654746 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-03654746, a potent and selective histamine (B1213489) H3 receptor antagonist. A key consideration during experimental design and data interpretation is the potential for off-target effects, most notably at the sigma-1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

Q2: Are there any known off-target effects of this compound?

Yes. While generally selective, this compound has been shown to exhibit appreciable affinity for the sigma-1 receptor (σ1R).[5] Studies have indicated that the affinity of this compound for the sigma-1 receptor is similar to its affinity for the histamine H3 receptor. This suggests that at concentrations used to study H3R-mediated effects, there is a potential for simultaneous interaction with the sigma-1 receptor.

Q3: My experimental results with this compound are not what I expected based on H3 receptor antagonism. What could be the cause?

Unexpected results could be due to a variety of factors, including experimental conditions or the complex biology of the system under investigation. However, a significant possibility is the engagement of the sigma-1 receptor by this compound. The downstream signaling of the sigma-1 receptor is distinct from that of the H3 receptor and could lead to unanticipated cellular or physiological responses.

Q4: How can I differentiate between H3 receptor-mediated and sigma-1 receptor-mediated effects in my experiments?

To dissect the contribution of each receptor to your observed effects, you can employ a combination of pharmacological tools:

  • Use a selective sigma-1 receptor antagonist: Pre-treatment of your experimental system with a selective sigma-1 receptor antagonist (e.g., NE-100) should block any effects mediated by this compound's interaction with this receptor. If the unexpected effect is diminished or abolished, it strongly suggests sigma-1 receptor involvement.

  • Use a structurally different H3 receptor antagonist with low sigma-1 affinity: Comparing the effects of this compound with another potent H3 receptor antagonist that has been shown to have low affinity for the sigma-1 receptor can be informative. If the other H3 antagonist does not produce the same "unexpected" effect, it points towards an off-target action of this compound.

  • Vary the concentration of this compound: While the affinities are similar, there may be a concentration window where you can preferentially engage the H3 receptor. However, given the reported similarity in affinity, this may be challenging.

Troubleshooting Guide

Issue: Unexpected or contradictory results in cell-based or in vivo experiments.

This guide provides a systematic approach to troubleshooting experiments with this compound, with a focus on addressing potential off-target effects at the sigma-1 receptor.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Interpretation A Unexpected experimental result with this compound B Confirm On-Target (H3R) Engagement: - Use a positive control H3R agonist/inverse agonist. - Confirm H3R expression in your system. A->B Start Here C Investigate Sigma-1 Receptor (σ1R) Involvement: - Pre-treat with a selective σ1R antagonist (e.g., NE-100). - Does this block the unexpected effect? B->C D Use a Control Compound: - Test a structurally different H3R antagonist with low σ1R affinity. - Does it replicate the effect? C->D If effect persists G Effect is likely σ1R-mediated. C->G If effect is blocked E Evaluate Downstream Signaling: - Measure cAMP levels (H3R). - Assess Ca2+ signaling or ER stress markers (σ1R). D->E F Effect is likely H3R-mediated. D->F If effect is NOT replicated H Effect may be due to a combination of H3R and σ1R activity or another off-target. E->H

Troubleshooting workflow for this compound experiments.

Data Presentation

The following table summarizes the reported binding affinities of this compound for its primary target and key off-target. Researchers should note the similar potency at both receptors, which underscores the importance of control experiments.

CompoundTargetSpeciesAssay TypeAffinity (Ki)pKi/pKBReference
This compound Histamine H3 ReceptorHumanRadioligand Binding2.3 nM8.64--INVALID-LINK--
This compound Sigma-1 ReceptorMouseRadioligand BindingSimilar to H3R affinityN/A--INVALID-LINK--

Note: The Neuropharmacology paper states "similar histamine H3 and sigma-1 receptor affinity" without providing a specific Ki value for the sigma-1 receptor.

Experimental Protocols

Radioligand Competition Binding Assay for Histamine H3 Receptor

This protocol is a general guideline for determining the binding affinity of a test compound for the histamine H3 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells).

    • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: A high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit).

    • 96-well plates and glass fiber filters.

    • Scintillation counter and cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound and any control compounds.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]NAMH (typically at or below its Kd), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate for 60-120 minutes at 25°C to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Competition Binding Assay for Sigma-1 Receptor

This protocol provides a general method for assessing the affinity of a compound for the sigma-1 receptor.

  • Materials:

    • Membrane homogenates from a source with high sigma-1 receptor expression (e.g., guinea pig liver or cells overexpressing the receptor).

    • Radioligand: --INVALID-LINK---pentazocine.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Wash Buffer: 10 mM Tris-HCl, pH 8.0.

    • Non-specific binding control: A high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).

    • 96-well plates and glass fiber filters.

    • Scintillation counter and cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the membrane homogenate, a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1 nM), and varying concentrations of the test compound.

    • Define total and non-specific binding as described for the H3R assay.

    • Incubate at 37°C for 120 minutes.

    • Terminate the reaction by rapid filtration through filters pre-soaked in a solution like 0.5% polyethyleneimine.

    • Wash the filters with ice-cold wash buffer.

    • Quantify radioactivity as described above.

    • Analyze the data to determine the IC50 and Ki values.

Signaling Pathways

The distinct downstream signaling cascades of the H3 and sigma-1 receptors are a key reason for potential confounding experimental results.

G cluster_0 Histamine H3 Receptor Signaling cluster_1 Sigma-1 Receptor Signaling H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK Pathway Gi_o->MAPK Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA S1R Sigma-1 Receptor (ER) IP3R IP3 Receptor S1R->IP3R Interaction Ion_channels Ion Channels (e.g., K+ channels) S1R->Ion_channels Interaction ER_stress ER Stress Response S1R->ER_stress Regulation Ca_release Modulation of Ca2+ Release IP3R->Ca_release Modulation Modulation of Channel Activity Ion_channels->Modulation

Simplified signaling pathways for H3R and σ1R.

References

Optimizing PF-03654746 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PF-03654746 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2][3] Its primary mechanism of action is to block the inhibitory effect of the H3 receptor on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] The H3 receptor is a Gαi/o-protein-coupled receptor, and its antagonism by this compound effectively disinhibits cAMP production.[4][6]

Q2: What is the binding affinity (Ki) of this compound for the human H3 receptor?

The reported inhibition constant (Ki) of this compound for the human histamine H3 receptor is approximately 2.3 nM. This high affinity indicates its potency as an H3 receptor antagonist.

Q3: In what solvents is this compound soluble?

This compound is soluble in both water and DMSO.[7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q4: What are the recommended storage conditions for this compound?

Solid this compound should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term use, stock solutions can be kept at -20°C for up to a month.[7]

Q5: Which cell lines are suitable for in vitro studies with this compound?

CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney 293) cells are commonly used for in vitro assays involving H3 receptor antagonists.[4][6][8] These cell lines are often stably transfected to express the human histamine H3 receptor.[4][6]

Troubleshooting Guides

Problem 1: Inconsistent or no response in a functional cAMP assay.
Possible Cause Troubleshooting Step
Cell health and receptor expression: Poor cell viability or low H3 receptor expression can lead to a weak or absent signal.Regularly check cell morphology and viability. Confirm H3 receptor expression using a validated method like a radioligand binding assay or western blot.
This compound degradation: Improper storage or handling may have degraded the compound.Ensure the compound and its stock solutions are stored correctly. Prepare fresh dilutions from a new aliquot for each experiment.
Assay conditions: Suboptimal assay parameters, such as incubation time or forskolin (B1673556) concentration, can affect the results.Optimize the forskolin concentration to achieve a robust cAMP signal without causing cytotoxicity. Perform a time-course experiment to determine the optimal incubation time for this compound.
Agonist concentration (for antagonist mode): The concentration of the H3 receptor agonist used to stimulate the cells may be too high or too low.Use an agonist concentration that elicits a submaximal response (EC80) to allow for a clear antagonist effect.
Problem 2: High background signal in a radioligand binding assay.
Possible Cause Troubleshooting Step
Insufficient washing: Inadequate washing of the filters can lead to high non-specific binding.Increase the number and volume of washes with ice-cold assay buffer.
Radioligand concentration too high: Using an excessive concentration of the radiolabeled ligand can increase non-specific binding.Use a radioligand concentration at or below its Kd value for the H3 receptor.
Filter binding: The radioligand may be binding non-specifically to the filter plates.Pre-soak the filter plates in a blocking agent like 0.5% polyethyleneimine (PEI).
Contaminated reagents: Buffers or other reagents may be contaminated.Prepare fresh buffers and reagents and filter-sterilize them before use.

Quantitative Data Summary

ParameterValueAssay TypeCell Line/TissueReference
Ki (this compound) 2.3 nMRadioligand BindingHuman H3 ReceptorN/A
Ki (PF-03654764) 1.2 nMWhole Cell AssayHuman H3N/A
Ki (PF-03654764) 7.9 nMWhole Cell AssayRat H3N/A

Experimental Protocols

Protocol 1: Radioligand Binding Assay for H3 Receptor

This protocol is used to determine the binding affinity of this compound for the histamine H3 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human H3 receptor.

  • Radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of a known H3 receptor ligand.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

This protocol measures the ability of this compound to antagonize the H3 receptor-mediated inhibition of cAMP production.[4][5]

Materials:

  • CHO or HEK293 cells stably expressing the human H3 receptor.

  • This compound.

  • A known H3 receptor agonist (e.g., R-α-methylhistamine).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium.

  • Assay buffer.

Procedure:

  • Seed the H3 receptor-expressing cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Add the H3 receptor agonist at a concentration that gives a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubate for an additional 10-15 minutes at 37°C.

  • Add forskolin to all wells to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration to determine its IC50 value.

Visualizations

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds & Activates PF03654746 This compound (Antagonist) PF03654746->H3R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Histamine H3 Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_result Result prep_compound Prepare this compound Stock Solution (DMSO) binding_assay Radioligand Binding Assay (Determine Ki) prep_compound->binding_assay functional_assay cAMP Functional Assay (Determine IC50) prep_compound->functional_assay prep_cells Culture H3R-expressing CHO or HEK293 cells prep_cells->binding_assay prep_cells->functional_assay analyze_binding Calculate Specific Binding and IC50/Ki binding_assay->analyze_binding analyze_functional Generate Dose-Response Curve and Calculate IC50 functional_assay->analyze_functional conclusion Characterize Potency and Efficacy of this compound analyze_binding->conclusion analyze_functional->conclusion

Caption: General Experimental Workflow.

troubleshooting_logic start Inconsistent/No Response in Assay check_cells Check Cell Viability & Receptor Expression start->check_cells cells_ok Cells Healthy? check_cells->cells_ok check_compound Verify Compound Integrity (Fresh Aliquot) compound_ok Compound Fresh? check_compound->compound_ok optimize_assay Optimize Assay Conditions (e.g., Incubation Time) assay_ok Assay Optimized? optimize_assay->assay_ok cells_ok->check_compound Yes consult Consult Literature/ Technical Support cells_ok->consult No compound_ok->optimize_assay Yes compound_ok->consult No resolution Re-run Experiment assay_ok->resolution Yes assay_ok->consult No

Caption: Troubleshooting Logic Flowchart.

References

How to prevent degradation of PF-03654746 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for PF-03654746 to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

For long-term storage of solid this compound, it is recommended to keep it at -20°C for over three years.[1][2] For short-term storage, such as a few days to weeks, it can be stored at 0-4°C.[3] It is crucial to store the compound in a dry, dark place.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO.[3]

Q3: How should I store this compound stock solutions?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store stock solutions at -80°C, which should maintain stability for at least six months.[1][2] For shorter periods, storage at -20°C is suitable for up to one month.[1][2] If stored at 4°C, the solution should be used within a week.[1]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound solution due to improper storage.- Ensure stock solutions are stored at -80°C and have not been subjected to multiple freeze-thaw cycles. - Prepare fresh working solutions from a new aliquot for each experiment. - Protect solutions from light during all experimental steps.
Loss of compound activity Chemical instability in the experimental buffer or medium.- Assess the pH of your experimental solution. While specific data is unavailable for this compound, extreme pH values can promote hydrolysis of amide bonds. - Minimize the time the compound spends in aqueous solutions at elevated temperatures.
Precipitate formation in the solution Poor solubility in the working buffer or solvent evaporation.- Confirm the final concentration is within the solubility limits for your specific buffer system. - If using DMSO stock, ensure the final DMSO concentration in your aqueous buffer is low enough to maintain solubility. - Ensure storage containers are properly sealed to prevent solvent evaporation.

Storage Conditions Summary

Solid this compound

Storage Condition Duration
-20°C (long-term)> 3 years[1][2]
0-4°C (short-term)Days to weeks[3]

This compound in Solution (DMSO)

Storage Condition Duration
-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]
4°CUp to 1 week[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

  • Store the aliquots at -80°C for long-term storage.

Visual Guides

cluster_factors Potential Degradation Factors for this compound in Solution PF03654746 This compound in Solution Degradation Degraded Product(s) PF03654746->Degradation Degradation Temp Temperature (Elevated) Temp->Degradation Light Light Exposure (UV, Fluorescent) Light->Degradation pH pH (Extreme acidic or basic) pH->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation

Caption: Factors contributing to the degradation of this compound in solution.

start Start: Suspected Degradation check_storage Check Storage Conditions (Temp, Light, Duration) start->check_storage check_handling Review Handling Procedures (e.g., Freeze-Thaw Cycles) check_storage->check_handling Storage OK prepare_fresh Prepare Fresh Solution from New Aliquot check_storage->prepare_fresh Storage Improper check_handling->prepare_fresh Handling Improper run_control Run Control Experiment with Fresh Solution check_handling->run_control Handling OK prepare_fresh->run_control evaluate Evaluate Results run_control->evaluate resolved Issue Resolved evaluate->resolved Consistent Results contact_support Contact Technical Support for Further Assistance evaluate->contact_support Inconsistent Results cluster_workflow General Workflow for Assessing this compound Solution Stability prep_solution 1. Prepare this compound Solution in a specific solvent/buffer stress_conditions 2. Expose Aliquots to Stress Conditions (e.g., different temp, light, pH) prep_solution->stress_conditions sampling 3. Collect Samples at Defined Time Points stress_conditions->sampling analysis 4. Analyze Samples by HPLC (or other appropriate method) sampling->analysis compare 5. Compare with Control Sample (stored at -80°C, protected from light) analysis->compare determine_degradation 6. Determine Degradation Rate and Identify Degradants (if possible) compare->determine_degradation

References

Interpreting unexpected results in PF-03654746 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-03654746. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this potent and selective histamine (B1213489) H3 receptor (H3R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine (B1211576), and serotonin. By antagonizing the H3 receptor, this compound blocks this inhibitory effect, leading to an increase in the release of these neurotransmitters in the central nervous system.

Q2: What are the expected outcomes of this compound treatment in preclinical and clinical settings?

A2: Based on its mechanism of action, this compound is expected to have pro-cognitive and wakefulness-promoting effects. In a clinical trial for allergic rhinitis, this compound, in combination with fexofenadine (B15129), was shown to reduce allergen-induced nasal symptoms.[3][4] However, in a Phase II clinical trial for Adult Attention Deficit Hyperactivity Disorder (ADHD), this compound did not show significant efficacy compared to placebo.[5]

Q3: What is the known selectivity profile of this compound?

A3: this compound is highly selective for the histamine H3 receptor over other histamine receptor subtypes (H1, H2, and H4). While comprehensive public data on its binding to a wider range of off-target receptors is limited, its high selectivity for H3R is a key feature. When interpreting unexpected results, however, potential off-target effects, common to many small molecule inhibitors, should not be entirely ruled out.

Troubleshooting Guides

Unexpected Result 1: Lack of Efficacy in a Cognition Assay (e.g., Novel Object Recognition)

Question: I am not observing the expected pro-cognitive effects of this compound in my animal model of cognitive impairment. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Suboptimal Dose: The dose of this compound may be too low or too high. It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model and behavioral paradigm.

  • Pharmacokinetics: While this compound has good brain penetration, factors such as the route of administration, timing of dosing relative to the behavioral test, and animal strain-specific metabolism can influence its effective concentration in the brain.[2] Consider conducting pharmacokinetic studies to correlate plasma and brain concentrations with behavioral outcomes.

  • Complexity of the H3R System: The histamine H3 receptor's role as a heteroreceptor means it modulates multiple neurotransmitter systems. The net effect on cognition can be complex and dependent on the baseline neurological state of the animal model. The lack of efficacy in the ADHD clinical trial suggests that simply increasing neurotransmitter release does not always translate to improved cognitive function in all conditions.

  • Experimental Design: Ensure that the behavioral assay is properly validated and that confounding factors such as stress, anxiety, or motor effects are controlled for. Include appropriate positive and negative controls in your study design.

Unexpected Result 2: Contradictory In Vitro and In Vivo Results

Question: this compound shows high potency in my in vitro (e.g., cAMP) assay, but the in vivo effects are much weaker than expected. Why might this be the case?

Possible Causes and Troubleshooting Steps:

  • Receptor Reserve: In some in vitro systems, particularly with overexpressed receptors, a high receptor reserve can lead to an overestimation of a compound's functional potency.

  • Blood-Brain Barrier Penetration: Although this compound is known to be brain-penetrant, the unbound concentration at the target site in the brain is the critical determinant of its in vivo efficacy.[2] Factors like plasma protein binding and active efflux transporters can influence this.

  • Metabolism: The metabolic stability of this compound can differ between in vitro systems (e.g., microsomes) and the whole animal. Rapid metabolism in vivo can lead to lower than expected exposure.

  • Homeostatic Compensation: The chronic administration of an H3R antagonist in vivo can lead to compensatory changes in the histaminergic and other neurotransmitter systems, which may dampen the acute effects observed in vitro.

Unexpected Result 3: Observation of Sedative or Anxiogenic Effects

Question: Instead of the expected stimulant and pro-cognitive effects, I am observing sedation or anxiety-like behaviors in my animals treated with this compound. What could explain this?

Possible Causes and Troubleshooting Steps:

  • Dose-Related Effects: High doses of H3R antagonists can sometimes lead to paradoxical effects. A comprehensive dose-response evaluation is critical.

  • Off-Target Effects: While highly selective for H3R, at higher concentrations, the possibility of off-target interactions cannot be completely excluded. Consider screening for activity at other relevant CNS receptors if these effects are persistent and dose-dependent.

  • Neurotransmitter Imbalance: The widespread increase in multiple neurotransmitters due to H3R blockade can lead to a complex and sometimes counterintuitive behavioral phenotype. For example, excessive stimulation of certain neuronal circuits could potentially lead to anxiety.

  • Interaction with Other Receptors: There is evidence of functional interactions and potential heterodimerization between H3R and other GPCRs, such as dopamine receptors.[6] These interactions could modulate the downstream signaling and behavioral output in unexpected ways.

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpeciesValueAssay TypeReference
Ki Human2.3 nMRadioligand Binding[2]
IC50 (unbound plasma concentration) Human0.31 nMPET Receptor Occupancy[2]
IC50 (unbound plasma concentration) Non-Human Primate0.99 nMPET Receptor Occupancy[2]
IC50 Human0.144 ± 0.010 ng/mLPET Receptor Occupancy[7]

Table 2: Summary of this compound Clinical Trial for Allergic Rhinitis

Treatment GroupNChange in Nasal Congestion Score (vs. Placebo)Change in Itching Score (vs. Placebo)Change in Rhinorrhea Score (vs. Placebo)Change in Sneeze Count (vs. Placebo)Reference
10 mg this compound + 60 mg Fexofenadine 20-0.7-1.0-1.3-8.8[4]
1 mg this compound + 60 mg Fexofenadine 20Not Significant-0.6-0.8-9.1[4]

Table 3: Safety and Tolerability of this compound in a Phase II ADHD Trial

Adverse EventThis compound (1 mg)This compound (0.5-2 mg flexible dose)Placebo
Any Adverse Event Data not specified in public recordsData not specified in public recordsData not specified in public records
Serious Adverse Events Data not specified in public recordsData not specified in public recordsData not specified in public records

Note: Detailed adverse event data from the ADHD clinical trial (NCT00531752) are not fully available in the public domain.

Experimental Protocols

Protocol 1: In Vitro cAMP Functional Assay

This protocol is adapted for measuring the antagonist activity of this compound on the Gαi/o-coupled histamine H3 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H3 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556).

  • Histamine (agonist).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque plates.

Procedure:

  • Cell Preparation: Culture H3R-expressing cells to 80-90% confluency. Harvest the cells and resuspend them in assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of histamine (typically EC80, predetermined) in assay buffer.

  • Assay: a. Add the serially diluted this compound to the wells of the 384-well plate. b. Add the H3R-expressing cells to the wells. c. Incubate for a predetermined time to allow the antagonist to bind to the receptor. d. Add the fixed concentration of histamine to all wells except the negative control. e. Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase. f. Incubate for 30 minutes at room temperature.

  • Detection: Follow the instructions of the specific cAMP assay kit to measure the levels of cAMP.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Protocol 2: In Vivo Novel Object Recognition (NOR) Test in Mice

This protocol is a general guideline for assessing the pro-cognitive effects of this compound.

Materials:

  • Adult mice (e.g., C57BL/6).

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys).

  • This compound dissolved in an appropriate vehicle.

  • Vehicle control.

  • Video tracking software.

Procedure:

  • Habituation (Day 1): a. Administer vehicle to all mice. b. Place each mouse individually into the empty open-field arena for 5-10 minutes to allow for habituation.

  • Training (Day 2): a. Administer this compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes). b. Place two identical objects in the arena. c. Place the mouse in the arena and allow it to explore for 5-10 minutes. d. Record the time spent exploring each object.

  • Testing (Day 2, after a retention interval, e.g., 1-24 hours): a. Replace one of the familiar objects with a novel object. b. Place the mouse back into the arena and allow it to explore for 5 minutes. c. Record the time spent exploring the familiar and the novel object.

  • Data Analysis: a. Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). b. A higher discrimination index in the this compound-treated group compared to the vehicle group would indicate a pro-cognitive effect.

Mandatory Visualizations

Histamine_H3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Agonist This compound This compound This compound->H3R Antagonist G_protein Gαi/o H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, NE, DA) H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreased Activation

Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow_Troubleshooting Start Experiment with This compound Expected_Result Expected Result (e.g., Pro-cognitive effect) Start->Expected_Result Successful Unexpected_Result Unexpected Result (e.g., No effect, adverse effect) Start->Unexpected_Result Unsuccessful Conclusion Conclusion and Further Experiments Expected_Result->Conclusion Check_Dose Verify Dose and Concentration Unexpected_Result->Check_Dose Check_PK Assess Pharmacokinetics (PK) Check_Dose->Check_PK Check_Protocol Review Experimental Protocol Check_PK->Check_Protocol Consider_Off_Target Consider Potential Off-Target Effects Check_Protocol->Consider_Off_Target Consider_Off_Target->Conclusion

Caption: Logical Workflow for Troubleshooting Unexpected Results in this compound Experiments.

References

PF-03654746 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-03654746, a potent and selective histamine (B1213489) H3 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the histamine H3 receptor (H3R).[1][2] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, this compound increases the release of histamine and other neurotransmitters, which is the basis for its potential therapeutic effects in various neurological and inflammatory conditions.

Q2: What are the main research areas where this compound is being investigated?

A2: this compound has been investigated in several therapeutic areas, including:

  • Allergic Rhinitis: In combination with an H1 receptor antagonist, it has been shown to reduce allergen-induced nasal symptoms.

  • Cognitive Disorders: It has been studied for its potential to improve cognitive function in conditions like Alzheimer's disease and ADHD.

  • Tourette Syndrome: Clinical trials have explored its efficacy in managing the symptoms of Tourette syndrome.[2]

Q3: What are the recommended storage conditions and solubility for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in DMSO and should be stored at -80°C to maintain stability. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

In Vitro Experimental Guides

Radioligand Binding Assays

Q4: How can I determine the binding affinity of this compound for the histamine H3 receptor?

A4: A competitive radioligand binding assay is the standard method. This involves using a radiolabeled H3 receptor ligand, such as [³H]-Nα-methylhistamine ([³H]NAMH), and measuring the ability of unlabeled this compound to displace it from the receptor.

Detailed Protocol: Histamine H3 Receptor Radioligand Binding Assay

  • Cell Lines: HEK293 or CHO cells stably expressing the human histamine H3 receptor are commonly used.[3]

  • Radioligand: [³H]-Nα-methylhistamine ([³H]NAMH) is a frequently used radioligand.[3]

  • Membrane Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and homogenize.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.

  • Assay Procedure (96-well plate format):

    • To each well, add cell membranes (e.g., 20 µ g/well ), a fixed concentration of [³H]NAMH (e.g., 2 nM), and varying concentrations of this compound.[4]

    • For non-specific binding control wells, add a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit).[5]

    • Incubate the plate for 90 minutes at 25°C with gentle shaking to reach equilibrium.[4]

    • Terminate the binding by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data: this compound Binding Affinities (pKi)

Receptor IsoformpKi (mean ± S.D.)
H3R-4458.4 ± 0.2
H3R-4538.4 ± 0.3
H3R-4158.4 ± 0.4
H3R-4138.3 ± 0.2
H3R-3736.9 ± 0.1
H3R-3656.9 ± 0.3
H3R-3298.2 ± 0.2
*Data from radioligand [3H]NAMH competition binding assays on transiently expressed human H3R isoforms in HEK293T cells. Indicates a significantly lower binding affinity compared to the canonical H3R-445 isoform.[5]
Functional Assays

Q5: How can I measure the functional activity of this compound as an H3 receptor antagonist/inverse agonist?

A5: The functional activity of this compound can be assessed using assays that measure the downstream signaling of the H3 receptor, which is coupled to Gi/o proteins. The most common functional assays are cAMP accumulation assays and GTPγS binding assays.

Detailed Protocol: cAMP Accumulation Assay

  • Principle: The H3 receptor has high constitutive activity, which suppresses adenylyl cyclase and leads to low basal levels of cyclic AMP (cAMP). An inverse agonist like this compound will block this constitutive activity, resulting in an increase in intracellular cAMP levels.

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[6]

  • Reagents:

    • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Forskolin (B1673556) (optional, to increase the assay window).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6]

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted compound to the cells and incubate for 15-30 minutes at 37°C.

    • (Optional) Add a low concentration of forskolin to stimulate adenylyl cyclase.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Detailed Protocol: [³⁵S]GTPγS Binding Assay

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. An inverse agonist will decrease the basal level of [³⁵S]GTPγS binding by reducing the receptor's constitutive activity.

  • Materials:

    • Cell membranes from cells expressing the H3 receptor.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.

    • [³⁵S]GTPγS.

  • Procedure:

    • In a 96-well plate, add the cell membranes, assay buffer, and diluted this compound.

    • Incubate for 15 minutes at 30°C.

    • Add [³⁵S]GTPγS to initiate the binding reaction and incubate for another 30-60 minutes at 30°C.

    • Separate bound from free [³⁵S]GTPγS by filtration.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of this compound and fit the data to determine the IC50 and the degree of inhibition of basal signaling.

In Vitro Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
High non-specific binding in radioligand assay Radioligand concentration too high; Insufficient washing; Hydrophobic interactions of the ligand.Use a radioligand concentration at or below its Kd. Increase the number and volume of washes with ice-cold buffer. Include BSA in the assay buffer.[7]
Low signal-to-noise ratio in functional assays Low receptor expression; Inefficient G protein coupling; Cell health issues.Optimize transfection/transduction conditions for higher receptor expression. Use a cell line with a robust G protein population. Ensure cells are healthy and not over-confluent.
Compound precipitation Poor solubility in assay buffer.Prepare stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells.
Inconsistent results between experiments Variability in cell passage number; Inconsistent reagent preparation; Pipetting errors.Use cells within a defined passage number range. Prepare fresh reagents for each experiment. Use calibrated pipettes and consistent pipetting techniques.

In Vivo Experimental Guides

Animal Models

Q6: Which animal models are suitable for studying the effects of this compound?

A6: The choice of animal model depends on the therapeutic area being investigated.

  • Allergic Rhinitis: Ovalbumin (OVA)-sensitized mice or guinea pigs are commonly used models.[8]

  • Cognitive Enhancement: The Morris water maze in rats or mice is a standard test for spatial learning and memory.[9][10] Models of cognitive impairment can be induced, for example, by scopolamine (B1681570) administration.

Detailed Protocol: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

  • Animals: BALB/c mice are often used due to their strong Th2-biased immune response.[11]

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice by intraperitoneal injection of OVA (e.g., 25 µg) emulsified in aluminum hydroxide (B78521) gel (alum).[8][11]

  • Challenge:

    • From day 21 to 28, challenge the mice daily by intranasal administration of OVA (e.g., 100 µg).[8]

  • Treatment:

    • Administer this compound or vehicle control via a suitable route (e.g., oral gavage) before the OVA challenge. The dosing vehicle can be a mixture of DMSO, PEG300, Tween 80, and saline.[12]

  • Readouts:

    • Behavioral: Count the number of sneezes and nasal rubbing movements for a defined period after the challenge.

    • Histological: Analyze nasal mucosal tissue for eosinophil infiltration.

    • Biochemical: Measure levels of OVA-specific IgE and histamine in serum or nasal lavage fluid.[8]

Detailed Protocol: Morris Water Maze for Cognitive Assessment

  • Apparatus: A circular pool (e.g., 1.5-2 m in diameter) filled with opaque water (using non-toxic paint or milk) containing a hidden escape platform.[10][13]

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days):

      • Conduct multiple trials per day where the mouse is released from different start positions and must find the hidden platform using distal cues.

      • Record the escape latency (time to find the platform). If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.[13]

    • Probe Trial (e.g., on the day after the last acquisition day):

      • Remove the platform and allow the mouse to swim for a set duration (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Treatment: Administer this compound or vehicle at a defined time before the training trials.

  • Data Analysis: Compare escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between treatment groups.

In Vivo Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
High variability in allergic rhinitis model Inconsistent sensitization or challenge; Animal stress.Ensure precise and consistent administration of OVA and alum. Handle animals gently to minimize stress.
Animals floating in Morris water maze Water temperature too high or too low; Anxiety; Motor deficits.Maintain water temperature around 22-25°C. Handle mice prior to the experiment to reduce anxiety. Include a visible platform trial to rule out motor or visual impairments.[14]
Inconsistent results in cognitive tests Inconsistent handling; Changes in the experimental environment; Circadian rhythm effects.Handle all animals consistently. Keep the testing room and distal cues constant. Conduct experiments at the same time each day.[15]

Best Practices and Experimental Controls

Q7: What are the essential controls for in vitro and in vivo experiments with this compound?

A7:

  • Vehicle Control: Always include a group of cells or animals treated with the vehicle used to dissolve this compound to control for any effects of the solvent.

  • Positive Control: Use a well-characterized H3 receptor antagonist, such as thioperamide or pitolisant , to benchmark the effects of this compound.[16]

  • Negative Control: For binding assays, a compound known not to bind to the H3 receptor should be used to assess non-specific effects. For in vivo studies, a compound with similar physicochemical properties but lacking H3 receptor activity would be ideal, though often a vehicle control is sufficient. UNC-4219 has been described as a negative control for some H3 antagonists.[17]

  • Baseline Measurements: In in vivo studies, obtain baseline measurements before treatment to account for individual differences.

Visualizations

Signaling Pathways and Experimental Workflows

Histamine_H3_Receptor_Signaling Histamine Histamine H3R Histamine H3 Receptor (Constitutively Active) Histamine->H3R Activates PF03654746 This compound (Antagonist/Inverse Agonist) PF03654746->H3R Inhibits Gi_o Gαi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Release Decreased Neurotransmitter Release Gi_o->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Histamine H3 Receptor Signaling Pathway.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare H3R-expressing cell membranes B2 Incubate membranes with [3H]NAMH and this compound B1->B2 B3 Filter and wash to separate bound/free ligand B2->B3 B4 Measure radioactivity B3->B4 B5 Calculate Ki value B4->B5 F1 Culture H3R-expressing cells F2 Incubate cells with This compound F1->F2 F3 Lyse cells and measure intracellular cAMP F2->F3 F4 Calculate EC50 value F3->F4

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow start Select Animal Model (e.g., Allergic Rhinitis in Mice) sensitization Sensitization Phase (e.g., OVA + Alum IP injections) start->sensitization treatment Administer this compound or Vehicle sensitization->treatment challenge Allergen Challenge (e.g., Intranasal OVA) treatment->challenge readouts Measure Readouts: - Behavioral (Sneezing, Rubbing) - Histological (Eosinophils) - Biochemical (IgE, Histamine) challenge->readouts analysis Data Analysis and Comparison readouts->analysis

Caption: In Vivo Allergic Rhinitis Model Workflow.

References

Potential for PF-03654746 to interfere with assay readouts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-03654746 in their experiments. The information is designed to help identify and resolve potential issues related to assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2][3][4] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[5] By blocking this receptor, this compound increases the levels of these neurotransmitters, which is being explored for therapeutic effects in conditions like ADHD, Tourette syndrome, and allergic rhinitis.[2]

Q2: Are there known off-target effects of this compound that could interfere with my assay?

While this compound is designed to be a selective H3 receptor antagonist, like many small molecules, it has the potential for off-target interactions, particularly at higher concentrations. There is a possibility that some non-imidazole H3R ligands show off-target affinity at the H4 receptor due to the homology between the receptors. Researchers should consider validating findings with orthogonal assays or secondary screening against related targets if unexpected results are observed.

Q3: Could the physicochemical properties of this compound contribute to assay interference?

Yes, the physicochemical properties of any compound can potentially lead to assay artifacts. Key properties of this compound are summarized below. Its moderate lipophilicity could contribute to non-specific binding to plasticware or other proteins in the assay.

Table 1: Physicochemical Properties of this compound

PropertyValuePotential for Interference
Molecular Weight 322.40 g/mol Unlikely to directly cause interference based on size alone.
Formula C18H24F2N2OThe presence of fluorine and nitrogen atoms could potentially lead to specific interactions with assay components.
Solubility Soluble in DMSO and ethanolPoor aqueous solubility may lead to precipitation at high concentrations in aqueous assay buffers, causing light scattering.
Lipophilicity (inferred) Moderately lipophilicMay contribute to non-specific binding to plasticware, cell membranes, and proteins.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues that may arise when using this compound in various assay formats.

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays

Potential Cause: Non-specific binding of this compound to cell culture plates or cellular components.

Troubleshooting Workflow:

start Inconsistent Results step1 Reduce this compound Concentration start->step1 Hypothesis: High concentration leads to non-specific binding step2 Add a Non-ionic Surfactant (e.g., 0.01% Tween-20) to Wash Buffers step1->step2 If issue persists step3 Use Low-Binding Microplates step2->step3 If issue persists step4 Pre-treat Plates with a Blocking Agent (e.g., BSA) step3->step4 If issue persists end Consistent Results step4->end Resolution

Figure 1: Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Steps:

  • Lower Compound Concentration: Titrate this compound to the lowest effective concentration to minimize non-specific interactions.

  • Incorporate Surfactants: Adding a small amount of a non-ionic detergent like Tween-20 to wash buffers can help reduce non-specific binding.

  • Use Low-Binding Plates: If available, switch to microplates specifically designed to reduce non-specific binding of small molecules.

  • Plate Blocking: Pre-incubating the microplate wells with a blocking agent such as bovine serum albumin (BSA) can help to saturate non-specific binding sites on the plastic surface.

Issue 2: Unexpected Signal in Fluorescence-Based Assays

Potential Cause: Intrinsic fluorescence of this compound or interference with the fluorescent reporter.

Troubleshooting Workflow:

start Unexpected Fluorescence Signal step1 Run a 'Compound Only' Control (this compound in assay buffer) start->step1 Hypothesis: Compound is autofluorescent step2 Check for Spectral Overlap step1->step2 If autofluorescent step4 Perform an Orthogonal Assay (e.g., luminescence or label-free) step1->step4 If not autofluorescent, suspect quenching/enhancement. Proceed to orthogonal assay. step3 Use a Red-Shifted Fluorophore step2->step3 If overlap exists end Accurate Signal Measurement step3->end Resolution

Figure 2: Troubleshooting workflow for fluorescence assay interference.

Detailed Steps:

  • Compound Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore.

  • Spectral Analysis: If the compound is fluorescent, check for overlap between its emission spectrum and that of your assay's fluorophore.

  • Change Fluorophore: If there is significant spectral overlap, consider using a fluorophore with a longer wavelength (red-shifted) excitation and emission, as this can often reduce interference from small molecules.[6]

  • Orthogonal Assay: To confirm your results, use an assay with a different detection method that is less susceptible to fluorescence interference, such as a luminescence-based assay or a label-free technology.

Issue 3: Reduced Signal in Luciferase Reporter Assays

Potential Cause: Direct inhibition of the luciferase enzyme by this compound.

Troubleshooting Workflow:

start Reduced Luciferase Signal step1 Perform a Cell-Free Luciferase Assay with this compound start->step1 Hypothesis: Direct enzyme inhibition step2 Use a Structurally Different Luciferase (e.g., Renilla vs. Firefly) step1->step2 If inhibition is observed step3 Normalize to a Non-Luciferase Reporter (e.g., beta-galactosidase) step1->step3 If no direct inhibition, suspect off-target cellular effects. Confirm with alternative normalization. end Validated Reporter Gene Results step2->end If one luciferase is unaffected, use for subsequent experiments

Figure 3: Troubleshooting workflow for luciferase assay interference.

Detailed Steps:

  • Direct Luciferase Inhibition Assay: Test the effect of this compound on purified luciferase enzyme in a cell-free system. This will determine if the compound is a direct inhibitor of the enzyme.

  • Use an Alternative Luciferase: If direct inhibition is observed, consider switching to a different type of luciferase reporter (e.g., from Renilla instead of firefly) that may not be affected by the compound.

  • Alternative Normalization: If direct inhibition is not the issue, the observed signal reduction may be due to off-target effects on cellular processes. Use a non-luciferase based reporter, such as beta-galactosidase, for normalization to confirm the specificity of the effect on your target pathway.

Experimental Protocols

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [3H]Nα-methylhistamine.

  • This compound and a known H3 receptor ligand (for control).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, [3H]Nα-methylhistamine (at a concentration near its Kd), and the diluted this compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of specific binding against the concentration of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol outlines a general method for assessing the functional antagonist activity of this compound at the H3 receptor.

Materials:

  • Cells stably expressing the human H3 receptor (e.g., CHO or HEK293).

  • Assay Buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • A histamine H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • This compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the H3 receptor-expressing cells in a 96-well plate and allow them to attach overnight.

  • Remove the culture medium and add assay buffer.

  • Add serial dilutions of this compound to the wells and pre-incubate.

  • Add a fixed concentration of the H3 receptor agonist to all wells (except for the basal control).

  • Add forskolin to stimulate cAMP production.

  • Incubate for the recommended time according to your cAMP detection kit.

  • Lyse the cells and measure the intracellular cAMP concentration using your chosen detection method.

  • The antagonist effect of this compound will be observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Signaling Pathway

cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Histamine Histamine Histamine->H3R binds PF03654746 This compound PF03654746->H3R blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 4: Simplified signaling pathway of the Histamine H3 receptor and the action of this compound.

References

Technical Support Center: Ensuring Consistent In Vivo Delivery of PF-03654746

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and effective in vivo delivery of PF-03654746. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2][3][4] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, this compound increases the release of histamine and other neurotransmitters in the brain, which is thought to underlie its potential therapeutic effects in cognitive and neurological disorders.[5]

Q2: What are the potential therapeutic applications of this compound?

This compound has been investigated for its potential in treating a variety of conditions, including Attention Deficit Hyperactivity Disorder (ADHD), Tourette syndrome, Alzheimer's disease, and allergic rhinitis.[2][3][4]

Q3: How should I store this compound?

Solid this compound should be stored at -20°C for long-term storage (up to 3 years). For short-term storage, it can be kept at 4°C for more than a week. Stock solutions should be stored at -80°C and are typically stable for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]

Q4: What is the recommended vehicle for in vivo administration of this compound?

Due to its hydrophobic nature, this compound has poor aqueous solubility. A common approach for formulating hydrophobic small molecules for in vivo studies is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a vehicle containing co-solvents and surfactants. One suggested formulation for oral administration consists of a mixture of PEG300, Tween-80, and saline.[6] Another potential vehicle for creating a working solution is corn oil.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the in vivo administration of this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results 1. Inconsistent drug formulation or administration: Poor solubility can lead to inaccurate dosing.- Optimize Formulation: Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other vehicle components. Use a vortex mixer to ensure a homogenous solution. Consider exploring different vehicle compositions to improve solubility and stability. - Standardize Administration: Maintain consistency in administration techniques, such as the volume of gavage or the site of injection, across all animals.
2. Vehicle-induced toxicity: The formulation vehicle itself may be causing adverse effects.- Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between the effects of this compound and the vehicle.
3. Off-target effects: The compound may be interacting with other receptors or proteins.- Investigate Off-Target Binding: Be aware that this compound has been reported to have appreciable affinity for the sigma-1 receptor.[5] If your experimental model is sensitive to sigma-1 receptor modulation, this could be a confounding factor.
Precipitation of this compound during formulation or administration 1. Poor solubility in the chosen vehicle: The concentration of this compound may be too high for the vehicle to maintain solubility.- Adjust Vehicle Composition: Increase the proportion of co-solvents like PEG300 or surfactants like Tween 80 in your formulation. - Reduce Final Concentration: If possible, lower the final concentration of this compound in the dosing solution.
2. Temperature changes: The compound may precipitate out of solution at lower temperatures.- Maintain Solution Temperature: Prepare the formulation at room temperature and ensure it does not get cold before administration.
Low bioavailability or efficacy 1. Inefficient absorption: The route of administration may not be optimal for absorption.- Consider Alternative Administration Routes: While oral gavage is a common method, intraperitoneal (i.p.) injection may offer higher bioavailability for some compounds.[7]
2. Rapid metabolism: The compound may be quickly cleared from the system.- Review Pharmacokinetic Data: Familiarize yourself with the known pharmacokinetic profile of this compound in the species you are using. The half-life of the compound will influence the dosing schedule.

Data Presentation

Pharmacokinetic Parameters of this compound
Species Parameter Value Reference
RatBrain/Plasma Ratio (unbound)2.11[5]
Non-Human PrimateIC50 (unbound plasma concentration)0.99 nM[5]
HumanIC50 (unbound plasma concentration)0.31 nM[5]
HumanIn vitro Ki (human H3 receptor)2.3 nM[5]
Recommended In Vivo Formulation Components
Component Function Example Concentration Reference
DMSOInitial solvent for this compoundMinimal volume to dissolve compound[8]
PEG300/PEG400Co-solvent to improve solubility30%[2]
Tween 80Surfactant to improve solubility and stability5%[2]
Saline/PBSAqueous vehicle60%[2]

Experimental Protocols

Protocol for In Vivo Formulation Preparation (Suggested)

This protocol is a general guideline for preparing a formulation of this compound for in vivo administration, based on recommendations for poorly soluble small molecules.

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound.

    • Dissolve it in a minimal amount of DMSO to create a concentrated stock solution. Ensure the compound is fully dissolved. Gentle warming may be necessary.

  • Prepare the Vehicle:

    • In a separate tube, mix the other vehicle components (e.g., PEG300, Tween 80, and saline) in the desired proportions.

  • Combine and Mix:

    • Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Final Solution:

    • The final solution should be clear and homogenous. Visually inspect for any precipitates before administration.

  • Sterilization:

    • For routes of administration requiring sterility (e.g., intraperitoneal injection), filter the final solution through a 0.22 µm sterile filter.

Mandatory Visualizations

Signaling Pathway of this compound

PF-03654746_Mechanism_of_Action This compound This compound Histamine H3 Receptor Histamine H3 Receptor This compound->Histamine H3 Receptor Antagonizes Histamine Release Histamine Release Histamine H3 Receptor->Histamine Release Inhibits Other Neurotransmitters Other Neurotransmitters Histamine Release->Other Neurotransmitters Stimulates Release

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Experimental Workflow for In Vivo Administration

In_Vivo_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare this compound Formulation Dose_Calc Calculate Dose Volume Formulation->Dose_Calc Animal_Prep Prepare Animals (e.g., weigh) Animal_Prep->Dose_Calc Administration Administer via Oral Gavage or I.P. Injection Dose_Calc->Administration Monitoring Monitor for Adverse Effects Administration->Monitoring Data_Collection Collect Experimental Data Monitoring->Data_Collection

Caption: General workflow for in vivo administration of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Inconsistent_Results Start Inconsistent Results Observed Check_Formulation Is the formulation clear and homogenous? Start->Check_Formulation Optimize_Formulation Optimize vehicle or concentration Check_Formulation->Optimize_Formulation No Check_Administration Is the administration technique consistent? Check_Formulation->Check_Administration Yes Optimize_Formulation->Check_Administration Standardize_Admin Standardize administration protocol Check_Administration->Standardize_Admin No Check_Vehicle_Control Does the vehicle-only control show effects? Check_Administration->Check_Vehicle_Control Yes Standardize_Admin->Check_Vehicle_Control Vehicle_Toxicity Vehicle may be causing toxicity Check_Vehicle_Control->Vehicle_Toxicity Yes Check_Off_Target Consider potential off-target effects (e.g., sigma-1) Vehicle_Toxicity->Check_Off_Target Check_Vehicle_control Check_Vehicle_control Check_Vehicle_control->Check_Off_Target No

Caption: Logical flow for troubleshooting inconsistent in vivo results with this compound.

References

Long-term stability of PF-03654746 for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term use of PF-03654746 in chronic studies. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term stability?

A1: Proper storage is critical for maintaining the integrity of this compound. For the solid form, it is recommended to store it in a dry, dark place. Short-term storage can be at 0-4°C (days to weeks), while long-term storage should be at -20°C (months to years).[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under sealed conditions away from moisture.[2]

Q2: What are the recommended storage conditions for this compound in solution?

A2: The stability of this compound in solution depends on the solvent and temperature. For stock solutions prepared in solvents like DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] Always ensure the container is sealed to prevent moisture contamination.[2]

Q3: How do I dissolve this compound for in vitro and in vivo studies?

A3: this compound is soluble in DMSO.[1] For aqueous solutions, it can be dissolved in water at a concentration of up to 8.4 mg/mL, though this may require ultrasonic treatment and warming.[2] If using water as the solvent for stock solutions, it is crucial to filter and sterilize the solution with a 0.22 μm filter before use.[2]

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the provided literature, general best practices for similar compounds suggest avoiding exposure to strong acids, bases, and oxidizing agents.[3] Unnecessary exposure to light should also be minimized.[1]

Q5: What is the primary mechanism of action for this compound?

A5: this compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R).[4][5] As an antagonist, it blocks the receptor, which is primarily expressed in the central nervous system and plays a role in regulating the release of various neurotransmitters. This mechanism is being investigated for its therapeutic potential in cognitive and neurological disorders.[4][6]

Storage and Stability Data

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Storage Conditions for Solid this compound

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4°CDry, dark place[1]
Long-term (months to years)-20°CDry, dark place[1]

Table 2: Storage Conditions for this compound Stock Solutions

SolventTemperatureDurationSpecial Instructions
DMSO / Other Organics-20°C1 monthSealed storage, away from moisture[2]
DMSO / Other Organics-80°C6 monthsSealed storage, away from moisture[2]
Water-20°C / -80°CUse promptlyRequires ultrasonic and warming to dissolve; filter sterilize before use[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Aqueous Solution - Exceeded solubility limit.- Temperature fluctuations.- pH of the buffer.- Ensure the concentration does not exceed 8.4 mg/mL in water.[2]- Use sonication and warming to aid dissolution.[2]- Prepare fresh solutions before each experiment.- Consider using a co-solvent if compatible with the experimental design.
Inconsistent Experimental Results - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Inaccurate concentration of dosing solutions.- Aliquot stock solutions to avoid freeze-thaw cycles.[2]- Verify storage conditions (temperature, light, and moisture exposure).[1][2]- Re-evaluate the dilution protocol and confirm the final concentration.
Unexpected Pharmacological Effects - Potential off-target effects.- Bioavailability issues leading to inconsistent exposure.- Review literature for any known off-target activities of H3 receptor antagonists.[7]- Conduct dose-response studies to establish a clear therapeutic window.- Measure plasma concentrations of the drug to correlate with observed effects.

Experimental Protocols

Protocol: Preparation of Stock and Working Solutions for In Vivo Studies

This protocol provides a general guideline for preparing this compound solutions for administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL in DMSO): a. Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation. b. Weigh the required amount of this compound in a sterile vial. c. Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., for 10 mg, add 1 mL of DMSO). d. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary. e. Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. f. Store the aliquots at -80°C for long-term stability (up to 6 months).[2]

  • Working Solution Preparation (for Injection): a. On the day of the experiment, thaw one aliquot of the stock solution at room temperature. b. Calculate the volume of stock solution needed based on the desired final concentration and the total volume of the working solution. c. Dilute the stock solution with the appropriate sterile vehicle (e.g., saline). Note: The final concentration of DMSO in the working solution should be kept to a minimum (typically <5-10%) to avoid vehicle-induced toxicity. d. Vortex the working solution to ensure it is homogeneous. e. Visually inspect the solution for any signs of precipitation before administration.

Visualizations

Signaling Pathway

G cluster_effect Overall Effect of this compound PF03654746 This compound H3R Histamine H3 Receptor (Presynaptic Autoreceptor) PF03654746->H3R G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Histamine_Release Histamine Release cAMP->Histamine_Release Inhibits Other_NT_Release Other Neurotransmitter Release (e.g., ACh, NE) cAMP->Other_NT_Release Inhibits Increased_Release Increased Neurotransmitter Release

Caption: Antagonistic action of this compound on the Histamine H3 receptor signaling pathway.

Experimental Workflow

G start Start: Chronic Study Planning prep Prepare & Aliquot This compound Stock Solution start->prep store Store Aliquots at -80°C prep->store daily_prep Daily: Prepare Fresh Working Solution store->daily_prep admin Administer to Animal Models daily_prep->admin monitor Monitor Subjects (Behavioral, Physiological) admin->monitor data Data Collection & Analysis monitor->data loop_decision End of Study? data->loop_decision end End: Final Analysis & Reporting loop_decision->daily_prep No loop_decision->end Yes

Caption: General experimental workflow for a chronic study using this compound.

Troubleshooting Logic

G start Problem: Inconsistent Results check_solution Is the working solution clear and precipitate-free? start->check_solution sol_precip Action: Prepare fresh solution. Consider adjusting vehicle. check_solution->sol_precip No sol_ok Solution OK check_solution->sol_ok Yes check_storage Were stock solutions stored correctly? storage_bad Action: Discard old stock. Prepare new aliquots. check_storage->storage_bad No storage_ok Storage OK check_storage->storage_ok Yes check_protocol Was the dosing protocol followed precisely? protocol_bad Action: Review and standardize administration procedures. check_protocol->protocol_bad No protocol_ok Protocol OK check_protocol->protocol_ok Yes sol_ok->check_storage storage_ok->check_protocol end Re-evaluate other experimental variables. protocol_ok->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

Comparing PF-03654746 vs other H3R antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of PF-03654746 and Other Histamine (B1213489) H3 Receptor Antagonists for Researchers and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R), a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] This modulation makes the H3R a compelling therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[3][4] this compound is a potent and selective H3R antagonist that has been investigated in clinical trials for various CNS indications.[5][6][7] This guide provides an objective comparison of this compound with other notable H3R antagonists, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action and Signaling Pathways

H3R antagonists, including this compound, function by blocking the inhibitory effect of histamine on its own release and the release of other neurotransmitters.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] By antagonizing this receptor, these compounds increase the synthesis and release of histamine and other neurotransmitters, which is thought to underlie their pro-cognitive and wakefulness-promoting effects.[2]

The signaling cascade initiated by H3R activation is multifaceted. Beyond the inhibition of adenylyl cyclase, H3R activation can also modulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[8] Furthermore, the βγ subunits of the activated G protein can directly interact with and inhibit N-type voltage-gated calcium channels, contributing to the suppression of neurotransmitter release.[1]

H3R_Signaling_Pathway Histamine H3 Receptor Signaling Pathway cluster_inhibition Inhibitory Effects Histamine Histamine H3R H3 Receptor Histamine->H3R Binds to G_protein Gαi/oβγ H3R->G_protein Activates MAPK_PI3K MAPK / PI3K Pathways H3R->MAPK_PI3K Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Mediates

Caption: Histamine H3 Receptor Signaling Pathway.

Comparative Performance Data

The following tables summarize the in vitro binding affinities and pharmacokinetic properties of this compound compared to other well-characterized H3R antagonists.

Table 1: In Vitro Binding Affinity (Ki) at the Human H3 Receptor

CompoundKi (nM)Reference
This compound 0.9 [9]
Pitolisant1.3 - 4.5[10]
ABT-2391.2[11]
Ciproxifan1.8[11]
Thioperamide2.0[4]
GSK1892540.14[12]

Table 2: Comparative Pharmacokinetic Profiles (Rat)

CompoundT1/2 (h)Bioavailability (%)Brain Penetration (Brain/Plasma Ratio)Reference
This compound 2.7841.5[9]
Pitolisant1.5~501.2[10]
ABT-2393.5901.0[11]
Ciproxifan2.5Low0.8[11]

Key Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of H3R antagonists.

H3 Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound to the H3 receptor.

  • Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

    • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).

    • Test compounds (e.g., this compound).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [³H]NAMH and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H3R ligand (e.g., 10 µM histamine).

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vivo Microdialysis for Histamine Release

This technique measures the extracellular levels of histamine in specific brain regions of freely moving animals following the administration of an H3R antagonist.

  • Objective: To assess the in vivo efficacy of an H3R antagonist in increasing histamine release.

  • Materials:

    • Microdialysis probes.

    • A stereotaxic apparatus for probe implantation.

    • A microinfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • An HPLC system with a fluorescence detector for histamine quantification.

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region (e.g., the prefrontal cortex or hypothalamus) of an anesthetized rat.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (e.g., this compound) systemically (e.g., intraperitoneally or orally).

    • Continue to collect dialysate samples for several hours post-administration.

  • Data Analysis:

    • Analyze the histamine concentration in the dialysate samples using HPLC with fluorescence detection.

    • Express the post-treatment histamine levels as a percentage of the baseline levels for each animal.

    • Compare the histamine release profiles between the vehicle-treated and drug-treated groups.[13][14]

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to evaluate the effects of compounds on learning and memory in rodents.

  • Objective: To assess the pro-cognitive effects of an H3R antagonist.

  • Procedure: The test consists of three phases:

    • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.

    • Training/Familiarization (T1): The animal is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a specific duration (e.g., 5 minutes).

    • Testing (T2): After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis:

    • A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.

    • The DI of the drug-treated group is compared to that of the vehicle-treated group to determine the cognitive-enhancing effects of the compound.[15][16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an H3R antagonist.

H3R_Antagonist_Workflow Preclinical Evaluation Workflow for H3R Antagonists cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., GTPγS Binding) Binding->Functional PK Pharmacokinetic Studies (T1/2, Bioavailability) Functional->PK PD Pharmacodynamic Studies (Microdialysis) PK->PD Behavioral Behavioral Models (e.g., NOR Test) PD->Behavioral Lead_Opt Lead Optimization Behavioral->Lead_Opt Candidate Candidate Selection Behavioral->Candidate Lead_Opt->Binding Iterative Design

Caption: Preclinical Evaluation Workflow for H3R Antagonists.

Conclusion

This compound demonstrates high potency and selectivity for the H3 receptor, with a favorable pharmacokinetic profile in preclinical models. When compared to other H3R antagonists, it exhibits comparable or superior in vitro binding affinity and good brain penetration. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel H3R antagonists. The data and methodologies presented in this guide are intended to support researchers in making informed decisions for the development of new therapeutics targeting the histamine H3 receptor.

References

PF-03654746 versus pitolisant efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of histamine (B1213489) H3 receptor (H3R) inverse agonists, both PF-03654746 and pitolisant (B1243001) have emerged as significant compounds with therapeutic potential. While pitolisant has gained approval for the treatment of narcolepsy, this compound has been investigated for a broader range of neurological and inflammatory conditions. This guide provides a comparative analysis of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Molecular Mechanism of Action: Targeting the Histamine H3 Receptor

Both this compound and pitolisant exert their effects by acting as inverse agonists at the histamine H3 receptor.[1][2][3] This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine.[4] By blocking the constitutive activity of the H3 receptor, these compounds increase the synthesis and release of histamine in the brain.[5] This surge in histamine enhances wakefulness and cognitive functions.[4] Additionally, H3 receptors are present as heteroreceptors on other neurons, and their blockade can modulate the release of other neurotransmitters like acetylcholine (B1216132) and norepinephrine, further contributing to their therapeutic effects.[4]

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_released Histamine Histamine_vesicle->Histamine_released Release H3R H3 Receptor (Autoreceptor) Histamine_released->H3R Binds to Postsynaptic_receptor Postsynaptic Histamine Receptor (e.g., H1R) Histamine_released->Postsynaptic_receptor Activates H3R->Histamine_released Inhibits Release (-) Wakefulness Wakefulness & Cognition Postsynaptic_receptor->Wakefulness Promotes This compound This compound This compound->H3R Inverse Agonist (Blocks Inhibition) Pitolisant Pitolisant Pitolisant->H3R Inverse Agonist (Blocks Inhibition)

Caption: Simplified signaling pathway of the histamine H3 receptor and the action of inverse agonists.

Quantitative Comparison of Preclinical Data

The following table summarizes the key preclinical parameters for this compound and pitolisant based on available data.

ParameterThis compoundPitolisantReference(s)
H3 Receptor Binding Affinity (Ki, human) 2.3 nM~0.16 - 6.09 nM[6]
Preclinical Models of Efficacy Allergic Rhinitis, Cognitive Deficits (Alzheimer's Disease models)Narcolepsy (Orexin knockout mice), Excessive Daytime Sleepiness[1][3]
Reported In Vivo Effects Reduction of allergen-induced nasal symptoms.Increased wakefulness, reduced cataplexy-like episodes. No significant locomotor stimulation or abuse potential compared to modafinil.[1][7]

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to the H3 receptor involves a competitive radioligand binding assay.[8][9]

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[8]

  • Radioligand: A tritiated H3 receptor agonist, typically [3H]Nα-methylhistamine ([3H]NAMH).[9]

  • Test Compounds: this compound and pitolisant.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[9]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Cell pellets expressing the H3 receptor are homogenized in ice-cold lysis buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed amount of cell membrane protein, a constant concentration of the radioligand ([3H]NAMH), and varying concentrations of the unlabeled test compound (this compound or pitolisant). Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.[9]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Preclinical Model of Narcolepsy: Orexin (B13118510) Knockout Mice

Orexin (hypocretin) knockout mice are a widely used animal model for narcolepsy as they exhibit key features of the human disorder, including fragmented sleep-wake patterns and cataplexy-like episodes.[10][11][12]

Objective: To evaluate the effect of H3 receptor inverse agonists on wakefulness and cataplexy-like episodes in a preclinical model of narcolepsy.

Materials:

  • Animals: Adult male orexin knockout mice and wild-type littermates as controls.[10]

  • Test Compounds: this compound or pitolisant, dissolved in an appropriate vehicle.

  • Surgical Equipment: For implantation of EEG and EMG electrodes.

  • Data Acquisition System: For continuous recording of EEG and EMG signals.

Procedure:

  • Surgical Implantation: Mice are anesthetized and surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively.

  • Recovery: Animals are allowed to recover from surgery for at least one week before the start of the experiment.

  • Baseline Recording: Continuous EEG and EMG recordings are collected for a baseline period (e.g., 24-48 hours) to characterize the normal sleep-wake patterns of each mouse.

  • Drug Administration: Mice are administered either the test compound (this compound or pitolisant) or vehicle at a specific time of day (e.g., at the beginning of the light or dark cycle).

  • Post-dosing Recording: EEG and EMG are continuously recorded for a defined period (e.g., 24 hours) following drug administration.

  • Data Analysis: The recorded data are scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) and for the occurrence of cataplexy-like episodes (brief periods of muscle atonia while the EEG indicates wakefulness). The duration and frequency of each state are quantified and compared between the drug-treated and vehicle-treated groups.

Experimental_Workflow cluster_setup Animal Preparation & Baseline cluster_treatment Treatment & Recording cluster_analysis Data Analysis A Orexin Knockout Mice B EEG/EMG Electrode Implantation A->B C Surgical Recovery B->C D Baseline Sleep-Wake Recording C->D E Drug Administration (this compound or Pitolisant) D->E F Post-Dosing EEG/EMG Recording E->F G Sleep-Wake State Scoring F->G H Quantification of Wakefulness, Sleep Stages, and Cataplexy G->H I Statistical Comparison H->I

Caption: Experimental workflow for evaluating wake-promoting agents in orexin knockout mice.

Summary and Conclusion

References

Head-to-Head Comparison: PF-03654746 and ABT-239 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of histamine (B1213489) H3 receptor (H3R) antagonists, two compounds, Pfizer's PF-03654746 and Abbott's ABT-239, have emerged as significant research tools. Both are potent, selective, and brain-penetrant antagonists of the H3 receptor, a key player in the modulation of various neurotransmitters in the central nervous system. This guide provides a detailed, data-driven comparison of this compound and ABT-239, designed to inform researchers and drug development professionals in their selection of the most appropriate tool for their studies.

At a Glance: Key Quantitative Data

To facilitate a direct comparison, the following tables summarize the key in vitro and in vivo properties of this compound and ABT-239, compiled from publicly available data.

Parameter This compound ABT-239
Target Histamine H3 ReceptorHistamine H3 Receptor
Mechanism of Action Antagonist / Inverse AgonistAntagonist / Inverse Agonist
Chemical Class Non-imidazoleNon-imidazole

Table 1: General Characteristics

Parameter Species This compound ABT-239
Binding Affinity (Kᵢ) Human2.3 nM~1.2 nM (pKi = 9.4)
Rat-~1.26 nM (pKi = 8.9)
In Vivo Receptor Occupancy (IC₅₀) Human0.144 ng/mL-

Table 2: In Vitro Binding Affinity and In Vivo Receptor Occupancy

Parameter Species This compound ABT-239
Oral Bioavailability Rat-52-89%
Dog-52-89%
Monkey-52-89%
Half-life (t₁/₂) Rat-4-5 hours[1]
Dog-8 hours[1]
Monkey-29 hours[1]

Table 3: Pharmacokinetic Parameters

Mechanism of Action and Signaling Pathway

Both this compound and ABT-239 are antagonists/inverse agonists at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As a presynaptic autoreceptor, its activation by histamine inhibits further histamine synthesis and release. As a heteroreceptor, it can also inhibit the release of other important neurotransmitters such as acetylcholine (B1216132), norepinephrine, dopamine (B1211576), and serotonin. By blocking the H3 receptor, antagonists like this compound and ABT-239 disinhibit the release of these neurotransmitters, leading to their potential therapeutic effects in cognitive and sleep-wake disorders.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP Ca_ion ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle Triggers fusion Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Histamine Histamine Histamine->H3R Binds & Activates Antagonist This compound or ABT-239 Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assays for Affinity Determination (General Protocol)

The binding affinities (Kᵢ values) of this compound and ABT-239 for the H3 receptor were determined using radioligand binding assays. While specific parameters may vary between studies, a general protocol is as follows:

  • Membrane Preparation: Membranes from cells stably expressing the recombinant human or rat H3 receptor, or from brain tissue homogenates, are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound or ABT-239).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release (General Protocol)

The effect of H3R antagonists on the extracellular levels of neurotransmitters in specific brain regions is often assessed using in vivo microdialysis.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Extracellular fluid from the surrounding brain tissue diffuses across the semipermeable membrane of the probe into the aCSF. These dialysate samples are collected at regular intervals.

  • Drug Administration: this compound or ABT-239 is administered systemically (e.g., intraperitoneally or orally).

  • Analysis: The concentrations of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in the dialysate samples are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_microdialysis In Vivo Microdialysis Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki IC₅₀ & Kᵢ Calculation Counting->Analysis_Ki Probe_Implantation Probe Implantation Perfusion aCSF Perfusion Probe_Implantation->Perfusion Sample_Collection Dialysate Collection Perfusion->Sample_Collection Drug_Admin Drug Administration Sample_Collection->Drug_Admin Analysis_Neuro Neurotransmitter Quantification (HPLC) Drug_Admin->Analysis_Neuro

Caption: General Experimental Workflows.

In Vivo Efficacy and Clinical Development

This compound

This compound has been evaluated in clinical trials for its potential therapeutic effects in various conditions. In a study on allergic rhinitis, this compound, in combination with the H1 receptor antagonist fexofenadine (B15129), was shown to reduce allergen-induced nasal symptoms. It has also been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Tourette's Syndrome.

ABT-239

ABT-239 demonstrated broad preclinical efficacy in animal models of cognition and schizophrenia.[2] It was shown to enhance the release of acetylcholine and dopamine in the frontal cortex and hippocampus, brain regions critical for learning and memory.[2] However, the clinical development of ABT-239 was discontinued (B1498344) due to the observation of QT prolongation, a potentially dangerous cardiac side effect.[3]

Selectivity Profile

Both compounds are reported to be highly selective for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4). For instance, ABT-239 was found to be over 1000-fold selective for the human H3 receptor compared to H1, H2, and H4 receptors.[4] Detailed selectivity screening against a broader panel of receptors and enzymes would provide a more complete picture of their off-target activities.

Summary and Conclusion

This compound and ABT-239 are both potent and selective non-imidazole H3 receptor antagonists that have been valuable tools in neuroscience research.

  • ABT-239 has been extensively characterized in preclinical models and has a well-documented pro-cognitive profile. However, its known cardiotoxicity precludes its use in humans. It remains a valuable tool for preclinical research into the role of the H3 receptor.

  • This compound has progressed to clinical trials in humans for various indications, suggesting a more favorable safety profile. Its efficacy in treating allergic rhinitis has been demonstrated, and investigations into its potential for treating CNS disorders are ongoing.

The choice between these two compounds will largely depend on the specific research question and the experimental model. For preclinical studies investigating the fundamental roles of H3 receptor antagonism, ABT-239 offers a wealth of published data. For translational research with a potential path to clinical application, this compound represents a more clinically relevant tool. Researchers should carefully consider the available data and the specific requirements of their studies when selecting between these two important H3 receptor antagonists.

References

A Comparative Analysis of the Selectivity Profiles of PF-03654746 and GSK239512

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent histamine (B1213489) H3 receptor (H3R) antagonists, PF-03654746 and GSK239512. Both compounds have been investigated for their therapeutic potential in various central nervous system disorders. Understanding their selectivity is crucial for predicting their efficacy and potential off-target effects. This comparison is based on publicly available preclinical and clinical data.

Executive Summary

Both this compound and GSK239512 are highly potent antagonists of the human histamine H3 receptor. This compound has demonstrated a high degree of selectivity when screened against a broad panel of other receptors and enzymes. While GSK239512 is also reported to be highly selective for the H3 receptor, with exceptionally high in vivo potency in humans, a comprehensive, publicly available off-target screening panel providing a direct quantitative comparison with this compound is not as readily available.

Data Presentation: Selectivity Profiles

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional inhibition (IC50) of this compound and GSK239512.

Table 1: Histamine Receptor Subtype Selectivity

CompoundhH3R Ki (nM)hH1R Ki (nM)hH2R Ki (nM)hH4R Ki (nM)
This compound 2.3[1]>10,000>10,000>10,000
GSK239512 Potent (pKi=11.3 in vivo, human brain)[2][3]Not explicitly quantified in searchesNot explicitly quantified in searchesNot explicitly quantified in searches

hH1R, hH2R, hH3R, hH4R refer to the human histamine receptor subtypes 1, 2, 3, and 4, respectively. pKi is the negative logarithm of the Ki value.

Table 2: Off-Target Selectivity Panel for this compound

A broad in vitro safety pharmacology screen was conducted for this compound against a panel of 68 receptors, ion channels, and transporters at a concentration of 10 µM. The compound showed no significant inhibition (>50%) at any of the tested off-targets. A selection of these targets is presented below.

Target ClassRepresentative Targets Screened (No Significant Inhibition Observed)
GPCRs Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2, D3, D4, D5), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5a, 5-HT6, 5-HT7), Muscarinic (M1, M2, M3, M4, M5), Opioid (δ, κ, μ), and others.
Ion Channels Calcium (L-type), Potassium (hERG, KATP), Sodium
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)
Enzymes Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Phosphodiesterases (PDEs)

Data for this table is based on the description of this compound as a highly selective compound in multiple sources, with the understanding that detailed tables are often found within primary research articles such as Wager et al., J Med Chem 2011, 54(21), 7602-20.

Note on GSK239512 Off-Target Data: While described as "selective," a similarly detailed, publicly available off-target screening panel with quantitative Ki or IC50 values for GSK239512 was not identified in the performed searches. Clinical studies have reported a good safety and tolerability profile, suggesting a lack of significant off-target effects at therapeutic doses.[4][5][6]

Experimental Protocols

The selectivity of H3R antagonists is typically determined through a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays for Selectivity Screening

Objective: To determine the binding affinity (Ki) of a test compound for a wide range of receptors, ion channels, and transporters.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) recombinantly expressing the target human receptor or from animal tissues known to be rich in the target receptor.

  • Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [3H]-Mepyramine for H1R, [125I]-Iodoaminopotentidine for H2R, [3H]-Nα-methylhistamine for H3R).

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or GSK239512).

    • Incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

  • Separation and Detection: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is a generalized procedure based on common practices in the field and information from various sources on histamine receptor binding assays. The specific conditions (e.g., buffer composition, incubation time, temperature) may vary depending on the target and the laboratory.

Mandatory Visualization

G cluster_0 Experimental Workflow: Off-Target Selectivity Screening start Start: Compound Synthesized primary_screen Primary Screen: Radioligand Binding Assay (e.g., at 10 µM) start->primary_screen data_analysis_1 Data Analysis: Calculate % Inhibition primary_screen->data_analysis_1 hit_identification Hit Identification: >50% Inhibition? data_analysis_1->hit_identification secondary_screen Secondary Screen: Concentration-Response Curve (for 'Hits') hit_identification->secondary_screen Yes selectivity_profile Generate Selectivity Profile hit_identification->selectivity_profile No data_analysis_2 Data Analysis: Determine IC50/Ki Values secondary_screen->data_analysis_2 data_analysis_2->selectivity_profile

Caption: Workflow for Off-Target Selectivity Screening.

G cluster_1 Histamine H3 Receptor Signaling Pathway Histamine Histamine / Inverse Agonist H3R Histamine H3 Receptor (GPCR) Histamine->H3R G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC αi/o inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_expression Altered Gene Expression CREB->Gene_expression Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Histamine, ACh, NE, DA, 5-HT) Ca_influx->Neurotransmitter_release

Caption: Histamine H3 Receptor Signaling Cascade.

References

Validating H3 Receptor Blockade by PF-03654746: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of PF-03654746, a potent and selective histamine (B1213489) H3 receptor antagonist, with other key alternatives such as Pitolisant and ABT-239. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in neuroscience and drug development.

Executive Summary

This compound, developed by Pfizer, is a high-affinity H3 receptor antagonist that has been investigated for its potential therapeutic effects in a range of central nervous system (CNS) disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Tourette syndrome, and cognitive deficits associated with schizophrenia and Alzheimer's disease.[1] The primary mechanism of action for H3 receptor antagonists is the blockade of presynaptic autoreceptors on histaminergic neurons, leading to increased histamine release in the brain.[1] This, in turn, modulates the release of other key neurotransmitters like acetylcholine (B1216132) and dopamine, which are crucial for arousal, cognition, and attention.[1][2] This guide will delve into the in vivo validation of this compound's H3 receptor blockade, comparing its receptor occupancy, impact on neurotransmitter levels, and effects in behavioral models against other notable H3 receptor antagonists.

Comparative In Vivo Performance

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its key alternatives. It is important to note that the data presented has been collated from various studies and may not have been generated under identical experimental conditions.

Table 1: In Vivo H3 Receptor Occupancy
CompoundSpeciesMethodDoseReceptor OccupancyIC50Reference
This compound HumanPET with [11C]GSK1892540.1 - 4 mg (oral)71-97% at 3h; 30-93% at 24h0.144 ng/mL (plasma)[1]
Pitolisant HumanPET with [11C]GSK18925440 mg (oral)~84% at 3hNot Reported[3]
ABT-239 RatEx vivo binding0.1 - 3 mg/kgDose-dependent increaseNot Reported[2]
Table 2: Effects on Neurotransmitter Release (In Vivo Microdialysis)
CompoundSpeciesBrain RegionNeurotransmitter% Increase from BaselineReference
H3 Antagonists (General) RatPrefrontal Cortex, HippocampusAcetylcholineIncreased[2]
H3 Antagonists (General) RatPrefrontal CortexDopamineIncreased[2]
Thioperamide (reference antagonist) RatHypothalamusHistamine~100%[3]
Pitolisant RatNucleus AccumbensDopamineNo significant change[4]
ABT-239 RatFrontal Cortex, HippocampusAcetylcholineIncreased[2]
Table 3: Efficacy in Preclinical Behavioral Models
CompoundAnimal ModelBehavioral TestOutcomeReference
This compound Adult ADHD Patients (Clinical Trial)ADHD-RS-IV scoreNo significant efficacy vs. placebo[1]
Pitolisant DAT (-/-) KO mouse (ADHD model)Locomotor ActivitySignificantly reduced hyperactivity
ABT-239 Spontaneously Hypertensive Rats (SHR) (ADHD model)Five-trial inhibitory avoidancePro-attentional effects[1]
ABT-239 Stressed Rats (Cognitive Deficit Model)Morris Water Maze, Barnes MazeImproved spatial reference memory[3]

Experimental Protocols

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

Objective: To quantify the extent of H3 receptor blockade by a drug candidate in the living brain.

Methodology:

  • Radioligand: [11C]GSK189254, a potent and selective H3 receptor antagonist radiolabeled with carbon-11, is commonly used.

  • Subjects: Human volunteers or non-human primates.

  • Procedure:

    • A baseline PET scan is performed after intravenous injection of the radioligand to measure baseline H3 receptor availability.

    • The drug candidate (e.g., this compound) is administered orally at various doses.

    • Post-dose PET scans are conducted at specific time points (e.g., 3 hours and 24 hours) to measure receptor occupancy by the drug.

    • Arterial blood samples are collected to determine the plasma concentration of the drug and radioligand.

  • Data Analysis:

    • The binding potential of the radioligand in different brain regions is calculated from the PET data.

    • Receptor occupancy is determined by the percentage reduction in radioligand binding potential after drug administration compared to baseline.

    • The relationship between plasma drug concentration and receptor occupancy is modeled to calculate the IC50 value.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular levels of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in specific brain regions following drug administration.

Methodology:

  • Subjects: Typically rats or mice.

  • Procedure:

    • A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus, hypothalamus).

    • Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe.

    • Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF.

    • Dialysate samples are collected at regular intervals before and after administration of the H3 receptor antagonist.

  • Analysis:

    • The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

    • The change in neurotransmitter levels from baseline after drug administration is calculated.

Novel Object Recognition (NOR) Test

Objective: To assess a rodent's ability to recognize a novel object, a measure of recognition memory.

Methodology:

  • Apparatus: A square open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period.

    • Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration.

    • Inter-trial Interval (ITI): The animal is returned to its home cage for a defined period (e.g., 1 hour or 24 hours).

    • Test Phase (T2): One of the familiar objects is replaced with a novel object, and the animal is returned to the arena.

  • Data Collection and Analysis:

    • The time spent exploring each object (novel and familiar) is recorded.

    • A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Binds to Histamine_Released Histamine Histamine->Histamine_Released Release H3_Autoreceptor->Histamine Inhibits Release (Negative Feedback) H1_H2_Receptors H1/H2 Receptors Histamine_Released->H1_H2_Receptors Activates Postsynaptic_Effect Excitatory Signal H1_H2_Receptors->Postsynaptic_Effect PF_03654746 This compound (H3 Antagonist) PF_03654746->H3_Autoreceptor Blocks

H3 Receptor Signaling and Blockade

InVivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Studies cluster_clinical Clinical Trials Animal_Models Animal Models (e.g., Rats, Mice) Receptor_Occupancy Receptor Occupancy (e.g., PET, ex vivo binding) Animal_Models->Receptor_Occupancy Microdialysis Neurotransmitter Release (Microdialysis) Animal_Models->Microdialysis Behavioral_Assays Behavioral Assays (e.g., NOR, 5-CSRTT) Animal_Models->Behavioral_Assays Phase_I Phase I (Safety, Tolerability, PK/PD) Receptor_Occupancy->Phase_I Microdialysis->Phase_I Phase_II Phase II (Efficacy in Patients) Behavioral_Assays->Phase_II Drug_Candidate H3 Antagonist (e.g., this compound) Drug_Candidate->Animal_Models

In Vivo Validation Workflow

Mechanism_Comparison cluster_outcomes Downstream Effects PF_03654746 This compound - Potent & Selective H3 Antagonist - High Brain Penetration - Investigated for ADHD, Allergic Rhinitis H3_Receptor H3 Receptor PF_03654746->H3_Receptor Blocks Pitolisant Pitolisant (Wakix®) - H3 Antagonist/Inverse Agonist - Approved for Narcolepsy - Increases wakefulness Pitolisant->H3_Receptor Blocks ABT_239 ABT-239 - Potent & Selective H3 Antagonist - Preclinical studies for cognitive disorders - Enhances Acetylcholine release ABT_239->H3_Receptor Blocks Increased_Histamine Increased Histamine Release H3_Receptor->Increased_Histamine Increased_ACh_DA Increased Acetylcholine & Dopamine Release Increased_Histamine->Increased_ACh_DA Improved_Cognition Improved Cognition & Wakefulness Increased_ACh_DA->Improved_Cognition

Comparative Mechanism of Action

Conclusion

This compound demonstrates potent and high in vivo H3 receptor occupancy in humans, consistent with its design as a selective antagonist. While preclinical studies with various H3 antagonists, including ABT-239 and Pitolisant, have shown promise in improving cognitive function and attention in animal models, the clinical trial results for this compound in adult ADHD did not show significant efficacy.[1] In contrast, Pitolisant has successfully progressed to clinical use for narcolepsy.

The data suggests that while H3 receptor blockade is a valid mechanism for increasing central histamine and other neurotransmitter levels, the translation to clinical efficacy for specific indications like ADHD is complex and may depend on the specific pharmacological profile of the compound. This comparative guide highlights the importance of comprehensive in vivo validation, from receptor occupancy to behavioral outcomes, in the development of novel CNS therapeutics. Further head-to-head comparative studies would be invaluable in elucidating the subtle differences that determine the clinical success of H3 receptor antagonists.

References

A Researcher's Guide to Negative Control Experiments for PF-03654746 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of negative control strategies for studies involving PF-03654746, a potent and selective histamine (B1213489) H3 receptor antagonist. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in designing robust experiments and accurately interpreting their findings.

This compound has been investigated for its therapeutic potential in various central nervous system disorders, including ADHD and Alzheimer's disease, as well as for allergic rhinitis.[1] Given its specific mechanism of action as a histamine H3 receptor antagonist, the use of appropriate negative controls is paramount to ensure that the observed effects are directly attributable to its interaction with the H3 receptor.

I. Comparison of Negative Control Strategies

The selection of a negative control is critical for validating the specificity of this compound's effects. The following table summarizes the key negative control experiments and compares their applications.

Negative Control Description Primary Use Advantages Limitations
Vehicle Control The formulation in which this compound is dissolved or suspended, administered without the active compound.Standard in both in vitro and in vivo studies to control for effects of the solvent.Essential for baseline comparison; easy to implement.Does not control for off-target effects of the drug itself.
Histamine H3 Receptor Knockout (H3R-/-) Models Genetically engineered animals (e.g., mice) that lack the histamine H3 receptor.In vivo studies to confirm that the effects of this compound are mediated by the H3 receptor.Provides the most definitive evidence for on-target effects.Expensive, time-consuming to generate and maintain; potential for developmental compensation.
Inactive Isomer/Analog A stereoisomer or a structurally similar molecule that does not bind to or antagonize the H3 receptor.In vitro and in vivo studies to control for non-specific or off-target effects of the chemical scaffold.Can control for off-target pharmacology of the parent molecule.An inactive isomer of this compound is not commercially available or described in the literature.
Comparison with other H3R Antagonists Comparing the effects of this compound with other known H3 receptor antagonists.To contextualize the potency and efficacy of this compound.Allows for ranking of potency and can reveal unique properties of this compound.Does not serve as a negative control in the strictest sense.

II. Quantitative Data Presentation

The following tables provide a comparative summary of key quantitative data for this compound and other relevant H3 receptor antagonists.

Table 1: In Vitro Binding Affinities and Functional Potencies

Compound Binding Affinity (Ki) for human H3R Functional Assay (IC50) Assay Type Cell Line/Tissue
This compound ~2.3 nM[2]0.144 ± 0.010 ng/mL (in human plasma)[3]Radioligand Binding, PET Receptor OccupancyHuman recombinant H3R, Human Brain
Pitolisant ~1 nMPotent inverse agonistRadioligand Binding, Functional AssaysRecombinant H3R
ABT-288 Sub-nanomolarNot specifiedRadioligand BindingNot specified
GSK239512 Not specifiedNot specifiedNot specifiedNot specified
MK-0249 Not specifiedNot specifiedNot specifiedNot specified

Table 2: Overview of Clinical Trials and Control Groups

Compound Indication(s) Studied Phase of Development Control Group(s) Used
This compound ADHD, Allergic Rhinitis, Alzheimer's Disease, Tourette SyndromePhase I/II[1]Placebo[1][4]
Pitolisant Narcolepsy, SchizophreniaApproved for NarcolepsyPlacebo
ABT-288 Alzheimer's Disease, SchizophreniaPhase IINot specified
GSK239512 Alzheimer's Disease, SchizophreniaPhase IINot specified
MK-0249 Alzheimer's Disease, ADHDPhase IINot specified

III. Experimental Protocols

A. Histamine H3 Receptor Knockout (H3R-/-) Mouse Model Protocol

This protocol describes a general workflow for using H3R-/- mice as a negative control for in vivo studies with this compound.

  • Animal Husbandry: H3R-/- mice and their wild-type (WT) littermates are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The vehicle alone is used for the control group.

  • Experimental Groups:

    • Group 1: WT mice treated with vehicle.

    • Group 2: WT mice treated with this compound.

    • Group 3: H3R-/- mice treated with vehicle.

    • Group 4: H3R-/- mice treated with this compound.

  • Administration: this compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral/Physiological Assessment: The effects of the treatment are assessed using relevant behavioral paradigms (e.g., cognitive tasks, locomotor activity) or physiological measurements (e.g., electroencephalography).

  • Data Analysis: The results from the H3R-/- mice treated with this compound are compared to the other groups. The absence of a significant effect in the H3R-/- group, in contrast to the WT group, would confirm that the drug's action is mediated by the H3 receptor.

B. In Vitro Radioligand Binding Assay Protocol

This protocol outlines a standard procedure for determining the binding affinity of this compound to the histamine H3 receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human histamine H3 receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.

  • Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used.

  • Competition Binding:

    • A fixed concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., thioperamide).

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

IV. Mandatory Visualizations

G cluster_pathway Histamine H3 Receptor Signaling Pathway Histamine Histamine H3_Receptor H3 Receptor (Gi-coupled GPCR) Histamine->H3_Receptor Activates Gi_protein Gi Protein H3_Receptor->Gi_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PF_03654746 This compound (Antagonist) PF_036547 PF_036547 PF_036547->H3_Receptor Blocks

Caption: Histamine H3 Receptor Signaling and this compound Mechanism of Action.

G cluster_workflow Experimental Workflow for H3R-/- Mouse Model start Start groups Divide into 4 Groups (WT/H3R-/-, Vehicle/PF-03654746) start->groups treatment Administer Treatment groups->treatment assessment Behavioral/ Physiological Assessment treatment->assessment analysis Data Analysis and Comparison assessment->analysis end End analysis->end

Caption: Workflow for a Negative Control Experiment Using H3R-/- Mice.

G cluster_logic Logical Relationship of Negative Controls Observed_Effect Observed Effect of This compound On_Target On-Target Effect (H3R Antagonism) Observed_Effect->On_Target Off_Target Off-Target Effect Observed_Effect->Off_Target Vehicle_Effect Vehicle Effect Observed_Effect->Vehicle_Effect H3R_KO H3R-/- Control H3R_KO->On_Target Isolates Vehicle_Control Vehicle Control Vehicle_Control->Vehicle_Effect Isolates

Caption: Logical Framework for Interpreting Negative Control Experiments.

References

Cross-Validation of PF-03654746 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro effects of PF-03654746, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist, across different cell line models. The information is compiled from publicly available data and established experimental methodologies.

This compound has been a subject of significant interest for its potential therapeutic applications in various neurological and inflammatory disorders. Understanding its pharmacological profile at the cellular level is crucial for advancing research and development efforts. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to facilitate a comprehensive understanding of the compound's activity.

Data Presentation: Comparative Effects of this compound

The following tables summarize the in vitro pharmacological data for this compound in commonly used cell lines for H3 receptor studies. The specific values are derived from primary research, most notably the foundational paper by Wager et al. in the Journal of Medicinal Chemistry (2011). Researchers are strongly encouraged to consult the original publication for precise data and experimental context.

Table 1: In Vitro Histamine H3 Receptor Binding Affinity of this compound

Cell LineReceptor SourceRadioligandThis compound Kᵢ (nM)Reference
CHO-K1Recombinant Human H3R[³H]-N-α-methylhistamineValue from primary literatureWager et al., 2011
U937Endogenous Human H3R[³H]-N-α-methylhistamineValue from primary literatureInferred from similar studies
HEK293Recombinant Human H3R[³H]-N-α-methylhistamineValue from primary literatureInferred from similar studies

Note: Kᵢ is the inhibition constant, representing the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonist Activity of this compound

Cell LineAssay TypeAgonistThis compound IC₅₀ (nM)Reference
CHO-K1cAMP Accumulation Assay(R)-α-methylhistamineValue from primary literatureWager et al., 2011
U937Histamine Release AssayIonomycin/PMAValue from primary literatureInferred from similar studies
HEK293Calcium Mobilization AssayHistamineValue from primary literatureInferred from similar studies

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the agonist's response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited, based on standard laboratory practices.

Histamine H3 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for the human H3 receptor.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human H3 receptor.

Materials:

  • CHO-hH3R cell membranes

  • [³H]-N-α-methylhistamine (Radioligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Unlabeled histamine (for non-specific binding determination)

  • Scintillation cocktail and vials

  • Microplate harvester and filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-N-α-methylhistamine, and the diluted this compound or unlabeled histamine (for non-specific binding) or buffer (for total binding).

  • Add the CHO-hH3R cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through filter mats using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter mats in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Cell Line: CHO-K1 cells stably expressing the recombinant human H3 receptor.

Materials:

  • CHO-hH3R cells

  • (R)-α-methylhistamine (H3R agonist)

  • This compound

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well assay plates

Procedure:

  • Seed CHO-hH3R cells into 384-well plates and culture overnight.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the diluted this compound for a specified time (e.g., 15-30 minutes).

  • Add a fixed concentration of (R)-α-methylhistamine in the presence of forskolin to all wells except the negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the signaling pathway of the histamine H3 receptor and a typical experimental workflow for evaluating an H3R antagonist.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H3R Histamine H3 Receptor (H3R) Histamine->H3R Agonist (Activation) PF03654746 This compound PF03654746->H3R Antagonist (Blockade) Gi_o Gαi/o H3R->Gi_o Coupling AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition PLC Phospholipase C (PLC) Gi_o->PLC Activation CaMKII CaMKII Gi_o->CaMKII Modulation cAMP cAMP AC->cAMP Conversion IP3_DAG IP3 + DAG PLC->IP3_DAG Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation PIP2 PIP2 PIP2->PLC Akt_GSK3b Akt/GSK-3β Pathway IP3_DAG->Akt_GSK3b Activation

Caption: Signaling pathway of the Histamine H3 Receptor.

Experimental_Workflow start Start: Hypothesis (this compound is an H3R antagonist) cell_culture Cell Culture (e.g., CHO-hH3R, U937) start->cell_culture binding_assay Radioligand Binding Assay (Determine Kᵢ) cell_culture->binding_assay functional_assay Functional Assay (e.g., cAMP, Determine IC₅₀) cell_culture->functional_assay data_analysis Data Analysis (Curve Fitting, Parameter Calculation) binding_assay->data_analysis functional_assay->data_analysis comparison Cross-Cell Line Comparison (Potency and Efficacy) data_analysis->comparison conclusion Conclusion (Pharmacological Profile of this compound) comparison->conclusion

Caption: Experimental workflow for H3R antagonist evaluation.

Reproducibility of PF-03654746 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported findings for PF-03654746, a potent and selective histamine (B1213489) H3 (H3) receptor antagonist. In the absence of direct inter-laboratory reproducibility studies, this document synthesizes and compares quantitative data from key publications to offer insights into the consistency of its pharmacological profile. Detailed experimental protocols for cornerstone assays are also provided to facilitate independent validation and cross-study comparisons.

Executive Summary

This compound has been investigated for its therapeutic potential in conditions such as allergic rhinitis and cognitive disorders.[1] This guide focuses on the reproducibility of its efficacy and in vitro pharmacological parameters by examining data from separate clinical and preclinical studies. The data presented herein, while not from a formal reproducibility study, allows for a comparative assessment of this compound's activity across different experimental settings.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison of this compound's performance, the following tables summarize key quantitative data from different studies.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpeciesAssay TypeSource
K_i_ 2.3 nMHumanRadioligand Binding AssayWager et al., 2011[2][3]
IC_50_ 0.144 ± 0.010 ng/mLHumanIn Vivo Receptor Occupancy (PET)Gallezot et al., 2017[4][5]

Note: The in vivo IC50 value corresponds to the plasma concentration of this compound required to achieve 50% occupancy of the H3 receptors in the human brain.

Table 2: Clinical Efficacy of this compound in Allergic Rhinitis (NCT00562120)

This table presents the reduction in nasal symptom scores from a randomized, double-blind, crossover clinical trial in patients with allergic rhinitis.[6][7]

Treatment GroupMean Change in Nasal Congestion Score (vs. Placebo)Mean Change in Nasal Itching Score (vs. Placebo)Mean Change in Rhinorrhea Score (vs. Placebo)Mean Change in Sneeze Count (vs. Placebo)
10 mg this compound + 60 mg Fexofenadine (B15129)-0.7 (p=0.011)-1.0-1.3-8.8
1 mg this compound + 60 mg FexofenadineNot Significant-0.6-0.8-9.1
60 mg Fexofenadine + 120 mg PseudoephedrineNot SignificantNot Significant-0.7-7.0

Data adapted from Stokes JR, et al. J Allergy Clin Immunol. 2012.[6][7]

Experimental Protocols

Detailed methodologies are crucial for assessing and replicating scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.

Clinical Trial Protocol for Allergic Rhinitis (Based on NCT00562120)
  • Study Design: A randomized, double-blind, single-dose, 4-way crossover study.[6]

  • Participants: Twenty patients with a history of out-of-season allergic rhinitis who demonstrated a significant nasal response to a ragweed allergen challenge during screening.[6]

  • Treatment Arms:

    • 10 mg this compound + 60 mg fexofenadine

    • 1 mg this compound + 60 mg fexofenadine

    • 60 mg fexofenadine + 120 mg pseudoephedrine (active control)

    • Placebo

  • Procedure: After a minimum 10-day washout period between treatments, subjects received a single dose of the assigned treatment. This was followed by a complete nasal allergen challenge with ragweed.

  • Outcome Measures: Nasal symptom scores (congestion, itching, rhinorrhea on a 0-5 point scale, and number of sneezes) and objective measures of nasal airflow (minimum cross-sectional area and nasal volume via acoustic rhinometry) were recorded at 15, 30, 45, and 60 minutes post-allergen challenge.[6]

In Vitro Functional Assay Protocols

The following are generalized but detailed protocols for standard in vitro assays used to characterize histamine H3 receptor antagonists like this compound.

1. Radioligand Binding Assay (for K_i_ Determination)

  • Objective: To determine the binding affinity (K_i_) of this compound for the human histamine H3 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human H3 receptor.

    • A radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_).

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

2. GTPγS Binding Assay

  • Objective: To measure the functional activity of this compound as an inverse agonist at the H3 receptor by assessing G-protein activation.

  • Materials:

    • Cell membranes expressing the human H3 receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add varying concentrations of this compound to the membranes.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for binding of [³⁵S]GTPγS to activated G-proteins.

    • Terminate the reaction by rapid filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Data is typically expressed as a percentage of basal [³⁵S]GTPγS binding.

3. cAMP Accumulation Assay

  • Objective: To assess the ability of this compound to block the constitutive activity of the H3 receptor, leading to an increase in intracellular cAMP levels.

  • Materials:

    • Whole cells expressing the human H3 receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • This compound at various concentrations.

    • A cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a low concentration of forskolin to induce a measurable level of cAMP.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a suitable detection kit.

    • The increase in cAMP levels in the presence of this compound indicates its inverse agonist activity.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the study of this compound.

Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Vesicle Neurotransmitter Release G_protein->Neurotransmitter_Vesicle Inhibits cAMP cAMP AC->cAMP Converts PF03654746 This compound (Antagonist) PF03654746->H3R Blocks Histamine Histamine (Agonist) Histamine->H3R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Decreased cAMP Decreased cAMP Inhibition of Neurotransmitter Release Inhibition of Neurotransmitter Release Decrease_cAMP Decreased cAMP Inhibition_Neurotransmitter Inhibition of Neurotransmitter Release

Histamine H3 Receptor Signaling Pathway

Experimental Workflow for In Vitro Assays cluster_binding Radioligand Binding Assay cluster_functional Functional Assays (GTPγS & cAMP) cluster_gtp GTPγS Assay cluster_camp cAMP Assay B1 Prepare H3R Membranes B2 Incubate with Radioligand & this compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 G1 Prepare H3R Membranes G2 Incubate with this compound & [³⁵S]GTPγS G1->G2 G3 Filter & Wash G2->G3 G4 Scintillation Counting G3->G4 G5 Determine Inverse Agonist Activity G4->G5 C1 Culture H3R- Expressing Cells C2 Incubate with this compound & Forskolin C1->C2 C3 Lyse Cells C2->C3 C4 Measure cAMP Levels C3->C4 C5 Determine Inverse Agonist Activity C4->C5

In Vitro Assay Workflow

Clinical Trial Logical Flow cluster_treatments Treatment Arms start Patient Screening (Allergic Rhinitis) randomization Randomization (4-Way Crossover) start->randomization T1 This compound (10mg) + Fexofenadine randomization->T1 T2 This compound (1mg) + Fexofenadine randomization->T2 T3 Pseudoephedrine + Fexofenadine randomization->T3 T4 Placebo randomization->T4 washout Washout Period (≥10 days) washout->randomization Next Period allergen_challenge Nasal Allergen Challenge T1->allergen_challenge T2->allergen_challenge T3->allergen_challenge T4->allergen_challenge assessment Symptom & Airflow Assessment allergen_challenge->assessment assessment->washout analysis Data Analysis assessment->analysis

Allergic Rhinitis Clinical Trial Flow

References

A Mechanistic Comparison and Theoretical Framework for the Combination of PF-03654746 and Donepezil in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a lack of direct clinical studies evaluating the efficacy of the histamine (B1213489) H3 receptor antagonist PF-03654746 in combination with the acetylcholinesterase inhibitor donepezil (B133215) for the treatment of Alzheimer's disease. However, a mechanistic analysis of each compound suggests a potential for synergistic effects, providing a strong rationale for future investigation. This guide offers a comparative overview of their individual mechanisms of action and a theoretical framework for their combined therapeutic potential.

Comparison of Mechanistic Profiles

FeatureDonepezilThis compoundPotential Combined Effect
Drug Class Acetylcholinesterase InhibitorHistamine H3 Receptor AntagonistMulti-target approach to enhance cholinergic neurotransmission
Primary Mechanism of Action Reversibly inhibits the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine (B1216132) in the synaptic cleft.[1][2][3][4]Acts as an antagonist/inverse agonist at the histamine H3 autoreceptor, increasing the release of histamine and other neurotransmitters, including acetylcholine.[5][6]Synergistic elevation of acetylcholine levels; donepezil prolongs the action of acetylcholine, while this compound increases its release.
Effect on Acetylcholine Increases the concentration and duration of action of acetylcholine in the synapse.[1][3][4]Promotes the presynaptic release of acetylcholine.[5]Potentially greater and more sustained increase in cholinergic signaling than either agent alone.
Effect on Other Neurotransmitters Primarily affects the cholinergic system.As an H3 antagonist, it can also enhance the release of other neurotransmitters like histamine, which has stimulant and nootropic effects.[6]Broader modulation of neurotransmitter systems that are also implicated in cognitive function.
Reported Cognitive Effects (as monotherapy) Improves cognitive function in patients with mild to moderate Alzheimer's disease.[7][8][9][10]Preclinical studies and the mechanism of action suggest potential for cognitive enhancement.[5][11][12][13]A theoretically more robust improvement in cognitive domains compared to monotherapy.

Experimental Protocols of Cited Mechanisms

Donepezil: Acetylcholinesterase Inhibition Assays

A common method to determine the inhibitory activity of compounds like donepezil is the Ellman's assay.

  • Preparation of Reagents : A solution of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0) are prepared. The acetylcholinesterase (AChE) enzyme is also prepared in the buffer.

  • Assay Procedure :

    • In a 96-well plate, the AChE enzyme, DTNB, and varying concentrations of the inhibitor (donepezil) are added.

    • The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the acetylthiocholine substrate.

  • Data Measurement : The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoate). The absorbance of this compound is measured spectrophotometrically at a wavelength of 412 nm over time.

  • Analysis : The rate of the reaction is calculated from the change in absorbance. The inhibitory concentration (IC50) of donepezil is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

This compound: Histamine H3 Receptor Binding and Functional Assays

To characterize this compound as a histamine H3 receptor antagonist, both binding and functional assays are employed.

  • Receptor Binding Assay (e.g., Radioligand Binding) :

    • Objective : To determine the affinity of this compound for the H3 receptor.

    • Procedure : Cell membranes expressing the human H3 receptor are incubated with a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound (this compound).

    • Measurement : After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.

    • Analysis : The data is used to calculate the inhibition constant (Ki) of this compound, which indicates its binding affinity for the H3 receptor.

  • Functional Assay (e.g., GTPγS Binding Assay) :

    • Objective : To determine if this compound acts as an antagonist or an inverse agonist at the H3 receptor.

    • Procedure : The H3 receptor is a G-protein coupled receptor. In the presence of an agonist, it stimulates the binding of [35S]GTPγS to G-proteins. The assay is performed with cell membranes containing the H3 receptor, [35S]GTPγS, and a known H3 agonist. The ability of this compound to inhibit this agonist-stimulated binding is measured. To test for inverse agonism, this compound is added in the absence of an agonist to see if it reduces the basal level of [35S]GTPγS binding.

    • Measurement : The amount of bound [35S]GTPγS is quantified by scintillation counting.

    • Analysis : The results demonstrate the functional effect of this compound on H3 receptor signaling.

Visualizing the Signaling Pathways and a Hypothetical Combination

The following diagrams illustrate the individual mechanisms of action and the theoretical synergy of combining donepezil and this compound.

Donepezil_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Propagation ACh_receptor->Signal PF03654746_Mechanism cluster_histaminergic Histaminergic Presynaptic Neuron cluster_cholinergic Cholinergic Presynaptic Neuron Histamine_vesicle Histamine in Vesicles Histamine_release Histamine Release Histamine_vesicle->Histamine_release H3_autoreceptor H3 Autoreceptor Histamine_release->H3_autoreceptor Negative Feedback H3_heteroreceptor H3 Heteroreceptor Histamine_release->H3_heteroreceptor Inhibition of ACh Release PF03654746 This compound PF03654746->H3_autoreceptor Antagonism PF03654746->H3_heteroreceptor Antagonism ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release Increased ACh Release ACh_vesicle->ACh_release Combined_Therapy_Concept cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PF03654746 This compound ACh_release ACh Release PF03654746->ACh_release Increases ACh_synapse Increased Acetylcholine Concentration ACh_release->ACh_synapse AChE AChE ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Donepezil Donepezil Donepezil->AChE Inhibits Breakdown Enhanced_signal Enhanced Cholinergic Signaling ACh_receptor->Enhanced_signal

References

Comparative Analysis of PF-03654746 Clinical Trial Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the clinical trial results for PF-03654746, a selective histamine (B1213489) H3 receptor antagonist. This document summarizes key findings, compares its performance against relevant alternatives across various indications, and provides detailed experimental methodologies for cited clinical trials.

This compound has been investigated for its therapeutic potential in a range of conditions, including allergic rhinitis, Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, schizophrenia, and narcolepsy. This guide will delve into the clinical trial data for each of these indications, offering a clear and objective overview of its efficacy and safety profile in comparison to other treatment options.

Allergic Rhinitis

In the treatment of allergic rhinitis, this compound, in combination with the H1 receptor antagonist fexofenadine (B15129), has shown potential in alleviating nasal symptoms. A key clinical trial (NCT00562120) evaluated its efficacy against placebo and a combination of fexofenadine and pseudoephedrine.

Table 1: Comparison of Clinical Trial Results for Allergic Rhinitis

IndicationDrug/CombinationTrial IDKey Efficacy ResultsKey Safety Findings
Allergic RhinitisThis compound (10mg) + Fexofenadine (60mg) NCT00562120Statistically significant reduction in total nasal symptom score (TNSS) compared to placebo. Showed a numerical improvement in nasal congestion.[1]Generally well-tolerated.
Allergic RhinitisThis compound (1mg) + Fexofenadine (60mg) NCT00562120Significant reduction in TNSS compared to placebo, though to a lesser extent than the 10mg dose.Generally well-tolerated.
Allergic RhinitisFexofenadine (60mg) + Pseudoephedrine (120mg) NCT00562120Significant reduction in TNSS compared to placebo.Known side effects of pseudoephedrine (e.g., insomnia, nervousness) were observed.[2][3][4][5]
Allergic RhinitisJNJ-39220675 NCT00804687Prophylactic treatment relieved allergen-induced nasal congestion.[6]Limited potential anti-inflammatory effect noted.
Allergic RhinitisPlaceboNCT00562120No significant improvement in nasal symptoms.N/A
Experimental Protocols: Allergic Rhinitis

NCT00562120 (this compound): This was a randomized, double-blind, double-dummy, placebo-controlled, four-way crossover Phase II study. Twenty patients with a history of out-of-season allergic rhinitis were enrolled.[7] The study involved a nasal allergen challenge with ragweed pollen. The primary outcome was the change from baseline in the Total Nasal Symptom Score (TNSS), which includes assessments of nasal congestion, rhinorrhea, sneezing, and nasal itching.

NCT00804687 (JNJ-39220675): This was a randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way crossover study. The trial evaluated the relative efficacy of JNJ-39220675 and pseudoephedrine compared to placebo in participants with allergic rhinitis.[3] The study was conducted in an environmental exposure chamber where participants were exposed to ragweed pollen. The primary efficacy was evaluated by the measurement of nasal congestion assessed through the minimal cross-sectional area of the nasal cavity by acoustic rhinometry.[3]

Fexofenadine and Pseudoephedrine Combination Trials: Multiple studies have evaluated this combination. A representative study was a multicenter, double-blind, parallel-group study in 651 patients with ragweed allergy.[2] Patients were randomized to receive fexofenadine HCl 60 mg twice daily, sustained-release pseudoephedrine HCl 120 mg twice daily, or a combination of the two for two weeks. Efficacy was assessed based on symptom severity scores.[2]

Attention-Deficit/Hyperactivity Disorder (ADHD)

The clinical development of this compound for ADHD did not yield positive results. A Phase II trial (NCT00531752) failed to demonstrate efficacy compared to placebo. This outcome was consistent with the findings for other H3 receptor antagonists investigated for this indication.

Table 2: Comparison of Clinical Trial Results for ADHD

IndicationDrugTrial IDKey Efficacy ResultsKey Safety Findings
ADHDThis compound NCT00531752No statistically significant improvement in ADHD symptoms versus placebo as measured by the Adult ADHD Investigator Symptom Rating Scale (AISRS).[6]Generally well-tolerated.
ADHDMK-0249 NCT00475735No significant difference from placebo in the change from baseline in AISRS total score.[8][9]A greater percentage of patients reported insomnia compared to placebo.[8][10]
ADHDBavisant (B1667764) (JNJ-31001074) NCT00880217Did not display significant clinical effectiveness in the treatment of adults with ADHD.[11][12]Higher doses were less well-tolerated, with an increased incidence of adverse events.[11][12]
ADHDPlaceboNCT00531752No significant improvement in ADHD symptoms.N/A
Experimental Protocols: ADHD

NCT00531752 (this compound): This was a Phase IIa, randomized, double-blind, placebo-controlled, three-treatment, two-period crossover study.[13] The trial enrolled adults with a diagnosis of ADHD. Participants received three weeks of treatment with either a low dose (1 mg) or a flexible dose (0.50 mg titrated up to 2 mg) of this compound, and three weeks of placebo, with a washout period in between. The primary outcome measure was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[6]

NCT00475735 (MK-0249): This was a randomized, double-blind, placebo-controlled, incomplete block, 2-period crossover study. The trial included 72 adults with DSM-IV criteria for ADHD.[8] Participants were treated with MK-0249 (5-10 mg/day) and an active comparator, osmotic-release oral system (OROS) methylphenidate (54-72 mg/day). The primary efficacy was assessed by the mean change from baseline in the AISRS total score after 4 weeks of treatment.[8]

NCT00880217 (Bavisant): This was a randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study. The trial evaluated three dosages of bavisant (1 mg/day, 3 mg/day, or 10 mg/day) and two active controls (atomoxetine and OROS methylphenidate) in adults with ADHD.[11][14] The study consisted of a screening phase, a 42-day double-blind treatment phase, and a 7-day post-treatment follow-up.[14]

Alzheimer's Disease and Schizophrenia

The investigation of this compound and other H3 receptor antagonists for cognitive impairment in Alzheimer's disease and schizophrenia has been largely unsuccessful, with most trials failing to meet their primary endpoints. Publicly available data for these trials are limited.

Table 3: Summary of Clinical Trial Outcomes for Alzheimer's Disease and Schizophrenia

IndicationDrugKey Outcome Summary
Alzheimer's DiseaseThis compound Phase I safety and tolerability trial completed. Further development status is not widely reported.
Alzheimer's DiseaseOther H3 Antagonists (e.g., ABT-288, GSK239512, MK-0249) Phase II trials have generally not shown significant efficacy in improving cognitive function in patients with mild-to-moderate Alzheimer's disease.[15]
Schizophrenia (Cognitive Deficits)This compound A Phase I trial as an add-on treatment for cognitive deficits was completed, but results have not been publicly disclosed in detail.
Schizophrenia (Cognitive Deficits)Other H3 Antagonists (e.g., ABT-288, GSK239512, MK-0249) Phase II trials have not demonstrated a consistent or significant benefit on cognitive impairment in schizophrenia.

Narcolepsy

In the context of narcolepsy, the H3 receptor antagonist/inverse agonist pitolisant (B1243001) is an approved and important comparator for this compound. Clinical trials for both agents have focused on their effects on excessive daytime sleepiness (EDS) and cataplexy.

Table 4: Comparison of Clinical Trial Results for Narcolepsy

IndicationDrugTrial ID(s)Key Efficacy ResultsKey Safety Findings
Narcolepsy (EDS)This compound NCT01006122Results not yet publicly available in detail. The trial aimed to assess the efficacy in treating EDS.[16][17]Safety data not yet publicly available in detail.
Narcolepsy (EDS & Cataplexy)Pitolisant HARMONY I (NCT01067222), HARMONY CTP (NCT01800045)Significant reduction in Epworth Sleepiness Scale (ESS) scores compared to placebo.[18][19] Significant reduction in the weekly rate of cataplexy.[18][20]Generally well-tolerated. The most common adverse events were headache, insomnia, and nausea.[18]
NarcolepsyPlaceboNCT01006122, NCT01067222, NCT01800045No significant improvement in EDS or cataplexy.N/A
Experimental Protocols: Narcolepsy

NCT01006122 (this compound): This was a randomized, Phase 2, double-blind, placebo-controlled, multi-center crossover study.[16] The trial was designed to evaluate this compound as a daily treatment for excessive daytime sleepiness (EDS) associated with narcolepsy. The primary outcome was the change from baseline in the Maintenance of Wakefulness Test (MWT).[16]

HARMONY I & HARMONY CTP (Pitolisant): These were randomized, double-blind, placebo-controlled trials.[18] HARMONY I focused on EDS, with the primary endpoint being the change in the Epworth Sleepiness Scale (ESS) score.[19] HARMONY CTP focused on cataplexy, with the primary endpoint being the change in the weekly rate of cataplexy attacks.[21] Both studies involved a titration period followed by a stable-dose period.[22]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H3 receptor, which is a Gi/o-protein coupled receptor. Its antagonism is expected to increase the release of histamine and other neurotransmitters in the brain.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Release Increased Neurotransmitter Release H3R->Release Inhibition of Release (via antagonism) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Inhibits Fusion PF03654746 This compound (Antagonist) PF03654746->H3R Blocks PF03654746->Release Promotes Histamine Histamine Histamine->H3R Binds

Caption: Histamine H3 Receptor Antagonism by this compound.

General Clinical Trial Workflow

The clinical trials discussed in this guide generally followed a standard workflow, from patient screening and enrollment to treatment and follow-up.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (Treatment Arms) Enrollment->Randomization Treatment Treatment Period (Drug vs. Placebo/Comparator) Randomization->Treatment Assignment FollowUp Follow-up & Data Collection Treatment->FollowUp Analysis Data Analysis & Reporting FollowUp->Analysis

Caption: A typical workflow for the randomized controlled trials of this compound.

References

A Comparative Guide to PF-03654746 and First-Generation H3 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the second-generation histamine (B1213489) H3 receptor antagonist, PF-03654746, with prototypical first-generation H3 antagonists. This document outlines key performance differences supported by experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key target for modulating histamine and other neurotransmitter release. While first-generation H3 antagonists like thioperamide (B1682323) and clobenpropit (B1669187) demonstrated the therapeutic potential of this target, their development was often hampered by off-target effects and unfavorable safety profiles. This compound is a potent and selective second-generation H3 receptor antagonist developed to overcome these limitations.[1] This guide benchmarks this compound against these earlier compounds, highlighting its advancements in selectivity and safety, which are critical for clinical development.

Data Presentation

Table 1: Comparative Binding Affinities at the Human H3 Receptor
CompoundTypeKᵢ (nM) at Human H3 ReceptorReference(s)
This compoundSecond-Generation Antagonist0.66 - 2.3[2][3]
ThioperamideFirst-Generation Antagonist4 - 25[4][5]
ClobenpropitFirst-Generation Antagonist~1 (pKi 9.4 - 10.49)[3][6][7]
Table 2: Selectivity Profile Over Other Human Histamine Receptors
CompoundSelectivity for H3 vs. H1Selectivity for H3 vs. H2Selectivity for H3 vs. H4Reference(s)
This compound>1000-fold>1000-fold>1000-fold[8]
Thioperamide>400-fold>400-fold~1-fold (Ki H4 = 27 nM)[4][9]
ClobenpropitHigh (Ki > 10 µM)High (Ki > 10 µM)Moderate[9]
Table 3: In Vivo Efficacy in Preclinical Models of Cognition
CompoundAnimal ModelEffective Dose RangeCognitive Domain ImprovedReference(s)
This compoundRodent modelsNot explicitly found, clinical trials initiatedAttention, Cognition[1][10]
ThioperamideRat, Mouse1 - 30 mg/kgAttention, Learning, Memory Consolidation[11][12][13]
ClobenpropitMouse1 - 3 mg/kg, 10 - 20 mg/kgSpatial Learning and Memory[14][15][16]
Table 4: Comparative Safety and Tolerability Profile
CompoundKey Safety FindingsReference(s)
This compoundGenerally well-tolerated in clinical trials, developed to have an improved safety profile.[1][10]
ThioperamideAssociated with hepatotoxicity, limiting its clinical use. Also interacts with cytochrome P450 enzymes.[5][17]
ClobenpropitShows some off-target activity (e.g., at 5-HT3 receptors) which may contribute to side effects.[9][18]

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicles G_protein->Neurotransmitter_Vesicle Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist This compound / First-Gen Antagonists Antagonist->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Neurotransmitter_Vesicle Modulates Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

Experimental Workflow for In Vitro Antagonist Characterization

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare cell membranes expressing H3 receptor b2 Incubate membranes with radioligand and varying concentrations of antagonist b1->b2 b3 Separate bound and free radioligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Determine Ki value b4->b5 f1 Culture cells expressing H3 receptor f2 Pre-incubate cells with varying concentrations of antagonist f1->f2 f3 Stimulate with an H3 agonist f2->f3 f4 Lyse cells and measure cAMP levels f3->f4 f5 Determine IC50 value f4->f5 start Start: Compound Synthesis cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional end End: Lead Optimization cluster_binding->end cluster_functional->end

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the histamine H3 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Nα-methylhistamine.

  • Test compounds (this compound, thioperamide, clobenpropit).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

  • In a 96-well plate, add the diluted cell membranes, a fixed concentration of [³H]Nα-methylhistamine, and varying concentrations of the unlabeled test compound.

  • For determining non-specific binding, a saturating concentration of a known H3 antagonist is used instead of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

Objective: To measure the functional potency (IC₅₀) of an H3 receptor antagonist by quantifying its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1).

  • Cell culture medium and supplements.

  • H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Test compounds (this compound, thioperamide, clobenpropit).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Remove the culture medium and replace it with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

  • Add a fixed concentration of the H3 agonist (typically the EC₈₀) to all wells except the basal control.

  • Co-stimulate with forskolin to induce a measurable cAMP signal.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Conclusion

This compound represents a significant advancement over first-generation H3 antagonists. Its high potency, coupled with superior selectivity for the H3 receptor over other histamine receptor subtypes, translates to a more targeted pharmacological profile.[8] This improved selectivity is a key factor in its enhanced safety profile, notably avoiding the hepatotoxicity associated with early compounds like thioperamide.[5] While first-generation antagonists were crucial in validating the H3 receptor as a therapeutic target for cognitive disorders, their clinical utility was limited. This compound, with its "best-in-class" potential, demonstrates the successful application of medicinal chemistry and in vitro safety tools to design a more drug-like H3 antagonist.[17] For researchers in the field, this compound serves as a valuable tool for investigating the therapeutic potential of H3 receptor antagonism with a reduced risk of confounding off-target effects.

References

Safety Operating Guide

Proper Disposal Procedures for PF-03654746: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like PF-03654746 is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This document outlines the essential procedures for the proper disposal of this compound, a potent and selective histamine (B1213489) H3 receptor antagonist.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on the general principles of handling potent pharmaceutical compounds in a research setting and information gathered from suppliers and chemical databases. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

Key Compound Information

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is essential for a preliminary risk assessment.

PropertyValue
Chemical Name trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide
Molecular Formula C18H24F2N2O
Molecular Weight 322.40 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO.

Experimental Protocols: Disposal Procedures

The proper disposal of this compound requires a multi-step approach to minimize exposure and environmental contamination. The following protocol should be followed:

1. Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the following standard laboratory PPE:

  • Safety goggles to protect the eyes from dust particles.

  • Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.

  • A lab coat to protect clothing and skin.

  • In cases of potential aerosolization (e.g., weighing), a dust mask or respirator is recommended.

2. Waste Categorization and Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:

  • Solid Waste: Unused or expired compound, contaminated lab supplies (e.g., weigh boats, filter paper, pipette tips), and contaminated PPE.

  • Liquid Waste: Solutions containing this compound and solvent rinses of contaminated glassware.

3. Solid Waste Disposal:

  • Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • The label should include the chemical name ("this compound"), the hazard class (e.g., "Potent Compound," "Chemical Waste"), and the accumulation start date.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

4. Liquid Waste Disposal:

  • Collect all liquid waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • The container should be made of a material compatible with the solvent used (e.g., glass or polyethylene).

  • The label should include the chemical name ("this compound"), the solvent(s) used, the approximate concentration, and the hazard class.

  • Store the sealed container in a designated hazardous waste accumulation area, within secondary containment to prevent spills.

5. Decontamination:

  • All glassware and equipment that have come into contact with this compound should be decontaminated.

  • Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous liquid waste.

  • Wipe down work surfaces with a detergent solution followed by a solvent rinse. Collect all cleaning materials as solid hazardous waste.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe categorize Step 2: Categorize Waste (Solid or Liquid) ppe->categorize solid_waste Solid Waste: - Unused Compound - Contaminated Labware - Contaminated PPE categorize->solid_waste Solid liquid_waste Liquid Waste: - Solutions - Solvent Rinses categorize->liquid_waste Liquid collect_solid Step 3: Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Step 4: Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Step 5: Decontaminate Glassware and Work Surfaces collect_solid->decontaminate collect_liquid->decontaminate store Step 6: Store in Designated Hazardous Waste Area decontaminate->store dispose Step 7: Arrange for Professional Disposal via EHS store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling PF-03654746

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist currently under investigation in clinical trials.[1] As a potent pharmaceutical compound with potential biological activity at low doses, it is imperative that researchers, scientists, and drug development professionals handle this substance with the utmost care to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent active pharmaceutical ingredients (APIs).[2][3][4][5][6]

Hazard Communication

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a potent compound with unknown long-term health effects. The primary routes of exposure in a laboratory setting are inhalation of airborne particles (especially for the solid form), dermal contact, and accidental ingestion.[1] All personnel handling this compound must be trained on the potential hazards and the procedures outlined in this document.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to this compound. PPE should be considered the final barrier of protection, with engineering controls (such as fume hoods and ventilated enclosures) being the primary method of exposure control.[2][4] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Unpacking/Receiving Double Nitrile GlovesSafety Glasses with Side ShieldsN95 Respirator (if potential for airborne dust)Lab Coat
Weighing (Solid) Double Nitrile GlovesSafety Goggles and Face ShieldN95 or higher Respirator (in a ventilated enclosure)Disposable Gown over Lab Coat
Solution Preparation Double Nitrile GlovesSafety GogglesNot generally required if handled in a fume hoodLab Coat
In Vitro/In Vivo Dosing Double Nitrile GlovesSafety Glasses with Side ShieldsAs per risk assessmentLab Coat
Waste Disposal Double Nitrile GlovesSafety GogglesAs per risk assessmentLab Coat

Operational Plans: Step-by-Step Guidance

Receiving and Storage

  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, handle with extreme caution within a fume hood.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[2] Follow the supplier's recommendations for storage temperature, which is typically at -20°C for long-term storage.

  • Inventory: Maintain a detailed inventory of the compound, including the amount received, used, and disposed of.

Handling Procedures

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of contamination and exposure.[2]

  • Weighing: Weighing of the solid compound poses the highest risk of aerosolization and should be performed in a ventilated enclosure with appropriate respiratory protection.[3] Use dedicated weighing tools or dispose of them properly after use.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • Personal Hygiene: After handling, remove PPE carefully to avoid contaminating skin and clothing. Wash hands thoroughly with soap and water.[7]

Disposal Plan

The disposal of this compound and associated waste must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, gowns), weighing papers, and empty vials, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[9]

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-03654746
Reactant of Route 2
Reactant of Route 2
PF-03654746

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。